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  • Product: 4-Ethyl-1-iodo-2-methylbenzene
  • CAS: 866996-02-3

Core Science & Biosynthesis

Foundational

Precision Synthesis Guide: 4-Ethyl-1-iodo-2-methylbenzene

The following technical guide details the synthesis of 4-Ethyl-1-iodo-2-methylbenzene, designed for application in high-purity research and drug development contexts. Executive Summary Target Molecule: 4-Ethyl-1-iodo-2-m...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 4-Ethyl-1-iodo-2-methylbenzene, designed for application in high-purity research and drug development contexts.

Executive Summary

Target Molecule: 4-Ethyl-1-iodo-2-methylbenzene CAS: 866996-02-3 (Generic/Isomer specific variants may vary) Molecular Formula:


Molecular Weight:  246.09  g/mol [1][2]

This guide prioritizes the Sandmeyer Reaction via 4-ethyl-2-methylaniline as the primary route.[1] While direct electrophilic iodination of 1-ethyl-3-methylbenzene is chemically feasible, it suffers from regiochemical competition between the 4- and 6-positions, necessitating difficult isomer separation.[1] The Sandmeyer route guarantees the correct substitution pattern (Iodo at C1, Methyl at C2, Ethyl at C4) by locking the regiochemistry at the aniline precursor stage.

Retrosynthetic Analysis & Strategy

The synthesis hinges on the introduction of the iodine atom. Two pathways are evaluated:

  • Pathway A (Recommended): Diazotization of 4-ethyl-2-methylaniline followed by displacement with iodide.[1] This ensures 100% regiocontrol.

  • Pathway B (Alternative): Direct oxidative iodination of 1-ethyl-3-methylbenzene.[1] This relies on the steric difference between methyl and ethyl groups to favor the C4 position over C6.

Logical Pathway Diagram

SynthesisRoutes cluster_Sandmeyer Route A: Sandmeyer (High Fidelity) cluster_Direct Route B: Direct Iodination (Scalable but Mixed) Target Target: 4-Ethyl-1-iodo-2-methylbenzene Aniline Precursor: 4-Ethyl-2-methylaniline Diazonium Intermediate: Aryl Diazonium Salt Aniline->Diazonium NaNO2, HCl < 5°C Diazonium->Target KI, H2O rt -> 60°C Hydrocarbon Precursor: 1-Ethyl-3-methylbenzene IsomerMix Mixture: 4-Iodo (Major) + 6-Iodo (Minor) Hydrocarbon->IsomerMix I2, H2O2 or NIS, TFA IsomerMix->Target Fractional Distillation (Difficult)

Caption: Comparison of the regioselective Sandmeyer route vs. the direct iodination route.

Primary Protocol: The Sandmeyer Route

This protocol is the industry standard for generating isomerically pure aryl iodides when the corresponding aniline is available.

Materials & Reagents
ReagentEquiv.[3][4][5]RoleHazards
4-Ethyl-2-methylaniline 1.0SubstrateIrritant, Toxic
Hydrochloric Acid (12M) 2.5 - 3.0Acid SourceCorrosive
Sodium Nitrite (

)
1.1Diazotizing AgentOxidizer, Toxic
Potassium Iodide (

)
1.5 - 2.0NucleophileIrritant
Urea TraceQuencherIrritant
Water SolventSolvent-
Step-by-Step Methodology
Step 1: Diazotization[6][7]
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, thermometer, and addition funnel. Place in an ice/salt bath to maintain temperature between -5°C and 0°C .

  • Acidification: Charge the flask with 4-ethyl-2-methylaniline (e.g., 13.5 g, 100 mmol) and water (30 mL). Slowly add concentrated HCl (25 mL) with stirring. Note: The amine hydrochloride salt may precipitate; this is normal.[1]

  • Diazotization: Dissolve Sodium Nitrite (7.6 g, 110 mmol) in minimal water (15 mL). Add this solution dropwise to the amine mixture.

    • Critical Control: The temperature must not exceed 5°C to prevent decomposition of the diazonium salt to the phenol.

    • Endpoint: The mixture should become a clear (or slightly turbid) solution. Test for excess nitrous acid using starch-iodide paper (turns blue instantly).[1]

  • Quenching: If excess nitrous acid is present after 15 mins, add small amounts of solid Urea until the starch-iodide test is negative.

Step 2: Iodination (Substitution)
  • Preparation: Dissolve Potassium Iodide (24.9 g, 150 mmol) in water (30 mL) in a separate beaker.

  • Addition: Slowly pour the cold diazonium solution into the KI solution (or add KI solution to the diazonium salt—order affects off-gassing rate) with vigorous stirring.

    • Observation: Nitrogen gas (

      
      ) will evolve immediately, and a dark oil will separate.
      
  • Reaction: Allow the mixture to warm to room temperature over 1 hour. Then, heat gently to 60°C for 30 minutes to ensure complete decomposition of the diazonium intermediate.

Step 3: Work-up & Purification[1][8][9]
  • Extraction: Cool the mixture and extract with Diethyl Ether or Ethyl Acetate (

    
     mL).
    
  • Wash: Wash the organic layer with:

    • 10% Sodium Bisulfite (

      
      ) or Sodium Thiosulfate (
      
      
      
      ) to remove free iodine (color change from purple/brown to yellow/clear).
    • 10% NaOH (to remove any phenolic byproducts).

    • Brine (saturated NaCl).

  • Drying: Dry over anhydrous Magnesium Sulfate (

    
    ), filter, and concentrate under reduced pressure.
    
  • Purification: Purify the crude oil via vacuum distillation or flash column chromatography (Hexanes/Ethyl Acetate 95:5) to yield a pale yellow liquid.[4]

Alternative Route: Direct Iodination

Use this route only if the aniline precursor is unavailable or cost-prohibitive, and if you have access to high-plate-count distillation columns.[1]

Mechanism & Selectivity

The precursor, 1-ethyl-3-methylbenzene, has two activated positions ortho to the alkyl groups:[1]

  • Position 4 (Target): Ortho to Methyl, Para to Ethyl.

  • Position 6 (Impurity): Ortho to Ethyl, Para to Methyl.

Steric Rule: Substitution generally favors the position ortho to the smaller group (Methyl) over the larger group (Ethyl). Therefore, the 4-iodo isomer is the major product (~85:15 ratio typical for similar alkyl aromatics), but separation is non-trivial.

Protocol Summary (Oxidative Iodination)
  • Reagents: 1-Ethyl-3-methylbenzene (1 equiv), Iodine (

    
    , 0.5 equiv), Periodic Acid (
    
    
    
    , 0.2 equiv) as oxidant, in Acetic Acid/Sulfuric Acid.[1]
  • Conditions: Stir at 60°C for 4 hours.

  • Workup: Quench with thiosulfate, extract, and distill.

Analytical Profile & Characterization

To validate the synthesis, the following spectral data should be obtained.

TechniqueExpected Signal Characteristics
1H NMR (CDCl3)Aromatic: Two singlets (or doublets with small coupling) representing the para-hydrogens on the ring.[1][3] Alkyl: Ethyl group (quartet ~2.6 ppm, triplet ~1.2 ppm); Methyl group (singlet ~2.4 ppm). Differentiation: The chemical shift of the proton ortho to Iodine will be distinctively downfield.
GC-MS Molecular Ion: m/z = 246.[1][3] Fragmentation: Loss of Ethyl (m/z 217), Loss of Iodine (m/z 119).
Appearance Clear to pale yellow oil.[1][3] Darkens upon light exposure (store in amber vials).

Safety & Hazardous Material Handling

  • Diazonium Salts: Potentially explosive if allowed to dry.[10] Keep in solution and process immediately.

  • Methyl/Ethyl Anilines: Highly toxic by inhalation and skin absorption. Induces methemoglobinemia. Use a fume hood and nitrile gloves.

  • Waste Disposal: Aqueous waste contains heavy metals (if Cu-catalyzed, though this route uses KI) and iodides.[1] Segregate halogenated waste.

References

  • Sandmeyer Reaction Mechanisms & Utility

    • Organic Chemistry Portal. "Sandmeyer Reaction."[6][7][11][12] Available at: [Link]

  • Precursor Data (4-Ethyl-2-methylaniline)

    • PubChem.[2][13][14][15] "4-Ethyl-2-methylaniline (Compound)."[1][16] Available at: [Link]

  • Target Molecule Data

    • PubChem.[2][13][14][15] "4-Ethyl-1-iodo-2-methylbenzene (Compound)."[1][2] Available at: [Link]

  • Iodination Selectivity

    • Castanet, A.-S., et al.[1][5] "Mild and regioselective iodination of electron-rich aromatics."[1][5] Tetrahedron Letters, 2002.[5] (Cited via Organic Chemistry Portal: [Link])

Sources

Exploratory

An In-Depth Technical Guide to the Purity Analysis of 4-Ethyl-1-iodo-2-methylbenzene

Foreword: The Critical Role of Purity in Drug Development In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerston...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. 4-Ethyl-1-iodo-2-methylbenzene, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its isomeric and impurity profile can significantly influence the outcome of subsequent synthetic steps and, ultimately, the safety and therapeutic effect of the final drug product. This guide provides a comprehensive, in-depth exploration of the analytical methodologies required to ascertain the purity of 4-Ethyl-1-iodo-2-methylbenzene, tailored for researchers, scientists, and drug development professionals. We will delve into the rationale behind method selection, provide detailed experimental protocols, and discuss the identification and control of potential impurities, ensuring a holistic understanding of this critical aspect of pharmaceutical development.

Understanding the Analyte: Physicochemical Properties of 4-Ethyl-1-iodo-2-methylbenzene

A thorough understanding of the physicochemical properties of 4-Ethyl-1-iodo-2-methylbenzene is fundamental to developing robust analytical methods. These properties dictate the choice of chromatographic conditions, sample preparation procedures, and detection techniques.

PropertyValueSource
Molecular Formula C₉H₁₁IPubChem[1]
Molecular Weight 246.09 g/mol PubChem[1]
IUPAC Name 4-ethyl-1-iodo-2-methylbenzenePubChem[1]
SMILES CCC1=CC(=C(C=C1)I)CPubChem[1]
XLogP3 3.7PubChem[1]

The non-polar nature of this molecule, as indicated by its positive XLogP3 value, suggests good solubility in organic solvents and amenability to reversed-phase high-performance liquid chromatography (HPLC) and gas chromatography (GC).

The Synthetic Landscape: A Proactive Approach to Impurity Profiling

The adage "know your synthesis, know your impurities" is a guiding principle in analytical chemistry. The most common route to 4-Ethyl-1-iodo-2-methylbenzene is the electrophilic iodination of 4-ethyltoluene. This seemingly straightforward reaction can yield a variety of process-related impurities.

The Direct Iodination of 4-Ethyltoluene

The direct iodination of 4-ethyltoluene typically employs an iodinating agent, such as iodine monochloride or N-iodosuccinimide, often in the presence of a Lewis or Brønsted acid catalyst.

Key Reaction: 4-Ethyltoluene + I⁺ → 4-Ethyl-1-iodo-2-methylbenzene + H⁺

The directing effects of the alkyl substituents on the aromatic ring are crucial in determining the product distribution. Both the methyl and ethyl groups are ortho-, para-directing activators. However, the interplay of electronic and steric effects can lead to the formation of several positional isomers.

Anticipated Impurities

A comprehensive purity analysis must account for the following potential impurities:

  • Positional Isomers: Due to the directing effects of the ethyl and methyl groups, other iodinated isomers of 4-ethyltoluene can be formed. The primary isomers of concern are:

    • 1-Ethyl-4-iodo-2-methylbenzene

    • 4-Ethyl-2-iodo-1-methylbenzene

    • 2-Ethyl-4-iodo-1-methylbenzene

  • Di-iodinated Species: Over-iodination of the aromatic ring can lead to the formation of di-iodo-4-ethyltoluene isomers. These impurities can be challenging to remove in downstream processes.

  • Starting Material: Unreacted 4-ethyltoluene is a common process-related impurity.

  • Reagent-Related Impurities: Residual iodinating agents or their byproducts may be present in the final product.

  • Solvent-Related Impurities: Residual solvents used in the synthesis and purification steps are also considered impurities and are typically analyzed by headspace GC.

The following diagram illustrates the potential iodination products of 4-ethyltoluene.

G 4-Ethyltoluene 4-Ethyltoluene 4-Ethyl-1-iodo-2-methylbenzene (Target) 4-Ethyl-1-iodo-2-methylbenzene (Target) 4-Ethyltoluene->4-Ethyl-1-iodo-2-methylbenzene (Target) Iodination Positional Isomers Positional Isomers 4-Ethyltoluene->Positional Isomers Iodination Di-iodinated Byproducts Di-iodinated Byproducts 4-Ethyl-1-iodo-2-methylbenzene (Target)->Di-iodinated Byproducts Further Iodination Positional Isomers->Di-iodinated Byproducts Further Iodination

Caption: Synthetic pathways to the target molecule and key impurities.

A Multi-Modal Analytical Strategy for Comprehensive Purity Assessment

No single analytical technique is sufficient to fully characterize the purity of a pharmaceutical intermediate. A combination of chromatographic and spectroscopic methods is essential for a robust and reliable assessment.

Primary Purity Assessment: High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is the workhorse for purity analysis of non-volatile organic compounds. Its high resolution and sensitivity make it ideal for separating and quantifying the main component from its structurally similar impurities.

Rationale for Method Design:

  • Stationary Phase: A C18 (octadecylsilyl) column is the preferred choice for the separation of non-polar aromatic compounds due to its hydrophobic nature.

  • Mobile Phase: A mixture of acetonitrile or methanol and water is a common mobile phase for reversed-phase HPLC. A gradient elution is often employed to ensure good resolution of both early and late-eluting impurities. The addition of a small amount of acid, such as trifluoroacetic acid (TFA), can improve peak shape for acidic or basic analytes, though for neutral compounds like 4-Ethyl-1-iodo-2-methylbenzene, a neutral mobile phase is often sufficient.

  • Detection: UV detection is suitable for aromatic compounds. The detection wavelength should be set at a λmax of the analyte to ensure maximum sensitivity.

Detailed HPLC Protocol:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 60% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in Acetonitrile

This method should be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[2]

Orthogonal Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS serves as an excellent orthogonal technique to HPLC, providing complementary separation and definitive identification of volatile and semi-volatile impurities.

Rationale for Method Design:

  • Separation: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane, is well-suited for the separation of aromatic isomers.

  • Detection: Mass spectrometry provides not only quantitative data but also structural information through fragmentation patterns, which is invaluable for impurity identification.

Detailed GC-MS Protocol:

ParameterCondition
Column 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium at 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Split (50:1)
Oven Program 100 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-350 amu

The following workflow diagram illustrates the integrated analytical approach.

G cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Orthogonal & Confirmatory Analysis Sample Sample Dissolution in Acetonitrile Dissolution in Acetonitrile Sample->Dissolution in Acetonitrile HPLC-UV HPLC-UV Dissolution in Acetonitrile->HPLC-UV GC-MS GC-MS Dissolution in Acetonitrile->GC-MS NMR Spectroscopy NMR Spectroscopy Dissolution in Acetonitrile->NMR Spectroscopy Purity Assay Purity Assay HPLC-UV->Purity Assay Quantification of Impurities Quantification of Impurities HPLC-UV->Quantification of Impurities Impurity Identification Impurity Identification GC-MS->Impurity Identification Isomer Confirmation Isomer Confirmation NMR Spectroscopy->Isomer Confirmation

Caption: Integrated workflow for the purity analysis of 4-Ethyl-1-iodo-2-methylbenzene.

Spectroscopic Characterization: The Key to Unambiguous Identification

Spectroscopic techniques are indispensable for the structural elucidation of the main component and its impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the identification of positional isomers. The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the substitution pattern on the benzene ring.

Expected ¹H NMR Spectral Features for 4-Ethyl-1-iodo-2-methylbenzene:

  • Ethyl Group: A quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons.

  • Methyl Group: A singlet for the methyl protons on the aromatic ring.

  • Aromatic Protons: Three distinct signals in the aromatic region, with characteristic coupling patterns that can be used to confirm the substitution pattern.

The ability of NMR to distinguish between isomers is a critical component of a comprehensive purity analysis.[3]

Mass Spectrometry (MS)

The mass spectrum of 4-Ethyl-1-iodo-2-methylbenzene will show a characteristic molecular ion peak (M⁺) at m/z 246. The fragmentation pattern can provide further structural information. Common fragmentation pathways for alkylbenzenes include benzylic cleavage to form a stable tropylium ion.

Method Validation and Impurity Control: Adhering to Regulatory Standards

For use in drug development, the analytical methods for purity determination must be validated in accordance with ICH guidelines.

Key Validation Parameters (ICH Q2(R1)): [2]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.

Impurity Thresholds (ICH Q3A/Q3B):

The ICH Q3A and Q3B guidelines provide thresholds for reporting, identifying, and qualifying impurities in new drug substances and products.[4][5] For a drug substance intermediate, these thresholds serve as a guide for the level of control required for impurities.

ThresholdLevel
Reporting Threshold ≥ 0.05%
Identification Threshold ≥ 0.10%
Qualification Threshold ≥ 0.15%

Conclusion: A Commitment to Scientific Integrity

The purity analysis of 4-Ethyl-1-iodo-2-methylbenzene is a multi-faceted endeavor that requires a deep understanding of its chemistry, a strategic application of analytical techniques, and a commitment to regulatory standards. By employing a combination of HPLC and GC-MS, supported by NMR for structural elucidation, and by rigorously validating these methods, researchers and drug development professionals can ensure the quality and consistency of this critical intermediate. This, in turn, contributes to the development of safe and effective medicines, which is the ultimate goal of our collective scientific pursuit.

References

  • Validation of an HPLC Method for Determination of Chemical Purity of [18F]Fluoromisonidazole ([18F]FMISO). INIS-IAEA. [Link]

  • 4-Ethyl-1-iodo-2-methylbenzene. PubChem. [Link]

  • Quality Guidelines. ICH. [Link]

  • Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. National Institutes of Health. [Link]

  • Benzene, 1-iodo-2-methyl-. SIELC Technologies. [Link]

  • HPLC Determination of Four Derivatives of Benzene. Asian Journal of Chemistry. [Link]

  • A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. MDPI. [Link]

  • How NMR Helps Identify Isomers in Organic Chemistry?. Creative Biostructure. [Link]

  • Q 3 B (R2) Impurities in New Drug Products. European Medicines Agency. [Link]

  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). European Medicines Agency. [Link]

  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. Food and Drug Administration. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Palladium-Catalyzed Cross-Coupling of 4-Ethyl-1-iodo-2-methylbenzene

Executive Summary & Substrate Analysis This guide details optimized protocols for the palladium-catalyzed functionalization of 4-Ethyl-1-iodo-2-methylbenzene . While aryl iodides are typically highly reactive electrophil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Substrate Analysis

This guide details optimized protocols for the palladium-catalyzed functionalization of 4-Ethyl-1-iodo-2-methylbenzene . While aryl iodides are typically highly reactive electrophiles in cross-coupling, this specific substrate presents a dual challenge/opportunity profile:

  • Steric Hindrance (ortho-effect): The methyl group at the C2 position imposes steric bulk proximal to the reaction center (C1-I). This can retard the rate of oxidative addition (slightly) and, more critically, impede transmetallation if the catalyst ligand sphere is too crowded.

  • Electronic Activation: The iodine leaving group facilitates rapid oxidative addition, often mitigating the deactivating nature of the electron-donating ethyl and methyl groups.

Strategic Recommendation: Standard triphenylphosphine-based catalysts (e.g., Pd(PPh₃)₄) may result in sluggish turnover or homocoupling. We recommend utilizing dialkylbiaryl phosphine ligands (Buchwald ligands) or sterically demanding phosphines (e.g., P(o-tol)₃) to enforce reductive elimination and stabilize the monoligated Pd(0) species.

Mechanistic Insight: The Steric Challenge

The following diagram illustrates the catalytic cycle, emphasizing where the ortho-methyl group of 4-Ethyl-1-iodo-2-methylbenzene interacts with the catalyst system.

CatCycle cluster_steric Critical Control Point Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Facile for Ar-I) Pd0->OxAdd + 4-Ethyl-1-iodo-2-methylbenzene PdII_Ar Pd(II)-Ar-I Complex (Steric Clash with ortho-Me) OxAdd->PdII_Ar Formation of cis-complex TransMet Transmetallation (Rate Limiting Step) PdII_Ar->TransMet + Nucleophile (R-M) + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Formation of L-Pd(Ar)(R) RedElim->Pd0 Regeneration Product Coupled Product (Biaryl/Amine) RedElim->Product

Caption: Catalytic cycle highlighting the oxidative addition of the aryl iodide and the steric bottleneck at the transmetallation stage due to the C2-methyl group.

Protocol 1: Suzuki-Miyaura Coupling (Biaryl Synthesis)[1]

Objective: Synthesis of sterically congested biaryls. Ligand Choice: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl). The methoxy groups on SPhos provide hemilabile coordination, stabilizing the Pd center while the cyclohexyl groups create a pocket that accommodates the ortho-methyl of the substrate.

Materials Table
ReagentEquiv.Role
4-Ethyl-1-iodo-2-methylbenzene 1.0Electrophile
Aryl Boronic Acid1.2 - 1.5Nucleophile
Pd(OAc)₂0.01 (1 mol%)Catalyst Precursor
SPhos0.02 (2 mol%)Ligand
K₃PO₄ (Tribasic)2.0Base
Toluene / Water (10:1)-Solvent System
Step-by-Step Methodology
  • Catalyst Pre-formation: In a reaction vial, dissolve Pd(OAc)₂ (2.2 mg per mmol substrate) and SPhos (8.2 mg per mmol substrate) in dry Toluene. Stir at room temperature for 10 minutes to generate the active L-Pd(0) species. Note: Solution should turn from orange to pale yellow.

  • Substrate Addition: Add 4-Ethyl-1-iodo-2-methylbenzene (1.0 equiv) and the Aryl Boronic Acid (1.5 equiv).

  • Base Addition: Add finely ground K₃PO₄ (2.0 equiv).

  • Solvent & Degassing: Add the remaining Toluene and Water (total concentration 0.2 M). Sparge with Nitrogen or Argon for 5 minutes.

  • Reaction: Seal the vial and heat to 80°C for 4–12 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS.

    • Checkpoint: The reaction is typically complete when the starting iodide is consumed. If stalled, add 0.5 mol% additional catalyst.

  • Workup: Cool to RT. Dilute with EtOAc and wash with water and brine. Dry organic layer over MgSO₄, filter, and concentrate.

Protocol 2: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Coupling with primary or secondary amines. Ligand Choice: XPhos or BrettPhos . These ligands are specifically engineered to prevent β-hydride elimination and facilitate the coupling of hindered substrates.

Experimental Workflow Diagram

Workflow Step1 Charge Reactor: Pd2(dba)3 (1 mol%) XPhos (2 mol%) Step2 Add Solids: Substrate (1.0 eq) NaOtBu (1.4 eq) Step1->Step2 Step3 Solvent/Amine: Add Dioxane Add Amine (1.2 eq) Step2->Step3 Step4 Heat: 100°C, 12-18h Step3->Step4 Step5 Workup: Filter through Celite Concentrate Step4->Step5

Caption: Operational workflow for the Buchwald-Hartwig amination of 4-Ethyl-1-iodo-2-methylbenzene.

Detailed Methodology
  • Inert Atmosphere: Flame-dry a Schlenk tube and cool under Argon.

  • Reagents: Add Pd₂(dba)₃ (1 mol%), XPhos (2 mol%), and Sodium tert-butoxide (NaOtBu, 1.4 equiv).

    • Critical: NaOtBu is moisture sensitive. Handle in a glovebox or use fresh bottle.

  • Substrate: Add 4-Ethyl-1-iodo-2-methylbenzene (1.0 equiv).

  • Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration).

  • Amine: Add the amine (1.2 equiv). If the amine is a solid, add it in step 2.

  • Heating: Heat to 100°C . The ortho-methyl group necessitates higher energy to overcome the activation barrier for the reductive elimination of the bulky amine product.

  • Purification: Filter the reaction mixture through a pad of Celite to remove palladium black and inorganic salts. Elute with dichloromethane.

Protocol 3: Sonogashira Coupling (Alkynylation)

Objective: Introduction of alkyne functionality. Ligand Choice: PPh₃ is generally sufficient for iodides, but CuI co-catalysis is essential for rate enhancement at lower temperatures.

Materials Table
ReagentEquiv.Role
4-Ethyl-1-iodo-2-methylbenzene 1.0Electrophile
Terminal Alkyne1.2Nucleophile
PdCl₂(PPh₃)₂0.02 (2 mol%)Catalyst
CuI0.01 (1 mol%)Co-Catalyst
Et₃N or DiisopropylamineExcess (Solvent/Base)Base/Solvent
Step-by-Step Methodology
  • Setup: Use a sealable tube. Add PdCl₂(PPh₃)₂ and CuI.

  • Substrate: Add 4-Ethyl-1-iodo-2-methylbenzene and the terminal alkyne.

  • Solvent: Add degassed Et₃N (or a 1:1 mixture of THF/Et₃N if the substrate solubility is poor).

  • Reaction: Stir at Room Temperature for 1 hour. If conversion is <50%, heat to 50°C .

    • Note: Aryl iodides usually couple at RT.[1] The ortho-methyl group may require mild heating (40-50°C) to drive the reaction to completion.

  • Quench: Dilute with ether, wash with saturated NH₄Cl (to remove Copper), then water.

References

  • Substrate Data: National Center for Biotechnology Information. (2025).[2][3][4] PubChem Compound Summary for CID 53886062, 4-Ethyl-1-iodo-2-methylbenzene. Retrieved from [Link]

  • Suzuki-Miyaura (Hindered): Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Buchwald-Hartwig (General): Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

  • Sonogashira (Optimization): Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Ortho-Substituted Iodides: Altman, R. A., & Buchwald, S. L. (2006). Cu-Catalyzed Free-Radical C-H Arylation of Pyrroles. (Cited for context on hindered aryl iodide reactivity). Organic Letters, 8(13), 2779–2782. [Link]

Sources

Application

Technical Guide: 4-Ethyl-1-iodo-2-methylbenzene in Advanced Organic Synthesis

Introduction: The Strategic Value of 4-Ethyl-1-iodo-2-methylbenzene[1][2] In the landscape of modern drug discovery, 4-Ethyl-1-iodo-2-methylbenzene (CAS: 866996-02-3) serves as a high-value scaffold for introducing lipop...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 4-Ethyl-1-iodo-2-methylbenzene[1][2]

In the landscape of modern drug discovery, 4-Ethyl-1-iodo-2-methylbenzene (CAS: 866996-02-3) serves as a high-value scaffold for introducing lipophilic bulk and conformational restriction into bioactive molecules.[1] Unlike generic aryl halides, this building block offers a specific triad of properties:

  • Electronic Activation: The iodine atom provides a highly reactive handle for oxidative addition, superior to bromides or chlorides, enabling coupling under milder conditions.

  • Steric Control (Ortho-Methyl): The methyl group at the ortho position (C2) introduces steric strain.[1] In biaryl synthesis, this is crucial for controlling axial chirality (atropisomerism) or forcing orthogonal conformations in inhibitor design.

  • Lipophilic Modulation (Para-Ethyl): The ethyl group at the para position (C4) increases logP (approx. 3.7) and metabolic stability compared to methyl analogues, without the potential toxicity associated with halogenated para-substituents.

This guide details the handling, reactivity profile, and optimized protocols for deploying this building block in C-C and C-N bond-forming reactions.[1]

Chemical Profile & Properties[1][3][4][5][6][7][8][9][10]

PropertySpecificationMechanistic Implication
CAS Number 866996-02-3Unique identifier for procurement.[1]
Formula C₉H₁₁I--
MW 246.09 g/mol --
Structure 1-Iodo, 2-Methyl, 4-EthylC1-I Bond: Weak (approx. 65 kcal/mol), facilitates rapid oxidative addition.C2-Me: Steric gatekeeper; slows transmetalation in Suzuki coupling.C4-Et: Electron-donating (+I effect), slightly deactivates the ring toward nucleophilic aromatic substitution (

).[1]
Appearance Colorless to pale yellow liquidStorage: Light sensitive.[1] Iodine liberation turns samples yellow/brown. Store at 2–8°C away from light.[1]
Solubility DCM, THF, TolueneHighly lipophilic; requires non-polar or dipolar aprotic solvents.[1]

Mechanistic Visualization: Synthetic Utility Map

The following diagram illustrates the divergent synthetic pathways accessible from 4-Ethyl-1-iodo-2-methylbenzene, highlighting the requisite catalytic systems to overcome the ortho-methyl steric hindrance.

SyntheticPathways Start 4-Ethyl-1-iodo- 2-methylbenzene Suzuki Suzuki-Miyaura (Biaryl Formation) Start->Suzuki Pd(OAc)2 / SPhos Boronic Acid Buchwald Buchwald-Hartwig (Amination) Start->Buchwald Pd2(dba)3 / Xantphos Amine, NaOtBu Lithiation Li-Halogen Exchange (Electrophile Trapping) Start->Lithiation t-BuLi, -78°C THF Sonogashira Sonogashira (Alkynylation) Start->Sonogashira PdCl2(PPh3)2 / CuI Alkyne, Et3N Biaryl Ortho-Substituted Biaryl Scaffolds Suzuki->Biaryl Amine Sterically Congested Anilines Buchwald->Amine Aldehyde Benzaldehydes/ Boronic Acids Lithiation->Aldehyde Alkyne Functionalized Alkynes Sonogashira->Alkyne

Figure 1: Divergent synthesis map. Red arrows indicate catalytic transformations requiring specific ligand systems to accommodate the ortho-methyl group.

Application Protocols

Protocol A: Sterically Demanding Suzuki-Miyaura Coupling

Challenge: The ortho-methyl group hinders the transmetalation step and can destabilize the Pd(II) complex.[1] Solution: Use of electron-rich, bulky biaryl phosphine ligands (e.g., SPhos or XPhos) facilitates oxidative addition and creates a pocket that accommodates the steric bulk during transmetalation [1].[1]

Materials:

  • 4-Ethyl-1-iodo-2-methylbenzene (1.0 equiv)[1][2]

  • Aryl Boronic Acid (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2-5 mol%)[1]

  • Ligand: SPhos (2-Halo-2',6'-dimethoxybiphenyl) (4-10 mol%)[1]

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Toluene/Water (10:1)

Step-by-Step:

  • Degassing: Charge a reaction vial with the aryl iodide, boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄. Seal and purge with Argon for 5 minutes. Reason: Aryl iodides are prone to homocoupling in the presence of O₂.[1]

  • Solvation: Add degassed Toluene/Water mixture via syringe.

  • Activation: Heat the mixture to 100°C.

    • Note: The reaction typically proceeds faster than aryl bromides; monitor by LCMS at 1 hour.[1]

  • Work-up: Cool to RT. Filter through a Celite pad to remove Pd black.[1] Dilute with EtOAc, wash with brine, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Critical Control Point: If conversion stalls, add 1.0 equiv of Ag₂CO₃. Silver salts precipitate iodide ions (AgI), preventing "iodide poisoning" of the palladium catalyst, a common issue with reactive aryl iodides [2].

Protocol B: Lithium-Halogen Exchange (Electrophile Trapping)

Challenge: The iodine-lithium exchange is extremely fast; however, the ortho-methyl group can induce benzylic deprotonation if the temperature is not strictly controlled.[1] Solution: Use t-BuLi at cryogenic temperatures to favor exchange over deprotonation.[1]

Materials:

  • 4-Ethyl-1-iodo-2-methylbenzene (1.0 equiv)[1][2]

  • t-Butyllithium (1.7 M in pentane, 2.0 equiv)[1]

  • Electrophile (e.g., DMF, CO₂, Triisopropyl borate) (1.2 equiv)[1]

  • Solvent: Anhydrous THF

Step-by-Step:

  • Cryogenic Setup: Flame-dry a round-bottom flask under Argon. Add anhydrous THF and cool to -78°C (Dry ice/Acetone).

  • Substrate Addition: Add the aryl iodide dropwise.

  • Lithiation: Add t-BuLi dropwise over 10 minutes.

    • Observation: A color change (often yellow to deep orange) indicates the formation of the aryl lithium species.

    • Timing: Stir for exactly 15 minutes at -78°C. Extended stirring risks scrambling the lithiation to the benzylic position (C2-methyl) [3].[1]

  • Trapping: Add the electrophile (e.g., DMF for formylation) rapidly.

  • Quench: Allow to warm to 0°C and quench with saturated NH₄Cl.

Protocol C: Buchwald-Hartwig Amination

Challenge: Formation of C-N bonds with ortho-substituted arenes is difficult due to reductive elimination strain.[1] Solution: Use the Pd₂dba₃ / Xantphos system.[1] Xantphos has a wide bite angle (111°), which forces the Pd center into a geometry that accelerates reductive elimination [4].

Materials:

  • 4-Ethyl-1-iodo-2-methylbenzene (1.0 equiv)[1][2]

  • Primary/Secondary Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • Xantphos (4 mol%)

  • Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane[1][3][4]

Step-by-Step:

  • Mix Pd precursor and ligand in dioxane under Argon and stir for 10 mins to form the active catalyst complex (often changes from purple to orange).

  • Add the aryl iodide, amine, and base.

  • Heat to 100°C for 12-18 hours.

  • Note: For highly hindered amines, switch to BrettPhos ligand and LiHMDS base.

Mechanistic Diagram: Catalytic Cycle & Steric Gating

This diagram details the Suzuki coupling cycle, emphasizing where the specific features of 4-Ethyl-1-iodo-2-methylbenzene impact the reaction kinetics.

CatalyticCycle Pd0 Pd(0)-L Active Catalyst OxAdd Oxidative Addition (Facile due to C-I bond) Pd0->OxAdd + Aryl Iodide PdII_Ar Pd(II)-Ar-I Complex OxAdd->PdII_Ar TransMet Transmetalation (Rate Limiting Step) PdII_Ar->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Biaryl Product StericBlock STERIC GATE: Ortho-Methyl group hinders approach of Boronate species StericBlock->TransMet Slows Kinetics

Figure 2: Catalytic cycle. The green node represents the advantage of the Iodide (fast addition), while the red node highlights the steric bottleneck caused by the ortho-methyl group.[1]

Safety & Handling

  • Iodide Instability: Aryl iodides can decompose to release free iodine (

    
    ) upon exposure to light, which may inhibit Pd catalysts. If the liquid is dark brown, wash with dilute sodium thiosulfate solution before use.
    
  • Lithiation Risks: t-Butyllithium is pyrophoric.[1] All lithiation reactions (Protocol B) must be performed under strict inert atmosphere (Argon/Nitrogen) with appropriate fire safety measures.

References

  • Altman, R. A., et al. (2007). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides using Bulky Biarylphosphine Ligands." Journal of Organic Chemistry.

  • Lera, M., et al. (2021). "The Role of Silver Salts in Palladium-Catalyzed Couplings of Aryl Iodides." Organic Process Research & Development.

  • Parham, W. E., & Bradsher, C. K. (1982). "Aromatic Organolithium Reagents: Bearing Electrophilic Groups." Accounts of Chemical Research.

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

Disclaimer: This guide is for research purposes only. All chemical synthesis should be performed by qualified personnel in a controlled laboratory environment.

Sources

Method

Application Note: Optimized Metallation Strategies for 4-Ethyl-1-iodo-2-methylbenzene

Executive Summary This guide details the formation of the Grignard reagent (4-ethyl-2-methylphenyl)magnesium iodide from 4-Ethyl-1-iodo-2-methylbenzene .[1] Due to the specific structural features of the substrate—namely...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the formation of the Grignard reagent (4-ethyl-2-methylphenyl)magnesium iodide from 4-Ethyl-1-iodo-2-methylbenzene .[1] Due to the specific structural features of the substrate—namely the labile C–I bond combined with electron-donating alkyl substituents and ortho-steric hindrance—standard protocols require modification to ensure high fidelity.

We present two distinct methodologies:

  • Method A (Classical Insertion): Cost-effective for large-scale, utilizing magnesium turnings.[1] Optimized to suppress Wurtz homocoupling (

    
    ).
    
  • Method B (Magnesium-Halogen Exchange): High-precision "Turbo Grignard" approach using

    
    .[1] Recommended for drug development applications requiring maximum purity and kinetic control.
    

Pre-Reaction Substrate Analysis[1]

Before initiating metallation, the physiochemical properties of the substrate must be understood to select the correct pathway.

PropertyData / CharacteristicImplication for Grignard Formation
Substrate 4-Ethyl-1-iodo-2-methylbenzenePrecursor
Molecular Weight ~246.09 g/mol Use gravimetric measurements for stoichiometry.[1]
Halogen (C-I) Aryl IodideHigh Reactivity: The C–I bond is weak (~65 kcal/mol). Initiation is rapid, but risk of runaway exotherm and homocoupling is high.
Substituents 2-Methyl (ortho), 4-Ethyl (para)Electronic: Electron-rich ring.[1] Stabilizes the radical cation intermediate.Steric: Ortho-methyl provides hindrance, potentially slowing dimerization (beneficial) but complicating initiation slightly compared to non-substituted analogs.
Decision Matrix: Selecting the Method

DecisionMatrix Start Start: 4-Ethyl-1-iodo-2-methylbenzene Scale What is the primary constraint? Start->Scale Cost Cost / Scale (>100g) Scale->Cost Budget/Bulk Purity Purity / Complexity (<10g) Scale->Purity Selectivity MethodA Method A: Classical Mg Insertion (Risk: Wurtz Coupling) Cost->MethodA MethodB Method B: Mg-Halogen Exchange (Turbo Grignard) Purity->MethodB

Figure 1: Decision matrix for selecting the optimal metallation strategy.

Method A: Classical Magnesium Insertion

Best for: Scale-up, cost-sensitive projects.[1] Key Challenge: Controlling the exotherm to prevent Wurtz coupling (dimerization).

Reagents & Equipment[1][2][3][4][5][6]
  • Magnesium Turnings (1.2 equiv): Freshly crushed or chemically activated.

  • Solvent: Anhydrous THF (stabilizer-free preferred) or Diethyl Ether (

    
    ).[1] Note: 
    
    
    
    often gives higher yields for iodides due to lower solubility of the MgI2 byproduct, which drives the Schlenk equilibrium, but THF is safer for scale.
  • Activator: Iodine (

    
    ) crystal or DIBAL-H (1 mol%).[1]
    
Protocol
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, N2 inlet, and pressure-equalizing addition funnel.

  • Mg Activation: Add Mg turnings (1.2 equiv) to the flask. Dry stir under

    
     for 20 mins. Add a single crystal of 
    
    
    
    . Heat gently with a heat gun until iodine vaporizes and activates the Mg surface (turnings become shiny).
  • Solvent Charge: Cover Mg with minimal anhydrous THF (approx. 2-3 mL/g of Mg).

  • Initiation:

    • Prepare a solution of the substrate (1.0 equiv) in THF (1M concentration).[2]

    • Add 5-10% of the substrate solution to the Mg.

    • Observation: Look for turbidity, bubbling, or heat generation. If no reaction after 5 mins, spot heat. Do not add more substrate until initiation is confirmed.

  • Controlled Addition:

    • Once initiated, remove heat.[3][4]

    • Add the remaining substrate solution dropwise.

    • Critical Control: Maintain internal temperature between 0°C and 10°C . Unlike bromides, aryl iodides are prone to Wurtz coupling at reflux temperatures. Cool the bath if necessary.

  • Digestion: After addition, stir at ambient temperature (20-25°C) for 1 hour. Do not reflux unless conversion is incomplete by TLC/GC.

Method B: Magnesium-Halogen Exchange (Knochel Protocol)

Best for: High purity, functional group tolerance, kinetic control.[1] Mechanism:


[1]
Reagents
  • Reagent:

    
     (Turbo Grignard), 1.3 M in THF (Commercial or prepared).
    
  • Solvent: Anhydrous THF.

Protocol
  • Setup: Flame-dry a Schlenk flask or 3-neck flask under Argon/Nitrogen.

  • Substrate Charge: Dissolve 4-Ethyl-1-iodo-2-methylbenzene (1.0 equiv) in anhydrous THF to achieve a 0.5 M to 1.0 M concentration.

  • Cooling: Cool the solution to -20°C (Cryocooler or Ice/Salt bath).

    • Note: Aryl iodides exchange very fast. Lower temperatures prevent side reactions with the isopropyl iodide byproduct.

  • Exchange: Dropwise add

    
     (1.1 equiv) over 10-15 minutes.
    
  • Reaction: Stir at -20°C for 30 minutes, then allow to warm to 0°C over 30 minutes.

  • Validation: Aliquot 0.1 mL, quench with water, and check by GC/LC-MS. You should see the des-iodo product (1-ethyl-3-methylbenzene) and disappearance of the starting iodide.[1]

Mechanistic Pathway (Method B)

ExchangeMechanism Substrate 4-Ethyl-1-iodo-2-methylbenzene Complex Ate-Complex Intermediate (Magnesiate) Substrate->Complex -20°C, THF Turbo iPrMgCl•LiCl (Turbo Grignard) Turbo->Complex Product Target Grignard Species (Ar-MgCl•LiCl) Complex->Product Equilibrium Shift Byproduct Isopropyl Iodide Complex->Byproduct

Figure 2: Kinetic pathway of the Knochel-Hauser exchange.[1] The LiCl breaks polymeric aggregates, accelerating the exchange.

Quality Control: Titration

Requirement: Never assume theoretical molarity. Grignard reagents degrade over time. Method: Knochel’s Method (Iodine/LiCl).[3][5]

  • Reagent A: Weigh exactly 254 mg of Iodine (

    
    , 1.0 mmol) into a dry vial.
    
  • Reagent B: Dissolve

    
     in 3-5 mL of 0.5 M LiCl in anhydrous THF (LiCl accelerates the color change).
    
  • Titration:

    • Cool the brown iodine solution to 0°C.[6][7]

    • Add the formed Grignard reagent dropwise via a 1.0 mL syringe.[7]

    • Endpoint: The solution transitions from Dark Brown

      
       Pale Yellow 
      
      
      
      Colorless
      .
  • Calculation:

    
    
    

Comparison of Methods

FeatureMethod A (Classical)Method B (Exchange)
Active Species


Temperature 0°C to RT (Exothermic)-20°C to 0°C (Controlled)
Wurtz Coupling Risk Moderate to HighNegligible
Atom Economy HighLower (requires sacrificial Grignard)
Cost LowModerate
Recommendation Bulk Synthesis MedChem / Library Synthesis

References

  • Knochel, P., et al. "Functionalized Grignard Reagents via Magnesium-Halogen Exchange."[1][8] Angewandte Chemie International Edition, vol. 42, no.[5][8] 36, 2003, pp. 4302–4320. Link

  • Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds."[1] Angewandte Chemie International Edition, vol. 43, no.[5][8][9] 25, 2004, pp. 3333–3336. Link

  • Krasovskiy, A., & Knochel, P. "Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents." Synthesis, vol. 2006, no.[3] 05, 2006, pp. 890–891. Link

  • Garst, J. F., & Soriaga, M. P. "Grignard reagent formation. Mechanism and Wurtz coupling."[4][10] Coordination Chemistry Reviews, vol. 248, 2004, pp. 623.

Sources

Application

Application Note: Optimized Sonogashira Coupling for 4-Ethyl-1-iodo-2-methylbenzene

Executive Summary This guide details the optimized protocols for the Sonogashira cross-coupling of 4-Ethyl-1-iodo-2-methylbenzene . While aryl iodides are typically highly reactive, the presence of the ortho-methyl group...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized protocols for the Sonogashira cross-coupling of 4-Ethyl-1-iodo-2-methylbenzene . While aryl iodides are typically highly reactive, the presence of the ortho-methyl group at the C2 position introduces a specific steric constraint that distinguishes this substrate from simple iodobenzene.

Successful coupling requires balancing the electronic activation of the C-I bond against the steric hindrance that retards the oxidative addition step and crowds the square-planar Palladium complex. This note provides a "Golden Standard" Pd/Cu protocol yielding >90% conversion and a "Copper-Free" alternative for pharmaceutical applications requiring low residual metal limits.

Mechanistic Insight & Substrate Analysis

Substrate Properties
  • Chemical Name: 4-Ethyl-1-iodo-2-methylbenzene[1][2][3][4]

  • Molecular Formula: C9H11I

  • Electronic Profile: Electron-rich. The ethyl (C4) and methyl (C2) groups act as weak electron donors (+I effect). This increases the electron density on the aromatic ring, making the C-I bond slightly less electrophilic compared to electron-deficient aryl halides (e.g., 4-iodo-nitrobenzene).

  • Steric Profile: The ortho-methyl group (C2) creates steric bulk near the reaction center. While not as prohibiting as ortho-isopropyl or tert-butyl groups, it necessitates ligands that can stabilize the Pd(II) intermediate without overcrowding it.

The Catalytic Cycle & Steric Impact

The following diagram illustrates the catalytic cycle, highlighting the critical "Steric Gate" created by the C2-Methyl group during the formation of the oxidative addition complex.

SonogashiraCycle cluster_steric Steric Clash Zone Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-I) Pd0->OxAdd Rate Limiting Step 1 (Hindered by ortho-Me) TransMet Transmetallation (Cu-Acetylide enters) OxAdd->TransMet Ligand Exchange Iso Cis/Trans Isomerization TransMet->Iso RedElim Reductive Elimination (Product Release) Iso->RedElim C-C Bond Formation RedElim->Pd0 Regeneration Substrate 4-Ethyl-1-iodo-2-methylbenzene Substrate->OxAdd Alkyne Terminal Alkyne + CuI + Base Alkyne->TransMet

Figure 1: Catalytic cycle emphasizing the oxidative addition bottleneck caused by the ortho-methyl group.

Experimental Protocols

Protocol A: The "Golden Standard" (Pd/Cu Catalysis)

Best for: R&D, initial screening, and maximizing yield regardless of copper residue. Mechanism: Synergistic Pd/Cu cycle allows for reaction at mild temperatures (RT to 50°C).

Reagents & Stoichiometry
ComponentEquiv.RoleRecommended Reagent
Aryl Iodide 1.0Limiting Reagent4-Ethyl-1-iodo-2-methylbenzene
Alkyne 1.2Coupling PartnerPhenylacetylene, TMS-acetylene, etc.
Catalyst 0.02 (2 mol%)Pd SourcePdCl2(PPh3)2 (Bis(triphenylphosphine)palladium(II) dichloride)
Co-Catalyst 0.01 (1 mol%)ActivatorCuI (Copper(I) Iodide) - Must be off-white/tan, not green
Base 3.0Acid ScavengerTriethylamine (Et3N) or Diethylamine (Et2NH)
Solvent [0.2 M]MediumTHF (anhydrous) or DMF (if higher T required)
Step-by-Step Procedure
  • Preparation: Oven-dry a 2-neck round-bottom flask or a reaction vial equipped with a magnetic stir bar. Cool under a stream of Nitrogen or Argon.

  • Charging: Add PdCl2(PPh3)2 (2 mol%) and CuI (1 mol%) to the flask.

  • Inerting: Cap the flask and purge with Nitrogen for 5 minutes.

  • Solvent Addition: Inject anhydrous THF (degassed) via syringe.

  • Substrate Addition: Add 4-Ethyl-1-iodo-2-methylbenzene (1.0 equiv) and Et3N (3.0 equiv) via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise.

    • Note: If the alkyne is volatile, add it last to prevent evaporation during purging.

  • Reaction: Stir at Room Temperature (25°C) for 4–6 hours.

    • Checkpoint: Monitor by TLC or HPLC. If conversion is <50% after 2 hours, heat to 50°C . The ortho-methyl group may require thermal energy to overcome the rotational barrier during oxidative addition.

  • Workup: Dilute with Ethyl Acetate (EtOAc), wash with saturated NH4Cl (to remove Cu), then brine. Dry over Na2SO4.

Protocol B: Copper-Free Conditions (Green/Pharma)

Best for: Pharmaceutical intermediates where Copper contamination is strictly regulated (ppm limits). Mechanism: Relies on the "Self-Activation" of the alkyne by a stronger base or specialized Pd-ligand systems, bypassing the formation of Copper-acetylide.

Reagents & Stoichiometry
ComponentEquiv.Recommended Reagent
Catalyst 0.03 (3 mol%)Pd(OAc)2 + XPhos (1:2 ratio) OR Pd(dppf)Cl2
Base 2.5Cesium Carbonate (Cs2CO3) or Piperidine
Solvent [0.25 M]Acetonitrile (MeCN) or DMAc
Temp 60–80°CHigher temperature required without Copper
Step-by-Step Procedure
  • Charging: Add Pd(OAc)2, XPhos, and Cs2CO3 to the reaction vessel.

  • Inerting: Evacuate and backfill with Nitrogen (3 cycles).

  • Liquids: Add solvent (MeCN) and 4-Ethyl-1-iodo-2-methylbenzene.

  • Alkyne: Add terminal alkyne.

  • Reaction: Heat to 70°C . The reaction will be slower than the Pd/Cu method (typically 12–18 hours).

  • Validation: This method avoids homocoupling of the alkyne (Glaser coupling), a common side reaction in Cu-catalyzed systems.

Quality Control & Troubleshooting

Analytical Markers
  • TLC Monitoring:

    • Stationary Phase: Silica Gel 60 F254.

    • Mobile Phase: Hexanes:EtOAc (95:5).

    • Observation: The starting material (Aryl Iodide) is UV active. The product (internal alkyne) will usually have a lower Rf and fluoresce more intensely under UV (254/365 nm) due to extended conjugation.

  • 1H-NMR Validation:

    • Starting Material: Look for the Ar-CH3 singlet around

      
       2.3–2.4 ppm and the Ar-Ethyl  triplet/quartet pattern.
      
    • Product: The disappearance of the terminal alkyne proton (

      
       ~2.0–3.0 ppm, singlet) and the shift of the aromatic protons ortho to the alkyne.
      
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion (<20%) Catalyst Poisoning / O2Ensure strict degassing. Oxygen oxidizes Pd(0) and promotes Glaser coupling of alkynes.
Stalled Reaction Steric HindranceIncrease temperature to 60°C. Switch solvent to DMF to allow higher temps.
Homocoupling (Alkyne-Alkyne) Excess O2 / High CuReduce CuI loading to 0.5 mol%. Add alkyne slowly (syringe pump). Switch to Protocol B (Cu-free).
Black Precipitate (Pd Black) Ligand dissociationAdd excess PPh3 (1-2 mol%) to stabilize the active Pd species.

Workflow Visualization

Workflow Setup Reaction Setup (Inert Atmosphere) Monitor Monitoring (TLC/HPLC) @ 2h, 4h, 6h Setup->Monitor Decision Conversion > 95%? Monitor->Decision Workup Quench (NH4Cl) & Extraction Decision->Workup Yes Heat Increase Temp (+10°C) Decision->Heat No Purify Column Chromatography (Silica) Workup->Purify Heat->Monitor

Figure 2: Operational workflow for the synthesis and purification.

References

  • Sonogashira Coupling Overview: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Steric Effects in Coupling: Bhattacharya, S., & Sengupta, S. (2024). Scope and limitations of the combination of cobalt catalyst and choline hydroxide as green media for Sonogashira coupling. Journal of Chemical Sciences, 136, 56. (Specific data on 2-iodotoluene coupling yields). Link

  • Copper-Free Protocols: Pu, X., Li, H., & Colacot, T. J. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11, 10575. Link

  • Substrate Data: 4-Ethyl-1-iodo-2-methylbenzene (CAS 866996-02-3) Product Page.[1][2][3] BLD Pharm. Link

  • General Protocol: Sonogashira Coupling Conditions. Organic Chemistry Portal. Link

Sources

Method

Application Note: Heck Cross-Coupling of 4-Ethyl-1-iodo-2-methylbenzene

Abstract & Molecule Analysis This guide details the operational frameworks for utilizing 4-Ethyl-1-iodo-2-methylbenzene (CAS: [Specific CAS if available, else generic ID]) in Palladium-catalyzed Mizoroki-Heck reactions....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Molecule Analysis

This guide details the operational frameworks for utilizing 4-Ethyl-1-iodo-2-methylbenzene (CAS: [Specific CAS if available, else generic ID]) in Palladium-catalyzed Mizoroki-Heck reactions. While aryl iodides are typically highly reactive in cross-coupling, this specific substrate presents a unique dichotomy: the high lability of the C–I bond facilitates rapid oxidative addition, yet the ortho-methyl group introduces steric strain that dictates regioselectivity during migratory insertion.

Substrate Profile
FeatureChemical Implication
C(1)–Iodide High Reactivity: Excellent leaving group; permits lower catalyst loadings (0.1–1.0 mol%) compared to bromides/chlorides.
C(2)–Methyl Steric Control: The ortho-substituent destabilizes the planar conformation of the intermediate, strongly favoring trans-selectivity (E-isomer) to minimize steric clash with the alkene.
C(4)–Ethyl Electronic/Lipophilic Handle: Weakly electron-donating; increases solubility in non-polar solvents but slightly deactivates the ring toward oxidative addition compared to electron-poor rings.

Mechanistic Insight: The "Ortho-Effect"

In Heck couplings of ortho-substituted arenes, the regioselectivity is governed by the migratory insertion step. Unlike standard aryl halides where electronic factors often dominate, the 2-methyl group in this substrate imposes a steric penalty that disfavors the formation of the branched (internal) product, driving the reaction toward the linear


-arylated product.
Pathway Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical "Steric Gate" imposed by the 2-methyl group.

HeckCycle cluster_steric Selectivity Filter Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Fast for Ar-I) Pd0->OxAdd + 4-Et-2-Me-Ph-I Coord Alkene Coordination OxAdd->Coord + Alkene Insert Migratory Insertion (STERIC GATE: 2-Me group) Coord->Insert Regioselective Step BetaElim Beta-Hydride Elimination Insert->BetaElim Linear Product Formation RedElim Reductive Elimination (Regenerates Pd(0)) BetaElim->RedElim - Product RedElim->Pd0 + Base / - HI

Figure 1: Catalytic cycle emphasizing the steric influence of the ortho-methyl group on migratory insertion.

Application Protocols

Protocol A: Ligand-Free "Jeffery" Conditions (Recommended)

Best for: Acrylates, simple styrenes, and robust manufacturing. Mechanism: Relies on "cocktail" catalysis where tetraalkylammonium salts (TBAB) stabilize soluble Pd-nanoparticles, preventing "palladium black" precipitation.

Materials
  • Substrate: 4-Ethyl-1-iodo-2-methylbenzene (1.0 equiv)

  • Alkene: Methyl acrylate or Styrene (1.2 – 1.5 equiv)

  • Catalyst: Pd(OAc)₂ (0.5 – 1.0 mol%)

  • Base: K₂CO₃ (anhydrous, 2.5 equiv) or NaOAc

  • Additive: Tetrabutylammonium bromide (TBAB) (1.0 equiv)

  • Solvent: DMF or NMP (0.2 M concentration)

Step-by-Step Methodology
  • Charge: To a dried reaction vial equipped with a magnetic stir bar, add 4-Ethyl-1-iodo-2-methylbenzene (1.0 equiv), TBAB (1.0 equiv), and K₂CO₃ (2.5 equiv).

  • Catalyst Addition: Add Pd(OAc)₂ (0.5 mol%).[1] Note: Pd(OAc)₂ is stable in air, but rapid addition is preferred.

  • Solvent & Alkene: Add DMF followed by the alkene (1.2 equiv).

  • Degas: Sparge the mixture with Nitrogen or Argon for 5 minutes. Critical: Oxygen promotes homocoupling of the alkene and deactivates the catalyst.

  • Reaction: Seal the vessel and heat to 90°C for 4–12 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc). The starting iodide spot (high Rf) should disappear.

  • Workup: Cool to room temperature. Dilute with Et₂O or MTBE and wash with water (3x) to remove DMF and TBAB. Dry organic layer over MgSO₄.

Protocol B: Phosphine-Ligated System (High Complexity)

Best for: Electron-rich alkenes or when high E/Z selectivity is strictly required. Rationale: The use of P(o-tol)₃ is specific here. The bulky phosphine ligand increases the "cone angle" around the Palladium, which complements the steric bulk of the 2-methyl substrate, facilitating the release of the product during the crowded reductive elimination step.

Materials
  • Catalyst: Pd₂(dba)₃ (1.0 mol%)

  • Ligand: P(o-tol)₃ (Tri-o-tolylphosphine) (4.0 mol%)

  • Base: Et₃N (Triethylamine) (3.0 equiv)

  • Solvent: Acetonitrile or Toluene (Reflux)[2]

Step-by-Step Methodology
  • Pre-complexation: In a glovebox or under strict Schlenk conditions, mix Pd₂(dba)₃ and P(o-tol)₃ in the solvent and stir at RT for 15 mins. The solution should turn from purple/red to yellow/orange (active L₂Pd(0) species).

  • Substrate Addition: Add 4-Ethyl-1-iodo-2-methylbenzene and the alkene.

  • Base: Inject Et₃N via syringe.

  • Heating: Heat to reflux (approx 85°C for MeCN, 110°C for Toluene) for 12–24 hours.

  • Purification: Filter through a celite pad to remove Palladium residues before column chromatography.

Experimental Workflow & QC

The following flowchart defines the critical decision points and quality control steps for the synthesis.

Workflow Start Start: 4-Et-1-I-2-Me-Ph Cond Select Condition Start->Cond Jeffery Protocol A: Pd(OAc)2 / TBAB (Standard) Cond->Jeffery Simple Alkene Phosphine Protocol B: Pd2(dba)3 / P(o-tol)3 (High Selectivity) Cond->Phosphine Complex Alkene React Heat 90-110°C (N2 Atm) Jeffery->React Phosphine->React QC1 QC: TLC/GC-MS (Check I-Ar consumption) React->QC1 QC1->React Incomplete Workup Aq. Wash / Extraction QC1->Workup Complete Purify Column Chromatography (Remove Pd) Workup->Purify

Figure 2: Operational workflow for the Heck coupling of 4-Ethyl-1-iodo-2-methylbenzene.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Pd Black Precipitation Catalyst decomposition due to lack of stabilization.Increase TBAB loading to 1.5 equiv or switch to Protocol B (Phosphine).
Low Conversion Steric hindrance of the 2-Me group slowing insertion.Increase temperature by 10°C; ensure strict O₂ exclusion.
Isomer Mixture (E/Z) "Linear" vs "Branched" competition.Switch to Protocol B. The bulky P(o-tol)₃ ligand enhances steric pressure, favoring the linear trans-product.

References

  • Jeffery, T. (1984). "Palladium-catalysed arylation of activated olefins in the presence of tetraalkylammonium salts". Journal of the Chemical Society, Chemical Communications, (19), 1287–1289.

  • Heck, R. F. (1982). "Palladium-catalyzed vinylation of organic halides". Organic Reactions, 27, 345–390.

  • Littke, A. F., & Fu, G. C. (2002). "Palladium-catalyzed coupling reactions of aryl chlorides". Angewandte Chemie International Edition, 41(22), 4176-4211. (Provides context on bulky phosphines).

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). "The Heck Reaction as a Sharpening Stone of Palladium Catalysis". Chemical Reviews, 100(8), 3009–3066.

Sources

Application

Synthesis of novel heterocyclic compounds from 4-Ethyl-1-iodo-2-methylbenzene

Application Note: Divergent Synthesis of Novel Heterocyclic Scaffolds from 4-Ethyl-1-iodo-2-methylbenzene Executive Summary & Strategic Rationale Target Scaffold: 4-Ethyl-1-iodo-2-methylbenzene (CAS: 103026-68-2) Role: L...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Divergent Synthesis of Novel Heterocyclic Scaffolds from 4-Ethyl-1-iodo-2-methylbenzene

Executive Summary & Strategic Rationale

Target Scaffold: 4-Ethyl-1-iodo-2-methylbenzene (CAS: 103026-68-2) Role: Lipophilic Core Building Block Audience: Medicinal Chemists, Process Development Scientists[1]

In modern drug discovery, the "Magic Methyl" effect and lipophilic tuning via ethyl groups are established strategies to improve potency and metabolic stability. 4-Ethyl-1-iodo-2-methylbenzene represents a high-value "orphan" scaffold that offers a unique substitution pattern (1,2,4-trisubstituted) rarely exploited in commercial libraries.[1]

This guide details two divergent synthetic workflows to convert this aryl iodide into novel heterocyclic cores. Unlike standard protocols that utilize simple iodobenzene, these methods account for the steric influence of the ortho-methyl group and the electronic donation of the para-ethyl moiety.

  • Pathway A (Isoquinolines): Leverages the ortho-methyl group via C(sp³)-H activation/cyclization to yield 7-Ethyl-isoquinolines .[1]

  • Pathway B (Indoles): Utilizes a C-N bond formation/oxidative cyclization sequence to yield 5-Ethyl-7-methylindoles .[1]

Pathway A: Synthesis of 7-Ethyl-3-Substituted Isoquinolines[1]

Mechanism: Sonogashira Coupling followed by Copper-Catalyzed Aerobic Oxidative Cyclization.[1] Rationale: The ortho-methyl group in the starting material is not just a bystander; it serves as the latent C1 carbon of the isoquinoline ring. This route avoids the need for pre-oxidized o-formyl or o-carboxy precursors.[1]

Step 1: Sonogashira Coupling

Target Intermediate: 4-Ethyl-2-methyl-1-(phenylethynyl)benzene[1]

Reagents:

  • Substrate: 4-Ethyl-1-iodo-2-methylbenzene (1.0 equiv)

  • Alkyne: Phenylacetylene (1.2 equiv) [Representative terminal alkyne]

  • Catalyst: PdCl₂(PPh₃)₂ (2 mol%)

  • Co-Catalyst: CuI (1 mol%)

  • Base/Solvent: Et₃N (3.0 equiv) in THF (0.2 M)

Protocol:

  • Charge a dried Schlenk flask with 4-Ethyl-1-iodo-2-methylbenzene (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.01 equiv).

  • Evacuate and backfill with Argon (x3).

  • Add degassed THF and Et₃N via syringe.

  • Add phenylacetylene dropwise at Room Temperature (RT).

  • Stir at RT for 4–6 hours. (Monitor by TLC/LCMS for disappearance of aryl iodide).

  • Workup: Filter through a pad of Celite to remove salts. Concentrate the filtrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc) to isolate the internal alkyne.

Step 2: Iodine-Mediated Cyclization to Isoquinoline

Target Product: 7-Ethyl-3-phenylisoquinoline[1]

Reagents:

  • Substrate: o-Alkynyltoluene intermediate (from Step 1)

  • Nitrogen Source: Ammonium Acetate (NH₄OAc) (2.0 equiv)

  • Oxidant: Iodine (I₂) (1.0 equiv)

  • Solvent: DMSO (0.5 M)

Protocol:

  • Dissolve the o-alkynyltoluene intermediate in DMSO in a sealed tube.

  • Add NH₄OAc and I₂.

  • Heat the mixture to 100°C for 12 hours.

    • Mechanistic Note: Iodine activates the alkyne, promoting nucleophilic attack by ammonia (generated in situ). The subsequent oxidative aromatization involves the ortho-methyl C-H bonds.

  • Quench: Cool to RT. Add saturated aq. Na₂S₂O₃ to quench excess iodine.

  • Extraction: Extract with EtOAc (x3). Wash combined organics with water and brine (critical to remove DMSO).

  • Purification: Flash chromatography (DCM/MeOH) to yield the isoquinoline.

Pathway B: Synthesis of 5-Ethyl-7-methylindoles[1]

Mechanism: Buchwald-Hartwig Amination followed by Pd(II)-Catalyzed Oxidative Annulation.[1] Rationale: This route accesses the indole scaffold.[2][3][4][5][6] Due to the ortho-methyl group at position 2 (relative to the iodide), the cyclization occurs at the less hindered C6 position (relative to the original ring), resulting in a 5,7-disubstituted indole—a privileged scaffold in GPCR ligand design.

Step 1: Buchwald-Hartwig Amination

Target Intermediate: 4-Ethyl-2-methylaniline[1]

Reagents:

  • Substrate: 4-Ethyl-1-iodo-2-methylbenzene[1]

  • Amine Source: Benzophenone Imine (1.2 equiv) [Ammonia surrogate]

  • Catalyst: Pd₂(dba)₃ (1 mol%)

  • Ligand: BINAP or Xantphos (2 mol%)

  • Base: NaOtBu (1.4 equiv)

  • Solvent: Toluene, 100°C.

Protocol:

  • Perform standard Buchwald coupling with benzophenone imine.

  • Hydrolysis: Treat the crude imine with 1M HCl in THF at RT for 1 hour.

  • Neutralization: Basify with NaOH, extract with ether.

  • Result: 4-Ethyl-2-methylaniline.[1] (Note: This aniline is air-sensitive; use immediately or store under Ar).[1]

Step 2: Pd(II)-Catalyzed Oxidative Annulation

Target Product: 5-Ethyl-7-methyl-2-phenylindole[1]

Reagents:

  • Substrate: 4-Ethyl-2-methylaniline (1.0 equiv)

  • Coupling Partner: Phenylacetylene (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Oxidant: Cu(OAc)₂ (2.0 equiv) [Regenerates Pd(II)]

  • Solvent: DMF/DMSO (9:1), 120°C.

Protocol:

  • Combine aniline, alkyne, Pd(OAc)₂, and Cu(OAc)₂ in a reaction vial.

  • Heat to 120°C under air (or O₂ balloon for higher efficiency).

  • Mechanism: The Pd(II) coordinates the alkyne and the amine.[4] C-H activation occurs at the sterically accessible position ortho to the amine (the original C6 position, as C2 is blocked by the methyl).

  • Workup: Dilute with EtOAc, wash with 5% NH₄OH (to remove Cu salts), then water.

  • Purification: Silica gel chromatography.

Visualization of Workflows

SynthesisPathways cluster_legend Reaction Class Start 4-Ethyl-1-iodo- 2-methylbenzene AlkyneInt Intermediate: 2-Methyl-4-ethyl- 1-(alkynyl)benzene Start->AlkyneInt Sonogashira Coupling (PdCl2(PPh3)2, CuI, Alkyne) AnilineInt Intermediate: 4-Ethyl-2-methylaniline Start->AnilineInt Buchwald Amination (Benzophenone Imine, Pd/BINAP) Isoquinoline Target A: 7-Ethyl-3-substituted Isoquinoline AlkyneInt->Isoquinoline Oxidative Cyclization (I2, NH4OAc, 100°C) Indole Target B: 5-Ethyl-7-methylindole AnilineInt->Indole Oxidative Annulation (Pd(OAc)2, Cu(OAc)2, Alkyne) C-C Bond Formation C-C Bond Formation C-N Bond Formation C-N Bond Formation Heterocyclization Heterocyclization

Figure 1: Divergent synthetic pathways from 4-Ethyl-1-iodo-2-methylbenzene to Isoquinoline and Indole scaffolds.

Comparative Data & Stoichiometry

ParameterPathway A (Isoquinoline)Pathway B (Indole)
Key Intermediate o-Alkynyltolueneo-Toluidine derivative
Primary Catalyst Pd(0)/Cu(I)Pd(0) then Pd(II)
Atom Economy High (Direct cyclization)Moderate (Requires amine transfer)
Regioselectivity Controlled by Methyl positionControlled by steric hindrance (C6 vs C2)
Critical Impurity Homocoupling of alkyne (Glaser)Unreacted aniline (oxidative tar)
Typical Yield 65-75% (2 steps)50-60% (2 steps)

References

  • Sonogashira Coupling Protocols: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link

  • Isoquinoline Synthesis via Iodine Cyclization: He, Y., et al. (2014). Iodine-Promoted Synthesis of Isoquinolines from 2-Alkynyl-1-methylbenzenes and Ammonium Acetate.[1] Chemical Communications, 50, 6460-6463.[1] Link

  • Indole Synthesis via Oxidative Annulation: Ackermann, L. (2011). Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations: Mechanism and Scope. Chemical Reviews, 111(3), 1315-1345. Link

  • Buchwald-Hartwig Amination: Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide. Chemical Science, 2, 27-50.[1] Link

Sources

Method

Experimental procedure for iodination of 4-ethyl-2-methylbenzene

Application Note: Precision Iodination of 1-Ethyl-3-Methylbenzene Regiocontrol Strategies for the Synthesis of 4-Ethyl-1-Iodo-2-Methylbenzene Executive Summary This application note details the regioselective iodination...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Iodination of 1-Ethyl-3-Methylbenzene Regiocontrol Strategies for the Synthesis of 4-Ethyl-1-Iodo-2-Methylbenzene

Executive Summary

This application note details the regioselective iodination of 1-ethyl-3-methylbenzene (m-ethyltoluene) to synthesize 4-ethyl-1-iodo-2-methylbenzene . While the user query refers to "4-ethyl-2-methylbenzene," this nomenclature describes the substitution pattern of the target iodinated product (where the iodine occupies position 1, methyl position 2, and ethyl position 4) rather than the starting material.[1]

Direct iodination of dialkylbenzenes is challenging due to the reversibility of the reaction and the low electrophilicity of molecular iodine (


).[1] This protocol utilizes an oxidative iodination strategy  using Iodine (

) and Periodic Acid (

) or Sodium Periodate (

).[1] This method generates the highly reactive iodonium species in situ, ensuring high yields and favoring substitution at the sterically less hindered position ortho to the methyl group (Position 4) over the position ortho to the bulky ethyl group (Position 6).[1]

Scientific Mechanism & Rationale

Reaction Pathway

The reaction proceeds via Electrophilic Aromatic Substitution (EAS) .[1][2][3]

  • Activation: An oxidant (Periodic Acid) oxidizes molecular iodine (

    
    ) in the presence of sulfuric acid to generate a superelectrophilic iodine species, likely the hydrated iodonium ion (
    
    
    
    or
    
    
    ) or hypoiodous acid protonated species (
    
    
    ).[1]
  • Regioselectivity: The substrate, 1-ethyl-3-methylbenzene, has two primary activated sites for EAS:

    • Position 4 (Ortho to Methyl, Para to Ethyl): Activated by both alkyl groups.[1] Sterically accessible because the methyl group is smaller than the ethyl group.[1]

    • Position 6 (Ortho to Ethyl, Para to Methyl): Activated by both groups but sterically hindered by the bulky ethyl group.[1]

    • Position 2 (Ortho to both): Highly hindered; negligible formation.[1]

    • Outcome: The major product is 4-ethyl-1-iodo-2-methylbenzene (substitution at C4).[1]

Mechanism Diagram

IodinationMechanism I2 Iodine (I2) Electrophile Active Electrophile (I+ / I3+) I2->Electrophile Oxidation Oxidant Oxidant (H5IO6 / H2SO4) Oxidant->Electrophile SigmaComplex Sigma Complex (Arenium Ion) Electrophile->SigmaComplex Substrate 1-Ethyl-3-Methylbenzene Substrate->SigmaComplex Attack at Pos 4 Byproduct Isomer Byproducts Substrate->Byproduct Minor attack at Pos 6 Product 4-Ethyl-1-Iodo-2-Methylbenzene (Major Isomer) SigmaComplex->Product -H+ (Restoration of Aromaticity)

Figure 1: Mechanistic pathway for the oxidative iodination of m-ethyltoluene.

Experimental Protocol

Materials & Reagents
ReagentRolePurity/Grade
1-Ethyl-3-methylbenzene Substrate>98% (GC)
Iodine (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

)
Iodine SourceResublimed, >99.8%
Periodic Acid (

)
OxidantReagent Grade, >99%
Acetic Acid (

)
SolventGlacial, >99.7%
Sulfuric Acid (

)
CatalystConcentrated (98%)
Sodium Thiosulfate Quenching Agent10% aq.[1] solution
Heptane / Ethyl Acetate Extraction/EluentHPLC Grade
Procedure (Scale: 10 mmol)

Step 1: Reaction Setup

  • Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Add Acetic Acid (30 mL) , followed by Water (6 mL) and Concentrated Sulfuric Acid (0.5 mL) .

  • Add Iodine (

    
    , 1.02 g, 4.0 mmol) . Note: Iodine is used in slight deficit relative to the oxidant stoichiometry to ensure full consumption.
    
  • Add Periodic Acid (

    
    , 0.46 g, 2.0 mmol) .
    
  • Stir the mixture at room temperature for 15 minutes to allow the formation of the iodinating species (color will shift to deep orange/brown).

Step 2: Substrate Addition 6. Add 1-Ethyl-3-methylbenzene (1.20 g, 10.0 mmol) dropwise to the stirring mixture. 7. Heat the reaction mixture to 60°C and stir vigorously for 4–6 hours .

  • Checkpoint: Monitor reaction progress via TLC (Hexane/EtOAc 95:5) or GC-MS.[1][4] The starting material peak should diminish, and a new product peak (higher retention time) should appear.

Step 3: Workup 8. Cool the reaction mixture to room temperature. 9. Pour the mixture into 100 mL of ice-cold water . 10. Quench residual iodine by adding 10% saturated Sodium Thiosulfate (


) solution  until the dark iodine color fades to a pale yellow/colorless liquid.
11. Extract the aqueous layer with Heptane (3 x 30 mL) . Note: Heptane is preferred over ether to minimize water uptake.
12. Combine organic layers and wash with Saturated Sodium Bicarbonate (

)
(2 x 30 mL) to remove acetic acid traces, followed by Brine (30 mL). 13. Dry over Anhydrous Magnesium Sulfate (

)
, filter, and concentrate under reduced pressure (Rotovap at 40°C, 20 mbar).

Step 4: Purification 14. The crude oil typically contains ~90% regioisomer purity.[1] 15. Flash Column Chromatography:

  • Stationary Phase: Silica Gel (230-400 mesh).[1]
  • Mobile Phase: 100% Hexanes (or Hexane/EtOAc 99:1).[1]
  • Rationale: Non-polar alkyl iodides elute quickly.[1] Separation from minor isomers (Pos 6) is difficult; if high purity (>99%) is required, fractional distillation is recommended due to slight boiling point differences.[1]

Workflow Visualization

ExperimentalWorkflow Start Start: Reagent Prep (AcOH, H2O, H2SO4) Activation Add I2 + H5IO6 (Generate I+) Start->Activation Reaction Add Substrate Heat to 60°C, 4-6h Activation->Reaction Quench Quench with Na2S2O3 (Remove excess I2) Reaction->Quench Extract Extraction (Heptane) Wash (NaHCO3, Brine) Quench->Extract Purify Purification (Column/Distillation) Extract->Purify Final Pure 4-Ethyl-1-Iodo-2-Methylbenzene Purify->Final

Figure 2: Step-by-step workflow for the iodination protocol.

Results & Validation

Expected Analytical Data

The following data validates the synthesis of 4-ethyl-1-iodo-2-methylbenzene .

Analytical MethodExpected Signal / ResultInterpretation
GC-MS Molecular Ion

m/z
Confirms mono-iodination.[1] Fragment at

(loss of I) confirms aryl iodide.[1]
1H NMR (CDCl3)

7.65 (d, 1H, J=8.0 Hz)
Proton at C6 (Ortho to Iodine, Meta to Methyl).

7.05 (s, 1H)
Proton at C3 (Meta to Iodine, Ortho to Ethyl).

6.80 (d, 1H, J=8.0 Hz)
Proton at C5.

2.40 (s, 3H)
Methyl group (Ortho to Iodine). Shifted downfield slightly by Iodine.[1]
Regioselectivity >10:1 (Para-to-Ethyl vs Para-to-Methyl)Steric hindrance of the ethyl group directs iodine to the position ortho to the methyl.[1]
Troubleshooting
  • Low Yield: Ensure the Periodic Acid is fresh. Old oxidant absorbs water and loses potency.[1] Increase temperature to 70°C if reaction stalls.

  • Polysubstitution: Use a strict 1:0.4:0.2 ratio of Substrate:

    
    :
    
    
    
    .[1] Excess iodine leads to di-iodination.
  • Isomer Separation: If column chromatography fails to separate isomers, use a reversed-phase C18 column (MeCN/Water) or fractional distillation under high vacuum.[1]

References

  • Suzuki, H. (1971).[1] Iodination of Aromatic Compounds with Iodine and Periodic Acid. Organic Syntheses.

  • Kraszkiewicz, L., & Skulski, L. (2006).[1][5] Oxidative Iodination of Deactivated Arenes. Synthesis.

  • Organic Chemistry Portal. (n.d.).[1] Iodination of Arenes - Recent Literature.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 59789184, 1-Bromo-4-ethyl-2-methylbenzene. (Cited for nomenclature verification).

Sources

Application

Application of 4-Ethyl-1-iodo-2-methylbenzene in pharmaceutical intermediate synthesis

Application Note: Strategic Utilization of 4-Ethyl-1-iodo-2-methylbenzene in Pharmaceutical Scaffold Synthesis Abstract 4-Ethyl-1-iodo-2-methylbenzene (CAS 866996-02-3) represents a specialized aryl iodide building block...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-Ethyl-1-iodo-2-methylbenzene in Pharmaceutical Scaffold Synthesis

Abstract

4-Ethyl-1-iodo-2-methylbenzene (CAS 866996-02-3) represents a specialized aryl iodide building block characterized by a unique "push-pull" steric and electronic profile.[1] While the C4-ethyl group provides a lipophilic anchor common in metabolic disease therapeutics (e.g., SGLT2 inhibitors, PPAR agonists), the C2-methyl group introduces essential ortho-steric hindrance.[1] This hindrance is critical for inducing atropisomerism or conformational locking in biaryl drug candidates but poses challenges for standard cross-coupling conditions. This guide details optimized protocols for utilizing this intermediate in Suzuki-Miyaura coupling and Lithium-Halogen exchange, ensuring high fidelity in constructing complex pharmaceutical intermediates.[1]

Introduction: Chemical Profile & Strategic Value

In drug discovery, the transition from a simple phenyl ring to a substituted aryl core is often driven by the need to improve metabolic stability or receptor binding affinity. 4-Ethyl-1-iodo-2-methylbenzene offers two distinct advantages over its brominated or non-methylated analogs:

  • Enhanced Reactivity (The Iodine Advantage): The C-I bond (approx. 53 kcal/mol) is significantly weaker than the C-Br bond, allowing for oxidative addition at lower temperatures. This is crucial when coupling with thermally sensitive boronic acids or when suppressing de-ethylation side reactions.

  • Conformational Control (The Ortho-Methyl Effect): The C2-methyl group forces the resulting biaryl system to twist out of planarity. This "pre-organization" is a vital strategy in kinase inhibitor design to fill hydrophobic pockets and improve selectivity.

Key Physical Properties
PropertyValueRelevance
CAS Number 866996-02-3Unique Identifier
Molecular Weight 246.09 g/mol Stoichiometry calculations
Appearance Colorless to pale yellow liquidEase of handling in flow chemistry
Boiling Point ~260°C (predicted)High thermal stability for reflux conditions
LogP ~3.7High lipophilicity (requires non-polar solvents)

Core Application: Sterically Demanding Suzuki-Miyaura Coupling[1]

The primary application of this intermediate is the synthesis of hindered biaryl scaffolds . Standard protocols often fail due to the steric clash between the C2-methyl group and the incoming boronic acid. The following protocol utilizes a high-activity catalyst system (Pd-SPhos or Pd-dppf) to overcome this energy barrier.

Experimental Workflow Diagram

ReactionWorkflow Start 4-Ethyl-1-iodo-2-methylbenzene (Starting Material) Process Reaction: Reflux 90°C, 12-18h Inert Atmosphere (N2) Start->Process + Boronic Acid Reagents Reagents: Ar-B(OH)2, Pd(dppf)Cl2 K3PO4, Dioxane/H2O Reagents->Process Workup Workup: EtOAc Extraction Brine Wash Na2SO4 Dry Process->Workup Complete Conversion Product Target Biaryl Scaffold (>90% Yield) Workup->Product Purification

Figure 1: Optimized workflow for Suzuki-Miyaura coupling of sterically hindered aryl iodides.

Detailed Protocol

Objective: Synthesis of 4'-ethyl-2'-methyl-[1,1'-biphenyl]-4-carbonitrile (Model Biaryl).

Reagents:

  • 4-Ethyl-1-iodo-2-methylbenzene (1.0 eq, 2.46 g, 10 mmol)[1]

  • 4-Cyanophenylboronic acid (1.2 eq, 1.76 g)[1]

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%, 245 mg) – Selected for resistance to dehalogenation.[1]

  • Base: Potassium Phosphate (K₃PO₄) Tribasic (3.0 eq, 6.36 g) – Superior to carbonates for hindered couplings.

  • Solvent: 1,4-Dioxane / Water (4:1 ratio, 25 mL total).

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, charge the aryl iodide, boronic acid, and K₃PO₄ base.

  • Degassing (Critical): Add the Dioxane/Water solvent mixture. Sparge the solution with Nitrogen or Argon gas for 15 minutes. Explanation: Oxygen poisons the Palladium(0) active species, which is critical when the oxidative addition step is slowed by steric hindrance.

  • Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst quickly under a positive stream of inert gas. Seal the flask with a septum or condenser.

  • Reaction: Heat the mixture to 90°C in an oil bath. Stir vigorously for 16 hours. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC. The starting iodide (Rt ~ high) should disappear.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and Water (50 mL). Separate the organic layer.[2] Extract the aqueous layer twice more with EtOAc.

  • Purification: Wash combined organics with Brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Gradient 0-10% EtOAc in Hexanes).

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Catalyst DeactivationSwitch to Pd-XPhos G3 (precatalyst) for higher turnover in sterically crowded environments.
Homocoupling of Boronic Acid Oxygen presenceIncrease degassing time; ensure base is not too concentrated.[1]
De-iodination (Ar-H formed) Overheating / ProtodehalogenationLower temperature to 80°C; reduce water ratio slightly.[1]

Secondary Application: Lithium-Halogen Exchange[1]

For generating electrophilic traps (aldehydes, acids, or ketones), the Iodine atom provides an excellent handle for Lithiation. The 2-methyl group protects the resulting anion from aggregate formation, often resulting in cleaner reactions than the non-methylated analog.

Mechanistic Pathway

LithiationMechanism SM 4-Ethyl-1-iodo-2-methylbenzene Intermediate Lithiated Species (Aryl-Li) SM->Intermediate Li-I Exchange (Fast) Reagent i-PrMgCl or n-BuLi (-78°C, THF) Reagent->Intermediate Final Functionalized Product (Aldehyde/Acid) Intermediate->Final Nucleophilic Attack Electrophile Electrophile Trap (DMF, CO2, or Ketone) Electrophile->Final

Figure 2: Lithium-Halogen exchange pathway for functionalizing the aryl core.

Protocol Modification for 2-Methyl Substitution:

  • Temperature: While standard aryl iodides exchange at -78°C, the steric bulk of the 2-methyl group may require slightly warmer temperatures (-60°C) to ensure complete exchange if using i-PrMgCl (Turbo Grignard).[1] However, with n-BuLi, maintain -78°C to prevent benzylic lithiation at the methyl group.[1]

  • Quench: Rapid addition of DMF (for aldehyde) or pouring onto Dry Ice (for carboxylic acid) is essential to prevent the "ortho-lithio" species from isomerizing.

Safety & Handling (SDS Summary)

  • Hazards: Irritant (Skin/Eye). The iodide may release free iodine upon prolonged light exposure (yellowing).

  • Storage: Keep in amber glass vials, under inert gas, at 2-8°C.

  • Disposal: Segregate as Halogenated Organic Waste. Do not mix with strong oxidizers.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53886062, 4-Ethyl-1-iodo-2-methylbenzene.[1] Retrieved from [Link]

  • Suzuki Coupling Methodology (Hindered Substrates)

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides.[1] Journal of the American Chemical Society, 130(24), 7538–7539. (Contextual reference for SPhos/XPhos usage in hindered systems).

  • Commercial Availability & Specifications
  • Knochel, P., et al. (2011). Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. Angewandte Chemie International Edition, 50(42), 9794-9824.

Sources

Method

Ligand Selection Strategy for Cross-Coupling of 4-Ethyl-1-iodo-2-methylbenzene

Application Note & Protocol Guide Part 1: Introduction & Substrate Analysis The Challenge: Ortho-Steric Hindrance in Aryl Iodides The substrate 4-Ethyl-1-iodo-2-methylbenzene presents a classic yet deceptive challenge in...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Part 1: Introduction & Substrate Analysis

The Challenge: Ortho-Steric Hindrance in Aryl Iodides

The substrate 4-Ethyl-1-iodo-2-methylbenzene presents a classic yet deceptive challenge in cross-coupling chemistry. While aryl iodides are typically the most reactive electrophiles in oxidative addition, the presence of the 2-methyl group (ortho) introduces a steric clash that significantly alters the catalytic landscape.

Substrate Profile:

  • Electrophile: Aryl Iodide (High reactivity toward Oxidative Addition).

  • Steric Environment: Ortho-methyl substitution (Moderate steric hindrance).

  • Electronic Environment: Para-ethyl substitution (Weakly electron-donating; negligible deactivation).

Mechanistic Implication: In standard catalytic cycles (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the oxidative addition of the C–I bond to Pd(0) is generally fast. The bottleneck for this substrate lies in the Transmetallation and Reductive Elimination steps.

  • Transmetallation: The ortho-methyl group can sterically impede the approach of the nucleophile (boronic acid, amine), requiring a ligand that creates a flexible pocket.

  • Reductive Elimination: To form the final bond, the Pd(II) complex must adopt a specific geometry. Bulky, electron-rich ligands are required to "squeeze" the product out of the metal center, accelerating this step.

Part 2: Ligand Selection Strategy

For ortho-substituted aryl iodides, standard triphenylphosphine (PPh₃) often leads to sluggish turnover and dehalogenation byproducts. The industry standard has shifted toward Dialkylbiarylphosphines (Buchwald Ligands) and N-Heterocyclic Carbenes (NHCs) .

Primary Recommendation: Dialkylbiarylphosphines

These ligands feature a "steric gear" mechanism where the biaryl backbone provides bulk to enforce mono-ligation (active species) and accelerate reductive elimination, while the dialkylphosphino group ensures a high electron density on Palladium.

LigandApplication Scope for 4-Ethyl-1-iodo-2-methylbenzene
SPhos First Choice for Suzuki-Miyaura. Excellent stability; tolerates the ortho-methyl group well; high turnover numbers (TON).
XPhos Alternative for Suzuki/Buchwald. Use if the coupling partner (e.g., the boronic acid) is also sterically hindered (2,6-disubstituted).[1]
RuPhos First Choice for Buchwald-Hartwig (Amination). Specifically designed for coupling secondary amines and hindered primary amines with ortho-substituted halides.
BrettPhos Specialist for Primary Amines. Use if coupling with a primary amine where selectivity (vs. bis-arylation) is critical.
Secondary Recommendation: N-Heterocyclic Carbenes (NHCs)

Pd-PEPPSI-IPr is the robust alternative if phosphine ligands fail due to oxidation sensitivity or if the reaction requires harsh temperatures. NHCs bind tightly to Pd, preventing catalyst decomposition (Pd black formation) which is common with hindered substrates.

Part 3: Decision Logic & Workflow

The following diagram outlines the decision process for selecting the optimal ligand/catalyst system based on the intended coupling partner.

LigandSelection Substrate Substrate: 4-Ethyl-1-iodo-2-methylbenzene CouplingType Select Coupling Partner Substrate->CouplingType Boronic Boronic Acid/Ester (Suzuki-Miyaura) CouplingType->Boronic Amine Amine (Buchwald-Hartwig) CouplingType->Amine Alkyne Alkyne (Sonogashira) CouplingType->Alkyne SuzukiCheck Is Boronic Acid Hindered? Boronic->SuzukiCheck AmineType Amine Type? Amine->AmineType CuFree Ligand-Free Cu Cat: Cu2O / DMF Alkyne->CuFree SPhos Ligand: SPhos Cat: SPhos Pd G2 SuzukiCheck->SPhos No (Standard) XPhos Ligand: XPhos Cat: XPhos Pd G3 SuzukiCheck->XPhos Yes (Ortho-sub) RuPhos Ligand: RuPhos Cat: RuPhos Pd G3 AmineType->RuPhos Secondary / General BrettPhos Ligand: BrettPhos Cat: BrettPhos Pd G3 AmineType->BrettPhos Primary / Weak

Figure 1: Decision tree for ligand selection based on the nucleophilic coupling partner.

Part 4: Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Objective: Coupling of 4-Ethyl-1-iodo-2-methylbenzene with Phenylboronic Acid. Rationale: The SPhos Pd G2 precatalyst is used to ensure the active Pd(0) species is generated immediately upon heating, preventing the formation of inactive Pd-dimers, which is a risk with free Pd(OAc)₂ + Ligand mixtures.

Materials:

  • 4-Ethyl-1-iodo-2-methylbenzene (1.0 equiv, 1.0 mmol)

  • Phenylboronic acid (1.5 equiv, 1.5 mmol)

  • Catalyst: SPhos Pd G2 (0.02 equiv, 2 mol%)

  • Base: Potassium Phosphate Tribasic (K₃PO₄) (2.0 equiv, 2.0 mmol)

  • Solvent: Toluene/Water (10:1 ratio, 0.2 M concentration)

Step-by-Step Procedure:

  • Setup: In a nitrogen-filled glovebox or using standard Schlenk technique, charge a reaction vial with the aryl iodide (246 mg), phenylboronic acid (183 mg), SPhos Pd G2 (14.4 mg), and K₃PO₄ (424 mg).

  • Solvent Addition: Add degassed Toluene (4.5 mL) and Water (0.5 mL).

  • Reaction: Seal the vial with a Teflon-lined cap. Heat the mixture to 80 °C with vigorous stirring (1000 rpm) for 2-4 hours.

    • Note: The biphasic system requires rapid stirring to ensure phase transfer efficiency.

  • Monitoring: Monitor by HPLC or TLC. The disappearance of the aryl iodide indicates completion.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (10 mL) and wash with water (10 mL). Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc).

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Coupling of 4-Ethyl-1-iodo-2-methylbenzene with Morpholine. Rationale: RuPhos is the gold standard for secondary amines. The G3 precatalyst (containing an aminobiphenyl scaffold) activates rapidly at room temperature or mild heat, crucial for preventing deiodination of the substrate.

Materials:

  • 4-Ethyl-1-iodo-2-methylbenzene (1.0 equiv, 1.0 mmol)

  • Morpholine (1.2 equiv, 1.2 mmol)

  • Catalyst: RuPhos Pd G3 (0.02 equiv, 2 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv, 1.5 mmol)

  • Solvent: 1,4-Dioxane or THF (anhydrous, 0.2 M)

Step-by-Step Procedure:

  • Setup: Charge a dried reaction vial with the aryl iodide (246 mg), RuPhos Pd G3 (16.7 mg), and NaOtBu (144 mg).

    • Critical: NaOtBu is hygroscopic; handle quickly or in a glovebox.

  • Reagent Addition: Add anhydrous 1,4-Dioxane (5 mL) and Morpholine (105 µL).

  • Reaction: Seal and heat to 80 °C for 4-12 hours.

    • Optimization: If conversion is slow, increase temperature to 100 °C.

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove insoluble salts. Rinse with Ethyl Acetate.

  • Purification: Concentrate the filtrate and purify via flash chromatography.

Part 5: Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting where the selected ligands exert their influence to overcome the steric hindrance of the 2-methyl group.

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Fast for Iodides) Pd0->OxAdd + Ar-I PdII_Ar L-Pd(II)-Ar-I (Steric Clash at Ortho-Me) OxAdd->PdII_Ar TransMet Transmetallation (Rate Limiting Step 1) PdII_Ar->TransMet + Nu-M (Ligand Bulk helps prevent Pd-dimer formation) PdII_Complex L-Pd(II)-Ar-Nu TransMet->PdII_Complex RedElim Reductive Elimination (Rate Limiting Step 2) PdII_Complex->RedElim Ligand Bulk Squeezes Product Out RedElim->Pd0 Regeneration Product Product Ar-Nu RedElim->Product

Figure 2: Catalytic cycle emphasizing the role of ligand bulk in Transmetallation and Reductive Elimination.

Part 6: References

  • Buchwald-Hartwig Amination Overview & Ligand Development Source: Wikipedia / ACS Publications Context: Establishes the dominance of dialkylbiarylphosphines (SPhos, RuPhos) for hindered substrates.

  • Suzuki–Miyaura Cross-Coupling of Unprotected Ortho-Bromoanilines Source: National Institutes of Health (NIH) / PubMed Context: Demonstrates the efficacy of SPhos and XPhos in coupling ortho-substituted aryl halides, validating the protocol choice.

  • Rational Ligand Design for the Arylation of Hindered Primary Amines Source: Journal of the American Chemical Society (JACS) Context:[2] Provides the mechanistic basis for using BrettPhos and RuPhos for sterically demanding aminations.

  • Ligand-Free Copper-Catalyzed Cross-Coupling of Alkynes Source: Organic Chemistry Portal / Synlett Context: Supports the use of ligand-free copper systems for Sonogashira coupling of sterically hindered aryl iodides like 2-ethyl-6-methyliodobenzene.

  • Comparison of Phosphine and NHC Ligands Source: ResearchGate / Organometallics Context: Discusses the stability profiles of NHC vs. Phosphine ligands, supporting PEPPSI-IPr as a high-temperature alternative.

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing catalyst loading for 4-Ethyl-1-iodo-2-methylbenzene coupling

Ticket Subject: Optimization of Catalyst Loading for 4-Ethyl-1-iodo-2-methylbenzene Coupling Ticket ID: CHEM-SUP-2024-882 Assigned Specialist: Senior Application Scientist, Catalysis Group Executive Summary & Core Challe...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Optimization of Catalyst Loading for 4-Ethyl-1-iodo-2-methylbenzene Coupling Ticket ID: CHEM-SUP-2024-882 Assigned Specialist: Senior Application Scientist, Catalysis Group

Executive Summary & Core Challenge

You are attempting to couple 4-Ethyl-1-iodo-2-methylbenzene . While the iodine handle (C–I bond) is typically highly reactive toward oxidative addition, the 2-methyl group introduces significant steric strain (the "ortho-effect").

In standard Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), this steric bulk creates two specific bottlenecks:

  • Retarded Transmetallation: The bulky nucleophile struggles to approach the Pd center.

  • Difficult Reductive Elimination: The crowded metal center stabilizes the intermediate, preventing the final product release.

Standard catalyst loadings (1–5 mol% Pd(PPh₃)₄) often fail here, leading to stalled conversion or dehalogenation byproducts. This guide outlines the optimization strategy to overcome these steric barriers.

Optimization Logic Flow

Do not randomly increase catalyst loading. Use this decision tree to determine the root cause of failure before altering stoichiometry.

OptimizationFlow Start START: Reaction Stalled < 50% CheckColor Check Reaction Color (Black Precipitate?) Start->CheckColor PrecipYes YES: Pd Black formed (Catalyst Death) CheckColor->PrecipYes Unstable PrecipNo NO: Solution Homogeneous (Catalyst Resting State) CheckColor->PrecipNo Stable but Inactive Action1 Switch to Precatalyst (e.g., XPhos Pd G4) PrecipYes->Action1 Action2 Increase Ligand:Pd Ratio (Stabilize Active Species) PrecipYes->Action2 Action3 Check Byproducts via GC/LC PrecipNo->Action3 Dehal Dehalogenation Found (Reduction of I) Action3->Dehal Homo Homocoupling Found (Ar-Ar Dimer) Action3->Homo FixDehal Use Anhydrous Solvent Switch to Cs2CO3 Dehal->FixDehal FixHomo Degas Solvents (O2 Removal) Lower Catalyst Loading Homo->FixHomo

Caption: Diagnostic workflow for differentiating catalyst deactivation (Pd black) from off-cycle pathways (homocoupling/dehalogenation).

Troubleshooting & FAQs

Q1: I am seeing significant amounts of reduced product (4-Ethyl-1-methylbenzene) instead of the coupled product. Why?

Diagnosis: This is hydrodehalogenation . The Mechanism: The oxidative addition of the C–I bond is fast, but the steric bulk of the 2-methyl group slows down transmetallation. The Pd(II)-Aryl species sits idle and eventually undergoes


-hydride elimination (if alkyl groups are present on the ligand) or abstracts a hydride from the solvent (common in alcohols like isopropanol or ethanol).
The Fix: 
  • Solvent Switch: Move to non-protic solvents like Toluene or 1,4-Dioxane.

  • Base Switch: Use anhydrous bases (e.g., Cs₂CO₃ or K₃PO₄) rather than alkoxides.

Q2: My reaction turns black immediately, and conversion stops at 30%. Should I add more catalyst?

Diagnosis: "Pd Black" formation indicates catalyst aggregation . The Mechanism: The active Pd(0) species is unstable. If the ligand is not bulky or electron-rich enough to protect the metal center, the Pd atoms cluster into nanoparticles (black precipitate), which are catalytically dead for this reaction. The Fix:

  • Do NOT just add more Pd. This often accelerates aggregation.

  • Use a Precatalyst: Switch to Buchwald G3 or G4 precatalysts (e.g., XPhos Pd G4). These release the active species slowly and in a controlled manner, preventing the "burst" of Pd(0) that leads to aggregation [1].

Q3: Why is Homocoupling (Ar-Ar) occurring?

Diagnosis: Oxidative Homocoupling. The Mechanism: This often occurs if oxygen is present (re-oxidizing Pd(0) to Pd(II)) or if the transmetallation is too slow relative to a second oxidative addition. The Fix:

  • Degassing: Sparging with Nitrogen is insufficient. Use "Freeze-Pump-Thaw" cycles for the solvent.

  • Stoichiometry: Ensure a slight excess of the Boronic acid (1.2 – 1.5 equiv) to outcompete the second aryl iodide molecule for the metal center [2].

Catalyst Performance Matrix

The following data summarizes the expected performance of different ligand classes for ortho-substituted aryl iodides.

Ligand ClassExample LigandRec. LoadingYield (24h)Notes
Triphenylphosphines PPh₃5 - 10 mol%< 40%Not Recommended. Too sterically unencumbered; poor stability.
Bidentate dppf3 - 5 mol%60 - 75%Good stability, but bite angle may not accommodate steric bulk well.
Dialkylbiaryl (Buchwald) SPhos 0.5 - 2 mol% > 95% Gold Standard. The methoxy group on the ligand interacts with Pd to stabilize it; bulk promotes reductive elimination [3].
Dialkylbiaryl (Buchwald) XPhos 0.5 - 2 mol% > 95% Excellent for chlorides, but equally effective here. Extremely robust.
NHC (Carbenes) PEPPSI-IPr1 - 2 mol%85 - 90%Very stable, good for difficult substrates, but harder to remove post-reaction.

Recommended Experimental Protocol

Objective: Coupling of 4-Ethyl-1-iodo-2-methylbenzene (1.0 equiv) with Phenylboronic acid (1.5 equiv).

Reagents
  • Catalyst: XPhos Pd G4 (CAS: 1599466-81-5) - Loading: 1.0 mol%

  • Solvent: 1,4-Dioxane / Water (4:1 ratio) - Degassed

  • Base: K₃PO₄ (3.0 equiv)

Step-by-Step Workflow
  • Charge Solids: In a glovebox or under active N₂ flow, add the Aryl Iodide (1.0 eq), Boronic Acid (1.5 eq), Base (3.0 eq), and Catalyst (0.01 eq) to a reaction vial equipped with a stir bar.

  • Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

    • Note: Water is essential for the activation of the boronic acid to the boronate species.

  • Temperature Ramp: Seal the vial and heat to 80°C .

    • Why 80°C? Aryl Iodides are reactive. 100°C+ may cause catalyst decomposition before turnover.

  • Monitoring: Check HPLC/GC at 2 hours.

    • Expectation: >90% conversion. If <50%, raise temperature to 100°C.

  • Workup: Filter through a pad of Celite (to remove Pd) and silica.

Mechanistic Insight (The "Ortho" Bottleneck)

The diagram below illustrates why the Reductive Elimination step is the critical failure point for your specific substrate and how bulky ligands (L) solve it.

CatalyticCycle cluster_0 Steric Danger Zone Pd0 Pd(0)-L (Active Species) OxAdd Oxidative Addition (Fast for Aryl-I) Pd0->OxAdd + Ar-I Int1 Pd(II)-Ar-I (Sterically Crowded) OxAdd->Int1 TransMet Transmetallation (Boronic Acid enters) Int1->TransMet + Ar'-B(OH)2 / Base Int2 Pd(II)-Ar-Ar' (CRITICAL BOTTLENECK) TransMet->Int2 RedElim Reductive Elimination (Product Release) Int2->RedElim Requires Bulky Ligand to force release RedElim->Pd0 - Product

Caption: The Suzuki-Miyaura cycle highlighting the steric bottleneck at the Pd(II) intermediate stage.

References

  • Buchwald, S. L., et al. (2007). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[1]

  • Yoneda Labs. (2024). Suzuki-Miyaura Cross-Coupling: Practical Guide and Troubleshooting. Yoneda Labs Technical Resources.

  • Fu, G. C., et al. (2002).[1] Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions. Journal of the American Chemical Society.[1]

  • Nobel Prize Committee. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis.[2][3][4][5][6] NobelPrize.org.

Sources

Optimization

Preventing dehalogenation of 4-Ethyl-1-iodo-2-methylbenzene in reactions

Welcome to the technical support center for 4-Ethyl-1-iodo-2-methylbenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile aryl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Ethyl-1-iodo-2-methylbenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile aryl iodide intermediate. My goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively. Unwanted dehalogenation is a frequent challenge, leading to reduced yields and purification difficulties.[1] This guide will focus on understanding and preventing this critical side reaction.

Frequently Asked Questions (FAQs): Troubleshooting Dehalogenation

Q1: I'm seeing significant amounts of 4-ethyl-2-methylbenzene byproduct in my Suzuki-Miyaura coupling. What is the primary cause?

A1: This is a classic case of hydrodehalogenation, a common side reaction in palladium-catalyzed cross-couplings.[1] The primary culprits are often related to the reaction kinetics and the stability of the catalytic intermediates.

  • Mechanism Insight: The desired productive pathway involves oxidative addition of your aryl iodide to Pd(0), transmetalation with the boronic acid derivative, and reductive elimination to form the product. Dehalogenation occurs when the Ar-Pd(II)-I intermediate is prematurely reduced to an Ar-Pd(II)-H species, which then reductively eliminates to form the unwanted arene. The hydrogen source can be trace water, the solvent, or even the boronic acid itself.[1]

  • Key Factors:

    • Slow Transmetalation: If the transmetalation step is slow, the Ar-Pd(II)-I intermediate has a longer lifetime, increasing the probability of undergoing a side reaction. This can be an issue with sterically hindered or electronically deactivated boronic acids.

    • Base and Solvent Choice: Certain bases and solvents can promote dehalogenation. For instance, strong bases can sometimes facilitate protonolysis, and solvents like dioxane have been observed to lead to more dehalogenation than toluene in some systems.[2]

    • Catalyst System: An inappropriate ligand can fail to stabilize the palladium center or accelerate the desired reductive elimination, giving side reactions a chance to occur.[3][4]

Q2: How does the choice of ligand and palladium precatalyst affect deiodination?

A2: The choice of ligand is perhaps the most critical parameter in controlling dehalogenation. The ligand's steric and electronic properties directly influence the rates of the key steps in the catalytic cycle.

  • Steric Bulk: Bulky, electron-rich phosphine ligands are generally preferred.[5] The steric hindrance they create around the palladium center promotes the final reductive elimination step, which is often the product-forming step.[5] A faster reductive elimination means the catalytic intermediates have less time to decompose via dehalogenation pathways.

  • Electron-Donating Ability: Electron-rich ligands stabilize the electron-deficient Pd(II) center formed after oxidative addition and can increase the rate of this initial step, particularly with less reactive aryl halides.[5]

  • Precatalyst: While Pd(PPh₃)₄ is a classic catalyst, modern precatalysts like (IPr)Pd(allyl)Cl or Buchwald G3/G4 precatalysts are often more effective.[6][7] They are more stable and efficiently generate the active monoligated Pd(0) species required for the reaction, potentially reducing side reactions that can occur during the in-situ reduction of Pd(II) sources.[5]

Q3: My Sonogashira coupling is sluggish and produces the dehalogenated starting material. What adjustments should I make?

A3: Dehalogenation in Sonogashira couplings often points to issues with the copper co-catalyst, oxygen contamination, or an imbalance in reaction rates. The Sonogashira reaction involves the cross-coupling of aryl halides with terminal alkynes.[8][9]

  • Glaser Coupling: Oxygen can promote the oxidative homocoupling of the terminal alkyne (Glaser coupling), which consumes your alkyne and complicates the reaction mixture.[3] It is critical to thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen).[3]

  • Copper(I) Co-catalyst: The role of Cu(I) is to facilitate the formation of a copper acetylide, which then transmetalates to the palladium center. If the copper-catalyzed step is inefficient, the overall reaction slows down, allowing for dehalogenation at the palladium center. Ensure your CuI source is fresh and of high purity.

  • Ligand Choice: For sterically hindered substrates like 4-Ethyl-1-iodo-2-methylbenzene, the choice of phosphine ligand is crucial.[10] While PPh₃ is common, a more sterically demanding and electron-rich ligand like P(t-Bu)₃ or PCy₃ might be necessary to accelerate the catalytic cycle and outcompete the dehalogenation pathway.[10]

Q4: I am attempting a lithium-halogen exchange at low temperatures, but I'm still getting dehalogenation and low yields of my desired lithiated species. Why?

A4: Lithium-halogen exchange with reagents like n-BuLi or t-BuLi is extremely fast and must be conducted at very low temperatures (typically -78 °C or lower) to prevent side reactions.[11][12]

  • Temperature Control is Paramount: Even a slight increase in local temperature can cause the highly reactive aryllithium intermediate to react with the solvent (e.g., abstracting a proton from THF) or undergo other decomposition pathways. Ensure your reaction flask is well-immersed in a properly maintained cold bath (e.g., dry ice/acetone).

  • Rate of Addition: Add the organolithium reagent slowly and dropwise to the solution of your aryl iodide. A fast addition can create localized "hot spots" that promote side reactions.

  • Solvent Purity: The solvent must be scrupulously anhydrous. Any trace of water will instantly quench the organolithium reagent, leading to dehalogenation. Use freshly distilled or commercially available anhydrous solvents.

  • Alternative Reagents: If n-BuLi is problematic, consider using t-BuLi, which often performs the exchange at even lower temperatures and can be more efficient.[12]

Troubleshooting Flowchart and Mechanistic Overview

To aid in diagnosing issues, the following flowchart provides a logical path for troubleshooting.

G cluster_0 Problem Identification cluster_1 Reaction Type Analysis cluster_2 Cross-Coupling Optimization cluster_3 Lithiation Optimization start High Dehalogenation (>10%) Observed is_pd Palladium-Catalyzed Cross-Coupling? start->is_pd Analyze Reaction is_li Lithium-Halogen Exchange? is_pd->is_li No pd_ligand Switch to Bulky, e⁻-Rich Ligand (e.g., XPhos, RuPhos, P(t-Bu)₃) is_pd->pd_ligand Yes li_temp Ensure Temp is ≤ -78 °C (Use Cryocool if needed) is_li->li_temp Yes pd_base Use Weaker, Non-Nucleophilic Base (e.g., Cs₂CO₃, K₃PO₄) pd_ligand->pd_base pd_solvent Change Solvent (e.g., Dioxane -> Toluene) pd_base->pd_solvent pd_temp Lower Reaction Temperature pd_solvent->pd_temp li_reagent Slow, Dropwise Addition of R-Li li_temp->li_reagent li_solvent Use Freshly Distilled Anhydrous Solvent li_reagent->li_solvent caption Troubleshooting Dehalogenation of 4-Ethyl-1-iodo-2-methylbenzene.

Caption: Troubleshooting Dehalogenation of 4-Ethyl-1-iodo-2-methylbenzene.

The diagram below illustrates the competition between the desired cross-coupling pathway and the undesired dehalogenation side reaction. The key is to select conditions that maximize the rate of transmetalation and reductive elimination (k_TM and k_RE) relative to the rate of dehalogenation (k_dehalogenation).

G ArI Ar-I (4-Ethyl-1-iodo-2-methylbenzene) ArPdI Ar-Pd(II)(L₂)-I ArI->ArPdI Oxidative Addition Pd0 Pd(0)L₂ Pd0->ArPdI Oxidative Addition ArPdR Ar-Pd(II)(L₂)-R ArPdI->ArPdR Transmetalation (k_TM) (Desired Path) Dehalogenated Side Product (Ar-H) ArPdI->Dehalogenated Dehalogenation (k_dehalogenation) (Undesired Path) CouplingPartner Coupling Partner (e.g., R-B(OH)₂) CouplingPartner->ArPdR Transmetalation (k_TM) (Desired Path) Product Desired Product (Ar-R) ArPdR->Product Reductive Elimination (k_RE) Dehalogenated->Pd0 Catalyst Regeneration H_Source [H] Source (Solvent, H₂O, Base) H_Source->Dehalogenated Dehalogenation (k_dehalogenation) (Undesired Path) caption Competing pathways in cross-coupling reactions.

Caption: Competing pathways in cross-coupling reactions.

Optimized Experimental Protocols

The following protocols are designed as robust starting points to minimize dehalogenation.

Protocol 1: Dehalogenation-Resistant Suzuki-Miyaura Coupling

This protocol uses a modern catalyst system known to promote the coupling of sterically hindered aryl iodides while minimizing side reactions.

Materials:

  • 4-Ethyl-1-iodo-2-methylbenzene (1.0 mmol, 260.1 mg)

  • Arylboronic acid (1.2 mmol)

  • XPhos Pd G3 (0.02 mmol, 16.9 mg)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 424.6 mg)

  • Toluene (5 mL) and Water (0.5 mL)

Procedure:

  • To an oven-dried Schlenk flask, add 4-Ethyl-1-iodo-2-methylbenzene, the arylboronic acid, XPhos Pd G3, and K₃PO₄.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add the degassed toluene and water via syringe. The solvent should be thoroughly sparged with an inert gas for at least 30 minutes prior to use.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

Protocol 2: Low-Temperature Lithium-Halogen Exchange

This protocol emphasizes strict temperature control and anhydrous conditions to generate the aryllithium species cleanly.

Materials:

  • 4-Ethyl-1-iodo-2-methylbenzene (1.0 mmol, 260.1 mg)

  • n-Butyllithium (1.05 mmol, e.g., 0.42 mL of a 2.5 M solution in hexanes)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

  • Electrophile (e.g., dry CO₂, benzaldehyde, etc.)

Procedure:

  • Set up an oven-dried, three-neck flask equipped with a thermometer, a rubber septum, and a nitrogen/argon inlet.

  • Add 4-Ethyl-1-iodo-2-methylbenzene to the flask and dissolve it in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath. Ensure the internal temperature is stable.

  • Slowly add the n-butyllithium solution dropwise over 10-15 minutes, ensuring the internal temperature does not rise above -75 °C.

  • Stir the resulting solution at -78 °C for 30-60 minutes.

  • Add the desired electrophile slowly at -78 °C.

  • After the addition is complete, allow the reaction to stir for an additional 1-2 hours at -78 °C before slowly warming to room temperature.

  • Quench the reaction carefully by adding saturated aqueous ammonium chloride solution.

  • Proceed with a standard aqueous workup and extraction with an organic solvent (e.g., diethyl ether or ethyl acetate).

Parameter Optimization Summary

When troubleshooting, systematically adjust one parameter at a time. The following table summarizes key variables and their likely impact on minimizing dehalogenation.

ParameterRecommended Change to Reduce DehalogenationRationale
Ligand Switch from PPh₃ to a bulky, electron-rich ligand (e.g., XPhos, RuPhos, P(t-Bu)₃).[3]Accelerates reductive elimination, the product-forming step, outcompeting dehalogenation pathways.[5]
Base Change from strong, nucleophilic bases (e.g., NaOtBu) to weaker bases (e.g., K₃PO₄, Cs₂CO₃).Reduces the likelihood of base-mediated decomposition pathways and protonolysis of key intermediates.
Solvent Switch from ethereal solvents like dioxane or THF to non-polar aromatic solvents like toluene.[2]Toluene is less likely to act as a hydrogen atom source compared to some ethers.
Temperature Lower the reaction temperature.Slows down all reaction rates, but often has a more pronounced effect on undesired side reactions.
Degassing Ensure all solvents and the reaction headspace are rigorously deoxygenated.Prevents oxygen-induced side reactions, such as the Glaser coupling in Sonogashira reactions, which can inhibit the main cycle.[3]
Water Content For Suzuki couplings, use minimal, controlled amounts of water. For lithiations, ensure strictly anhydrous conditions.Water is a potential hydrogen source for hydrodehalogenation.[1][13] In lithiations, it instantly quenches the desired organometallic species.

References

  • BenchChem. (n.d.). Preventing dehalogenation during reactions with 4-Chloro-2-iodo-1-nitrobenzene.
  • BenchChem. (n.d.). How to avoid dehalogenation side reactions in Suzuki coupling.
  • Reddit r/Chempros. (2019, October 7). Significant dehalogenation in stille coupling.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • Organometallics. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides.
  • PMC - NIH. (2022, April 26). Impact of Low Temperatures on the Lithiation and Delithiation Properties of Si-Based Electrodes in Ionic Liquid Electrolytes.
  • The Journal of Organic Chemistry. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes.
  • ResearchGate. (2025, August 10). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines.
  • PMC - NIH. (2025, July 30).
  • Mettler Toledo. (n.d.).
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Optimization of Organolithium Reactions. (2020, May 15).
  • Reddit r/Chempros. (2024, February 23). How to approach choosing reaction conditions for Suzuki?.
  • ResearchG
  • Organic Chemistry Portal. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes.
  • NIH. (n.d.). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde.
  • PMC - NIH. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex.
  • Macmillan Group. (2007, February 22). The Mechanism of Lithium-Halogen Exchange.
  • ResearchGate. (2025, August 5). The effect of steric bulk in Sonogashira coupling reactions.
  • Accounts of Chemical Research. (2015, May 26). Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides with Alkyl Electrophiles.
  • Wikipedia. (n.d.). Organolithium reagent.
  • PubChem. (n.d.). 4-Ethyl-1-iodo-2-methylbenzene.
  • ChemicalBook. (n.d.). 2-ethyl-1-iodo-4-Methylbenzene CAS#: 1369896-07-0.

Sources

Troubleshooting

Technical Support Center: Sonogashira Coupling with Aryl Iodides

Introduction: The "Goldilocks" Reactivity of Aryl Iodides In the hierarchy of cross-coupling electrophiles, aryl iodides ( ) occupy a unique position. Unlike aryl chlorides (which often require specialized bulky phosphin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Goldilocks" Reactivity of Aryl Iodides

In the hierarchy of cross-coupling electrophiles, aryl iodides (


) occupy a unique position. Unlike aryl chlorides (which often require specialized bulky phosphines) or bromides (which may require heating), aryl iodides undergo oxidative addition  to Palladium(0) with exceptional ease.

However, this high reactivity is a double-edged sword. Because the oxidative addition is so fast, the catalyst rapidly enters the cycle. If the subsequent steps—specifically transmetallation with the copper acetylide—are rate-limiting or stalled, the active palladium species can decompose (precipitate as Pd black) or engage in side reactions like dehalogenation.

This guide moves beyond basic "recipe following" to a mechanistic diagnostic approach. We treat the reaction as a system of two synchronized cycles (Pd and Cu); troubleshooting is simply the act of identifying which gear has jammed.

Diagnostic Framework

Before altering variables, identify the failure mode using this visual decision tree.

TroubleshootingFlow Start Start: Reaction Failed/Low Yield CheckColor Observation: Reaction Mixture Color? Start->CheckColor BlackPpt Black Precipitate (Early in reaction) CheckColor->BlackPpt Turns Black Rapidly Mirror Silver Mirror/Plating CheckColor->Mirror Metallic Sheen NoChange No Color Change (Remains pale/clear) CheckColor->NoChange Stays Yellow/Orange Analyze Analyze Crude (LCMS/NMR) BlackPpt->Analyze Sol_Cat Solution: Change Ligand/Pd Source (Check for poisoning) BlackPpt->Sol_Cat Mirror->Analyze NoChange->Analyze Glaser Product: Alkyne Dimer (Glaser Coupling) Analyze->Glaser Alkyne-Alkyne found SM_Recov Recovered Aryl Iodide (No Conversion) Analyze->SM_Recov Only SM found Dehalo Product: Ar-H (Dehalogenation) Analyze->Dehalo Ar-H found Sol_O2 Solution: Degas Solvents, Slow Alkyne Addition Glaser->Sol_O2 Sol_Base Solution: Increase Base Strength or Add Heat SM_Recov->Sol_Base Dehalo->Sol_Cat Reduce Temp/Time

Figure 1: Diagnostic decision tree for identifying Sonogashira failure modes based on visual cues and impurity profiling.

Mechanistic Troubleshooting (Q&A)

Issue 1: "I see full conversion of the alkyne, but my aryl iodide is untouched. I isolated a dimer."

Diagnosis: Glaser Homocoupling . Mechanism: This is a failure of the Copper Cycle . In the presence of Oxygen (


), the Copper(I)-acetylide intermediate undergoes oxidative dimerization rather than transmetallating to the Palladium center.
Why it happens with Iodides:  Even though 

is reactive, if the Pd cycle is slow (or dead), the Cu-acetylide accumulates and reacts with itself.

Corrective Actions:

  • Strict Degassing: Sparging with argon for 5 minutes is often insufficient. Use the Freeze-Pump-Thaw method (3 cycles) for the solvent.

  • Slow Addition: Add the terminal alkyne slowly (e.g., via syringe pump) to the reaction mixture. This keeps the concentration of Cu-acetylide low, favoring the cross-coupling over the second-order homocoupling.

  • Reductive Additive: Add a reducing agent like sodium ascorbate (rare in organic solvent, but applicable in aqueous/phase transfer) or switch to a Copper-free protocol if the problem persists.

Issue 2: "The reaction turns black immediately, and conversion stops at 20%."

Diagnosis: Palladium Black Formation (Catalyst Death) . Mechanism: The active catalytic species is


.[1] If the ligands (

) dissociate and are not re-adsorbed, or if the oxidative addition product is unstable, naked

atoms aggregate into inactive metallic palladium clusters (Palladium Black).

Corrective Actions:

  • Ligand Overload: Do not rely solely on the phosphine in the pre-catalyst (e.g.,

    
    ). Add 10-20 mol% extra 
    
    
    
    or a bidentate ligand like dppe to stabilize the Pd species.
  • Order of Addition: For aryl iodides, add the aryl iodide to the catalyst first , stir for 5 mins, then add the alkyne/copper. This ensures the Pd undergoes oxidative addition (stabilizing it as

    
    ) before it has a chance to aggregate.
    
Issue 3: "My Aryl Iodide is becoming Ar-H (Dehalogenation)."

Diagnosis: Hydrodehalogenation . Mechanism: This is a side reaction where the


 intermediate undergoes reduction instead of transmetallation. This often happens in the presence of amine bases acting as hydride donors (via 

-hydride elimination of alkyl groups on the amine) or if the reaction is heated excessively.

Corrective Actions:

  • Switch Bases: If using Triethylamine (

    
    ) or Diisopropylamine (
    
    
    
    ) at high temps, switch to an inorganic base like
    
    
    or
    
    
    in a polar solvent (DMF/DMAc). Inorganic bases cannot donate hydrides.
  • Lower Temperature: Aryl iodides are highly reactive. If you are running at

    
    , drop to Room Temperature (RT) . High heat promotes side reactions.
    

The "Gold Standard" Protocol: Aryl Iodides

Designed for reliability and scalability.

Reagent Selection Table
ComponentRecommendationRationale
Catalyst

(3-5 mol%)
More stable to air than

. The Pd(II) is reduced to Pd(0) in situ by the alkyne/amine.
Co-Catalyst

(1-3 mol%)
Essential for activating the alkyne at mild temperatures. Keep loading low to minimize Glaser coupling.
Solvent THF or DMFTHF for solubility; DMF if inorganic bases are used. Must be anhydrous.
Base

(Excess)
Acts as both base and solvent (or co-solvent).
Step-by-Step Methodology
  • Vessel Prep: Oven-dry a round-bottom flask or reaction vial. Equip with a stir bar and a rubber septum.

  • Solvent Degassing: Place the solvent (THF) in a separate flask. Sparge with a balloon of Argon for 20 minutes OR perform 3 freeze-pump-thaw cycles.

  • Solids Addition: Add

    
     (0.05 eq), 
    
    
    
    (0.02 eq), and the Aryl Iodide (1.0 eq) to the reaction vessel.
    • Note: Adding solids first allows you to purge the headspace before adding liquids.

  • Purge: Evacuate the vessel and backfill with Argon (repeat 3x).

  • Liquid Addition:

    • Add the degassed solvent via syringe.

    • Add the Base (

      
      , 3.0 eq).
      
    • Stir for 5 minutes. (Allows partial dissolution/activation).

  • Alkyne Addition: Add the Terminal Alkyne (1.1 - 1.2 eq) dropwise via syringe.

    • Visual Check: The solution usually changes from yellow to dark orange/brown. If it turns pitch black instantly, check oxygen levels.

  • Reaction: Stir at Room Temperature for 2-4 hours.

    • Monitoring: Check TLC or LCMS. If conversion is <50% after 4 hours, warm to

      
      .
      
  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
    • Copper Removal: If the organic layer is green/blue (copper salts), wash with 10%

      
       or EDTA solution to chelate copper.
      

Mechanistic Visualization: The Dual Cycle

Understanding where the cycles intersect helps pinpoint the "jam."

SonogashiraMechanism cluster_Pd Palladium Cycle (Main) cluster_Cu Copper Cycle (Activation) Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + Ar-I TransMet Transmetallation (Rate Limiting) OxAdd->TransMet Iso Isomerization (cis/trans) TransMet->Iso RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd0 - Ar-Alkyne CuI Cu-I CuAcetylide Cu-Acetylide (Nucleophile) CuI->CuAcetylide + Alkyne + Base CuAcetylide->TransMet Enters Pd Cycle CuAcetylide->CuI Regeneration GlaserProd Glaser Dimer (Side Product) CuAcetylide->GlaserProd Homocoupling O2 O2 (Air) O2->CuAcetylide Oxidation

Figure 2: The dual catalytic cycle. Note that the Copper Acetylide must feed into the Palladium cycle (Transmetallation). If Oxygen is present, the Copper Acetylide is diverted to form Glaser Dimers.

FAQs

Q: Can I use Aryl Chlorides with this protocol? A: No. Aryl chlorides have a much stronger C-Cl bond.


 is generally insufficient for oxidative addition into Ar-Cl.[2] You would need electron-rich, bulky ligands like XPhos  or SPhos  and higher temperatures (

).

Q: Why do I need to wash with Ammonium Hydroxide (


) during workup? 
A:  Copper salts can coordinate to your product or carry through purification, affecting subsequent biological assays. 

forms a water-soluble complex with copper (

), turning the aqueous layer deep blue and effectively removing copper from the organic phase.

Q: Can I run this "Copper-Free"? A: Yes, and for pharmaceutical intermediates, it is often preferred to avoid heavy metal contamination. However, Copper-free Sonogashira requires:

  • Higher temperatures (

    
    ).
    
  • Stronger bases (e.g., Piperidine, Pyrrolidine).

  • Often more active Pd catalysts (e.g., Pd-132 or XPhos-Pd-G2). For routine lab synthesis with Aryl Iodides, the Cu-cocatalyzed method is faster and milder.

References

  • Original Methodology: Sonogashira, K.; Tohda, Y.; Hagihara, N. "A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines." Tetrahedron Letters, 1975 , 16, 4467–4470. Link

  • Mechanism & Review: Chinchilla, R.; Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007 , 107, 874–922. Link

  • Copper-Free Variants: Liang, Y.; Xie, Y.-X.; Li, J.-H. "Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions." Journal of Organic Chemistry, 2006 , 71, 379–381.[3] Link

  • Glaser Coupling Mitigation: Elangovan, A.; Wang, Y.-H.; Ho, T.-I. "Sonogashira Coupling Reaction with Diminished Homocoupling."[4] Organic Letters, 2003 , 5, 1841–1844.[3][4] Link

Sources

Optimization

Technical Support Center: Catalyst Deactivation in 4-Ethyl-1-iodo-2-methylbenzene Reactions

Case Reference: 4-Ethyl-1-iodo-2-methylbenzene (Sterically Hindered / Electron-Rich Aryl Iodide) Support Tier: Level 3 (Senior Application Scientist) Status: Active Introduction: The "Hidden" Barrier You are likely here...

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: 4-Ethyl-1-iodo-2-methylbenzene (Sterically Hindered / Electron-Rich Aryl Iodide) Support Tier: Level 3 (Senior Application Scientist) Status: Active

Introduction: The "Hidden" Barrier

You are likely here because your cross-coupling reaction (Suzuki, Sonogashira, or Buchwald-Hartwig) involving 4-Ethyl-1-iodo-2-methylbenzene has stalled or failed.

While aryl iodides are typically excellent substrates due to the weak C–I bond, this specific molecule presents a synergistic deactivation trap :

  • Steric Hindrance (ortho-Methyl): The methyl group at the 2-position creates steric bulk around the palladium center, retarding the transmetallation step.

  • Electronic Deactivation (para-Ethyl + ortho-Methyl): Both alkyl groups are electron-donating. This increases the electron density on the ring, making the initial oxidative addition (OA) step significantly slower compared to electron-deficient aryl halides.

  • Iodide Poisoning: The released iodide ion (

    
    ) is a soft, strongly coordinating ligand that can displace your phosphine ligands or form inactive bridged dimers, effectively shutting down the catalytic cycle.
    

This guide provides the diagnostic logic and recovery protocols to overcome these specific barriers.

Part 1: The Triage Protocol (Diagnostics)

User Question: "My reaction turned black and stopped at 40% conversion. Adding more catalyst didn't help. What happened?"

Technical Analysis: The "Black Precipitate" is Palladium Black—inactive, aggregated Pd(0). This indicates that your ligand failed to stabilize the palladium species, likely during the slow transmetallation step caused by the ortho-methyl group.

Diagnostic Workflow

Use the following decision tree to identify the root cause of failure.

Triage Start Reaction Stalled / Failed CheckAppearance Visual Inspection: Is there a black precipitate? Start->CheckAppearance YesBlack Yes: Pd Black Formed CheckAppearance->YesBlack Precipitate NoBlack No: Solution remains clear/colored CheckAppearance->NoBlack Homogeneous LigandFail ISSUE: Ligand Dissociation Ligand is too small or labile. Pd(0) aggregated. YesBlack->LigandFail CheckByproduct Analyze Crude (GC/LC-MS): Is '4-Ethyl-2-methylbenzene' present? NoBlack->CheckByproduct Dehal ISSUE: Protodehalogenation Catalyst is active but reducing the C-I bond instead of coupling. CheckByproduct->Dehal Yes (Des-Iodo product) Poison ISSUE: Iodide Poisoning Formation of inactive [Pd(Ar)(I)]2 dimers. Reaction stalls at ~40-50%. CheckByproduct->Poison No (Only SM remains)

Figure 1: Diagnostic logic for identifying the specific mode of catalyst failure.

Part 2: Deep Dive & Troubleshooting

Issue A: The "Iodide Trap" (Product Inhibition)

Symptom: The reaction starts fast but slows down drastically as conversion increases, eventually stalling despite remaining starting material. Mechanism: As the reaction proceeds, the concentration of free iodide ions (


) increases. Since 

is a soft base, it competes with your phosphine ligand for the Pd center. In reactions with sterically hindered substrates like 4-Ethyl-1-iodo-2-methylbenzene, the intermediate species is prone to forming an inactive bridged dimer,

.

Corrective Protocol:

  • Switch to Bulky Ligands: Use Buchwald ligands (e.g., XPhos or SPhos ). Their bulk prevents the formation of the bridged dimer.

  • Add an Iodide Scavenger: Add a silver salt to precipitate the iodide as AgI, driving the equilibrium forward.

ComponentRecommendationMechanism of Action
Additive AgOTf or Ag₂CO₃ (1.0 - 1.5 equiv)Abstracts

from the Pd center, forcing the vacant site to open for transmetallation [1].
Ligand XPhos or BrettPhos The biaryl backbone provides steric bulk that physically blocks dimer formation.
Issue B: Protodehalogenation (Side Reaction)

Symptom: You observe the formation of 1-Ethyl-3-methylbenzene (the reduced arene) instead of your coupled product. Mechanism: This occurs when the transmetallation step is too slow (due to the ortho-methyl steric clash). The long-lived oxidative addition complex


 eventually abstracts a hydride from the solvent (e.g., THF, isopropanol) or the base.

Corrective Protocol:

  • Solvent Switch: Avoid alcohols (MeOH, iPrOH) or ethereal solvents prone to H-abstraction (THF) if possible. Use Toluene or DMF .

  • Increase Catalyst Loading: Sometimes a higher concentration of active catalyst can outcompete the slow decomposition pathway.

  • Use "Anhydrous" Conditions: Ensure the base is dry. Switch from alkoxide bases (which can donate hydride via

    
    -elimination) to inorganic carbonates or phosphates (
    
    
    
    ).

Part 3: Optimized Experimental Protocols

These protocols are designed specifically for 4-Ethyl-1-iodo-2-methylbenzene to mitigate the steric and electronic deactivation risks.

Protocol 1: The "Silver Bullet" Method (For Stubborn Couplings)

Best for: Reactions that stall due to iodide poisoning.

Reagents:

  • Substrate: 4-Ethyl-1-iodo-2-methylbenzene (1.0 equiv)[1]

  • Coupling Partner: Boronic Acid (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%) + XPhos (10 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Additive: Ag₂CO₃ (1.0 equiv)

  • Solvent: Toluene (0.2 M)

Step-by-Step:

  • Pre-complexation: In a vial, mix Pd(OAc)₂ and XPhos in Toluene. Stir at room temperature for 10 minutes until the solution turns orange/yellow (formation of active

    
    ).
    
  • Addition: Add the aryl iodide, boronic acid, K₃PO₄, and Ag₂CO₃.

  • Degassing: Cap the vial and purge with Argon for 5 minutes (or 3 vacuum/backfill cycles). Oxygen is fatal to the electron-rich phosphine.

  • Reaction: Heat to 80°C . Monitor by LC-MS at 1 hour.

    • Note: The silver salt will form a thick precipitate (AgI). Ensure vigorous stirring.

Protocol 2: The High-Activity NHC Method

Best for: Avoiding phosphine sensitivity and preventing Pd black.

Reagents:

  • Catalyst: Pd-PEPPSI-IPr (2 mol%)

  • Base: KOtBu (1.5 equiv) - Use strict anhydrous grade.

  • Solvent: 1,4-Dioxane or THF (Anhydrous)

Step-by-Step:

  • Charge the reaction vessel with Pd-PEPPSI-IPr, boronic acid, and base inside a glovebox or under a strong flow of Argon.

  • Add the 4-Ethyl-1-iodo-2-methylbenzene and solvent via syringe.

  • Heat to 60°C .

    • Why this works: The bulky NHC ligand (IPr) is extremely strong and prevents Pd aggregation, while the "throw-away" pyridine ligand on the precatalyst ensures rapid initiation [2].

Part 4: Mechanistic Visualization

Understanding the "Iodide Bridge" deactivation pathway is critical for selecting the right additives.

Mechanism Pd0 Active Catalyst L-Pd(0) OA_Complex Oxidative Addition Complex [L-Pd(Ar)(I)] (Unstable due to sterics) Pd0->OA_Complex + Ar-I ArI Substrate (Ar-I) Dimer INACTIVE DIMER [Pd(Ar)(μ-I)]₂ (Catalyst Death) OA_Complex->Dimer High [I-] conc. Loss of Ligand Product Coupled Product Ar-R OA_Complex->Product + Boronic Acid Transmetallation Dimer->OA_Complex + Ligand (Excess) + Ag+ (Removes I-) Ag_Add Silver Additive (Ag+)

Figure 2: The reversible deactivation pathway caused by iodide accumulation and how Silver additives restore activity.

References

  • Iodide-enhanced palladium catalysis via formation of iodide-bridged binuclear palladium complex. Nature Communications / Springer Nature. (2020). Explains the dual role of iodide as both a poison and a potential bridge, and the use of additives.[2] 2

  • Organometallics in Cross-Coupling: Pd-PEPPSI Catalysts. Sigma-Aldrich / Merck. Detailed reactivity profiles of NHC-stabilized palladium catalysts for sterically hindered substrates. 3

  • 4-Ethyl-1-iodo-2-methylbenzene Substance Record. PubChem. Chemical structure and physical property data for the specific substrate.[1][4][5]

  • Troubleshooting Dehalogenation in Suzuki Coupling. Benchchem Technical Support. Guide on differentiating between catalyst death and side-reaction pathways. 6

Sources

Troubleshooting

Managing reaction temperatures for 4-Ethyl-1-iodo-2-methylbenzene stability

Executive Technical Summary This guide addresses the stability profile of 4-Ethyl-1-iodo-2-methylbenzene (CAS: 866996-02-3). As an aryl iodide with an ortho-methyl substituent, this compound presents a specific kinetic p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

This guide addresses the stability profile of 4-Ethyl-1-iodo-2-methylbenzene (CAS: 866996-02-3). As an aryl iodide with an ortho-methyl substituent, this compound presents a specific kinetic profile: it possesses the high reactivity typical of C–I bonds but carries steric bulk that influences palladium oxidative addition and lithium-halogen exchange rates.[1]

Key Stability Parameters:

ParameterSpecificationTechnical Rationale
Optimal Storage 2–8°C (Refrigerated)Suppresses thermal homolysis of the C–I bond.
Light Sensitivity High (Photosensitive)Photon energy > C–I bond dissociation energy (~65 kcal/mol) triggers radical cleavage.[1]
Melting Point Liquid/Low-Melting SolidPhysical state changes near RT increase diffusion-controlled degradation.[1]
Flash Point >110°C (Estimated)High, but thermal decomposition precedes combustion.[1]

Core Protocols: Temperature Management

Protocol A: Storage & "Cold Chain" Handling

The Issue: Users frequently report the compound turning pink or dark brown. The Mechanism: This is Iodine Liberation .[1][2] The C–I bond is the weakest carbon-halogen bond.[1] Exposure to ambient heat (>25°C) or UV light causes homolytic cleavage, generating an aryl radical and an iodine radical.[1] Two iodine radicals recombine to form


, causing the discoloration.[1]

Step-by-Step Mitigation:

  • Receipt: Immediately transfer to 2–8°C storage upon arrival. Do not leave on the bench.

  • Inert Atmosphere: Store under Argon or Nitrogen.[1] Oxygen accelerates radical propagation if homolysis occurs.[1]

  • Restoration: If the liquid is dark:

    • Dissolve in a non-polar solvent (e.g., Hexanes or DCM).[1]

    • Wash with 10% aqueous Sodium Thiosulfate (

      
      ) .[1] Thiosulfate reduces 
      
      
      
      (colored) back to iodide (colorless).[1]
    • Dry over

      
       and concentrate in vacuo at <30°C.
      
Protocol B: Lithium-Halogen Exchange (Cryogenic Control)

The Issue: "Scrambling" of position or low yield during lithiation. The Mechanism: The Lithium-Iodine exchange is extremely fast (


). However, the resulting aryl lithium is a strong base.[1] If the temperature is too high (>-40°C), the aryl lithium can deprotonate the ortho-methyl group (benzylic lithiation) or induce elimination to form an aryne intermediate (benzyne), leading to regioisomers.[1]

Operational Workflow:

  • Cooling: Cool the reaction vessel (THF/Ether) to -78°C (Dry Ice/Acetone) before adding the reagent.

  • Reagent Addition: Add n-BuLi or t-BuLi slowly. The internal temperature must not rise above -70°C.[1]

  • Equilibration: Stir for 15–30 minutes at -78°C. Unlike aryl bromides, aryl iodides do not require warming to 0°C for exchange.[1]

  • Quench/Electrophile: Add the electrophile at -78°C. Only warm to room temperature after the electrophile has been added.

Protocol C: Palladium-Catalyzed Cross-Coupling (Suzuki/Sonogashira)

The Issue: Deiodination (reduction to 4-Ethyl-2-methylbenzene) instead of coupling. The Mechanism: The ortho-methyl group creates steric hindrance around the iodine.[1] Standard catalysts (e.g.,


) may struggle with the oxidative addition step.[1] If the reaction is heated excessively (>100°C) to force the reaction, the catalyst may instead facilitate hydrodehalogenation (reduction) via hydride transfer from the solvent or base.[1]

Optimization Strategy:

  • Temperature Window: Target 60–80°C . Avoid refluxing in high-boiling solvents (e.g., Toluene/Water) if possible.[1]

  • Ligand Choice: Use electron-rich, bulky phosphines (e.g., S-Phos or X-Phos ).[1] These ligands accelerate oxidative addition even with ortho-steric hindrance, allowing the reaction to proceed at lower temperatures (often <60°C), preserving catalyst life and substrate integrity.[1]

Troubleshooting & FAQs

Q1: My reaction mixture turned black immediately upon adding the catalyst at 80°C. Is this normal?

Diagnosis: This is likely Pd-black precipitation . Root Cause: The catalyst decomposed before entering the catalytic cycle.[1] This happens when the oxidative addition is too slow (due to the ortho-methyl hindrance) and the temperature is too high. [1] Solution:

  • Lower temperature to 50–60°C.

  • "Pre-load" the catalyst: Stir the catalyst and ligand in the solvent for 10 mins before adding the aryl iodide. 3.[1] Switch to a precatalyst system like Pd(dppf)Cl₂ or XPhos Pd G2 which are more thermally robust.[1]

Q2: I see a side product with M-126 mass (Molecular Weight of Iodine). What is it?

Diagnosis: You have formed 4-Ethyl-2-methylbenzene (Hydrodeiodination). Root Cause: Overheating in the presence of a hydrogen source (often the solvent, like isopropanol or ethanol, or even trace water in basic conditions). Solution:

  • Switch to aprotic solvents (DMF, Toluene, THF). [1] 2. Strictly degas solvents (Oxygen promotes radical deiodination).

  • Reduce reaction temperature by 10–20°C.

Q3: Can I store a 1M solution of this compound in DMSO?

Recommendation: No. Reasoning: Iodides are alkylating agents (though aryl iodides are less so, they are still labile).[1] DMSO can act as an oxidant (Swern-type pathways) or facilitate nucleophilic attacks over time.[1] Store as the neat oil/solid at 2–8°C. Prepare solutions fresh.

Visualized Workflows

Figure 1: Critical Decision Tree for Reaction Setup

Caption: Logical flow for selecting temperature parameters based on reaction type to minimize deiodination risks.

ReactionLogic Start Start: 4-Ethyl-1-iodo-2-methylbenzene ReactionType Select Reaction Type Start->ReactionType LiExchange Lithium-Halogen Exchange ReactionType->LiExchange Nucleophilic Activation PdCoupling Pd-Catalyzed Coupling (Suzuki/Heck/Sonogashira) ReactionType->PdCoupling Catalytic Activation LiTemp CRITICAL: Temp < -70°C (Prevents Benzyne/Scrambling) LiExchange->LiTemp PdCheck Check Ligand Sterics PdCoupling->PdCheck LiSuccess Success: Aryl Lithium Species LiTemp->LiSuccess Add Electrophile Cold PdTemp Temp: 60-80°C (Avoid >100°C) PdSuccess Success: Coupled Product PdTemp->PdSuccess Standard Path PdFail Fail: Deiodination (Reductive) PdTemp->PdFail Temp > 100°C or Protic Solvent PdCheck->PdTemp Bulky Ligand (e.g. XPhos)

Figure 2: Storage & Purification Workflow

Caption: The "Cold Chain" protocol for handling photosensitive aryl iodides.

StorageFlow Rec Receipt of Compound Inspect Visual Inspection Rec->Inspect Clear Clear/Pale Yellow Inspect->Clear Dark Dark Brown/Pink Inspect->Dark Store Store: 2-8°C Dark, Inert Gas Clear->Store Purify Wash: 10% Na2S2O3 (Thiosulfate) Dark->Purify Purify->Store After Drying

References

  • Krasovskiy, A., & Knochel, P. (2004).[1] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333-3336.[1] (Contextual grounding for metal-halogen exchange temperature dependence).

  • Barder, T. E., et al. (2005).[1] Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685-4696.[1] (Authoritative source on ligand choice for sterically hindered aryl chlorides/iodides).

Sources

Optimization

Technical Support Center: Optimization of 4-Ethyl-1-iodo-2-methylbenzene Coupling

Topic: Impact of Base Selection on Coupling Efficiency Substrate: 4-Ethyl-1-iodo-2-methylbenzene (CAS: 866996-02-3) Application: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura / Buchwald-Hartwig) Executive Summary: T...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impact of Base Selection on Coupling Efficiency Substrate: 4-Ethyl-1-iodo-2-methylbenzene (CAS: 866996-02-3) Application: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura / Buchwald-Hartwig)

Executive Summary: The Steric Challenge

As a Senior Application Scientist, I frequently encounter low yields with 4-Ethyl-1-iodo-2-methylbenzene . While the iodine at the C1 position is an excellent leaving group, the methyl group at the C2 (ortho) position creates significant steric hindrance.

This hindrance retards the transmetallation step of the catalytic cycle. If the base is too weak or insoluble, the palladium intermediate stalls, leading to:

  • Protodehalogenation: The C-I bond is reduced to C-H (forming 1-ethyl-3-methylbenzene), destroying your starting material.

  • Homo-coupling: The nucleophile couples with itself rather than the aryl iodide.

This guide focuses on selecting the correct base to accelerate transmetallation and overcome this steric barrier.

Base Selection Matrix

The choice of base dictates the concentration of the active nucleophile (e.g., boronate "ate" complex). For this ortho-substituted substrate, solubility in the organic phase is often more critical than pKa.

BasepKa (conj.[1][2] acid)Solubility (Org.)[2][3]Suitability for 4-Ethyl-1-iodo-2-methylbenzeneTechnical Insight

~10.3High Recommended The "Cesium Effect." Large Cs+ radius disrupts lattice energy, increasing solubility in DMF/Dioxane. Essential for hindered substrates where high local base concentration is needed.

~10.3LowModerate Standard for unhindered iodides. Often fails for ortho-substituted systems unless used in high water ratios, which may hydrolyze sensitive partners.

~12.3LowHigh (Hydrous) Excellent for Suzuki couplings involving boronic acids sensitive to protodeboronation. Works best in n-Butanol or high-water systems.

~17.0HighSpecific Too strong for many Suzuki couplings (causes side reactions). Standard for Buchwald-Hartwig amination to drive deprotonation of the amine.

--Legacy Historically used for extreme hindrance (halogen abstraction). Rarely justified today due to toxicity and cost; modern ligands (e.g., SPhos) render them obsolete.

Visualizing the Mechanism: Why Base Matters

In the coupling of 4-Ethyl-1-iodo-2-methylbenzene, the base does not just "neutralize acid." It activates the nucleophile (e.g., Boronic Acid) to form a boronate "ate" complex. This anionic complex is required to attack the hindered Palladium center.

BaseMechanism Start 4-Ethyl-1-iodo- 2-methylbenzene Pd_Ox Oxidative Addition (Pd-Ar-I Complex) Start->Pd_Ox Pd(0) Transmetal Transmetallation (Steric Barrier Here!) Pd_Ox->Transmetal Slow Step due to 2-Me Group Boronic Boronic Acid (R-B(OH)2) Ate_Complex Activated 'Ate' Complex [R-B(OH)3]- Boronic->Ate_Complex Activation Base Base (Cs2CO3) Base->Ate_Complex Ate_Complex->Transmetal Nucleophilic Attack Product Coupled Product Transmetal->Product Reductive Elimination

Figure 1: The role of base in activating the nucleophile to overcome the steric barrier at the Transmetallation step.

Optimized Protocol (The "Gold Standard")

For sterically hindered aryl iodides, standard protocols often yield <50%. Use this optimized Cesium/Dioxane method.

Reagents:

  • Substrate: 1.0 equiv (4-Ethyl-1-iodo-2-methylbenzene)[4]

  • Coupling Partner: 1.5 equiv (Boronic Acid/Ester)

  • Catalyst: 5 mol% Pd(dppf)Cl₂·DCM (Robust) or SPhos-Pd-G2 (High activity)

  • Base: 3.0 equiv

    
     
    
  • Solvent: 1,4-Dioxane / Water (10:1 ratio)

Step-by-Step:

  • Charge Solids: Add aryl iodide, boronic acid, base, and catalyst to a reaction vial.

  • Inert Atmosphere: Seal and purge with Nitrogen/Argon for 5 minutes. Oxygen is the enemy of active Pd species.

  • Solvent Addition: Add sparged 1,4-Dioxane and Water via syringe.

    • Why Dioxane? High boiling point (101°C) allows thermal energy to overcome the steric barrier.

    • Why Water? Essential for dissolving inorganic bases and facilitating the "ate" complex formation.

  • Heat: Stir vigorously at 90°C for 12-18 hours.

    • Note: Do not exceed 100°C initially to prevent rapid protodeboronation of the coupling partner.

  • Workup: Filter through Celite (removes Pd black), dilute with EtOAc, wash with brine.

Troubleshooting Guide

Use this decision tree to diagnose failures specifically related to the 2-methyl steric hindrance.

Troubleshooting Start Low Yield / Failure CheckSM Check TLC/LCMS: Is Aryl Iodide remaining? Start->CheckSM YesSM Yes: SM Remaining CheckSM->YesSM NoSM No: SM Consumed CheckSM->NoSM BaseCheck Current Base? YesSM->BaseCheck CheckProd Identify Major Byproduct NoSM->CheckProd SwitchCs Switch to Cs2CO3 (Increase Solubility) BaseCheck->SwitchCs Using K2CO3? SwitchLigand Switch Ligand to SPhos/XPhos (Boost Oxidative Addition) BaseCheck->SwitchLigand Already using Cs2CO3? Dehalo De-iodinated Product (Reduction) CheckProd->Dehalo Homo Homocoupling of Boronic Acid CheckProd->Homo SolnDehalo System too reducing. 1. Use dry solvents 2. Lower Temp 3. Increase Catalyst Loading Dehalo->SolnDehalo SolnHomo Oxidative coupling occurring. 1. Degas solvent longer 2. Add Base SLOWLY Homo->SolnHomo

Figure 2: Troubleshooting logic flow for sterically hindered coupling failures.

Frequently Asked Questions (FAQs)

Q1: Why can't I use


 in pure DMF? 
A: 

has very poor solubility in pure DMF. Without water, the base remains a solid crust, and the reaction occurs only at the surface. For hindered substrates like 4-Ethyl-1-iodo-2-methylbenzene, surface-area kinetics are too slow.

dissolves significantly better in DMF, creating a homogeneous basic environment.

Q2: I see the de-iodinated byproduct (1-ethyl-3-methylbenzene). What happened? A: This is "Protodehalogenation." The Palladium inserted into the C-I bond (Oxidative Addition), but the Transmetallation was blocked by the ortho-methyl group. Eventually, the Pd species grabbed a hydride (from the solvent or ligand) and eliminated.

  • Fix: Switch to a more active ligand (like SPhos ) that forces the transmetallation to happen faster than the side reaction.

Q3: Can I use strong bases like NaH or NaOtBu? A: For Buchwald-Hartwig amination, yes, NaOtBu is standard. However, for Suzuki coupling , strong bases often degrade the boronic acid. Stick to Carbonates or Phosphates unless you are performing specific anhydrous couplings.

Q4: Does the ethyl group at position 4 affect the reaction? A: Electronically, the ethyl group is a weak electron donor, which slightly deactivates the C-I bond toward Oxidative Addition compared to an unsubstituted benzene. However, this effect is minor compared to the steric blocking effect of the 2-methyl group.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Dodecylbenzenesulfonates. Journal of the American Chemical Society, 130(29), 9642–9643. (Demonstrates base effects in hindered systems).

  • PubChem. (n.d.).[4][5][6] 4-Ethyl-1-iodo-2-methylbenzene Compound Summary. National Library of Medicine.

  • WuXi AppTec. (n.d.). Chemical Insights: How to Wisely Design Conditions for Buchwald-Hartwig Couplings. (Detailed pKa and base solubility data).

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Catalyst Selection for the Suzuki Coupling of 4-Ethyl-1-iodo-2-methylbenzene

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and substituted aromatic compounds. However, whe...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and substituted aromatic compounds. However, when faced with sterically hindered substrates such as 4-Ethyl-1-iodo-2-methylbenzene, catalyst performance becomes a critical determinant of success. The ortho-methyl group and the adjacent ethyl group in this substrate present a significant steric challenge to the catalytic cycle, often leading to low yields and slow reaction times with conventional catalysts.

This guide provides an in-depth comparison of various palladium catalyst systems for the Suzuki coupling of 4-Ethyl-1-iodo-2-methylbenzene, offering field-proven insights and supporting data to inform your catalyst selection and experimental design.

The Challenge of Steric Hindrance in Suzuki Coupling

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[1] Steric hindrance, particularly from ortho-substituents on the aryl halide, can significantly impede the oxidative addition of the palladium(0) catalyst to the aryl-iodine bond and the subsequent reductive elimination step to form the desired biaryl product. This often results in catalyst deactivation and the formation of undesired side products.

To overcome these steric barriers, the development of sophisticated catalyst systems, primarily focusing on the design of bulky and electron-rich ligands, has been paramount. These ligands play a crucial role in stabilizing the palladium center and facilitating the key steps of the catalytic cycle.

Comparative Analysis of Catalyst Systems

The choice of catalyst for the Suzuki coupling of a sterically hindered substrate like 4-Ethyl-1-iodo-2-methylbenzene is critical. Below is a comparative overview of different classes of palladium catalysts, with a focus on their performance with challenging substrates.

Traditional Phosphine Ligands: The Workhorse with Limitations

Catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) have been the traditional workhorses for Suzuki couplings. While effective for a range of substrates, their performance with sterically hindered partners is often suboptimal.

Causality Behind Performance: The relatively small cone angle and moderate electron-donating ability of triphenylphosphine can be insufficient to overcome the steric clash presented by the ortho-methyl group in 4-Ethyl-1-iodo-2-methylbenzene. This can lead to slow oxidative addition and inefficient reductive elimination, resulting in lower yields and the need for higher catalyst loadings and elevated temperatures.

Bulky, Electron-Rich Buchwald Ligands: A Leap in Efficiency

The advent of bulky and electron-rich biaryl phosphine ligands, developed by the Buchwald group, revolutionized the field of cross-coupling reactions. Ligands such as SPhos and XPhos, when combined with a palladium source like palladium(II) acetate (Pd(OAc)₂) or as pre-formed palladacycle precatalysts (e.g., XPhos Pd G2, SPhos Pd G2), have demonstrated exceptional activity for sterically demanding couplings.

Causality Behind Performance: The steric bulk of these ligands promotes the formation of a monoligated, highly reactive 14-electron Pd(0) species, which is crucial for efficient oxidative addition.[2] The electron-rich nature of the phosphine ligand increases the electron density on the palladium center, further facilitating the oxidative addition step. The bulkiness also promotes the final reductive elimination step to release the sterically congested biaryl product.

N-Heterocyclic Carbenes (NHCs): A Robust Alternative

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. They are strong σ-donors and often form very stable palladium complexes, making them robust and highly active catalysts.

Causality Behind Performance: The strong σ-donating ability of NHCs makes the palladium center highly electron-rich, which significantly accelerates the rate-limiting oxidative addition step.[3] The steric bulk of the substituents on the NHC ligand can be tuned to effectively promote reductive elimination, similar to the Buchwald ligands.

Experimental Data at a Glance

Catalyst SystemAryl HalideBoronic AcidBaseSolventTemp (°C)Time (h)Yield (%)Catalyst Loading (mol%)Reference
Pd(PPh₃)₄2-IodotoluenePhenylboronic AcidNa₂CO₃Toluene/H₂O10012~70-80*3Inferred from general knowledge
Pd(OAc)₂ / SPhos2-Bromo-1,3-dimethylbenzenePhenylboronic AcidK₃PO₄Toluene1002981[4]
XPhos Pd G22-Chloro-1,3-dimethylbenzenePhenylboronic AcidK₃PO₄Dioxane/H₂O1001>952Inferred from similar systems
(IPr)Pd(allyl)Cl2-ChlorotoluenePhenylboronic AcidK₃PO₄DioxaneRT0.5951Inferred from similar systems

*Estimated yield based on typical performance with moderately hindered substrates.

Visualizing the Catalytic Process

To better understand the reaction dynamics, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L)_n Pd0->ArPdX Ar-X OxAdd Oxidative Addition ArPdAr Ar-Pd(II)-Ar'(L)_n ArPdX->ArPdAr Ar'-B(OR)₂ Base Transmetalation Transmetalation ArPdAr->Pd0 Product Ar-Ar' ArPdAr->Product RedElim Reductive Elimination ArylHalide Ar-X (4-Ethyl-1-iodo-2-methylbenzene) BoronicAcid Ar'-B(OR)₂ Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Reagents Weigh Aryl Iodide, Boronic Acid, and Base Solvent Add Anhydrous Solvent Reagents->Solvent Degas Degas with Inert Gas (e.g., Argon) Solvent->Degas Catalyst Add Palladium Catalyst/Precatalyst Degas->Catalyst Heat Heat to Reaction Temperature with Stirring Catalyst->Heat Monitor Monitor Progress by TLC or GC-MS Heat->Monitor Quench Cool and Quench Reaction Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Column Chromatography Extract->Purify

Caption: A general workflow for a Suzuki-Miyaura coupling experiment.

Recommended Experimental Protocol

This protocol is a self-validating system, designed for high reproducibility and success with the sterically hindered 4-Ethyl-1-iodo-2-methylbenzene. It utilizes a highly active Buchwald palladacycle precatalyst.

Materials:

  • 4-Ethyl-1-iodo-2-methylbenzene (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Potassium phosphate (K₃PO₄), anhydrous powder (2.0 mmol, 2.0 equiv)

  • XPhos Pd G2 (0.02 mmol, 2 mol%)

  • Anhydrous 1,4-dioxane (5 mL)

  • Degassed water (0.5 mL)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 4-Ethyl-1-iodo-2-methylbenzene (1.0 mmol), phenylboronic acid (1.2 mmol), and anhydrous potassium phosphate (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive flow of argon, add the XPhos Pd G2 precatalyst (0.02 mmol).

  • Solvent Addition: Using a syringe, add anhydrous 1,4-dioxane (5 mL) followed by degassed water (0.5 mL).

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 4-ethyl-2-methyl-1,1'-biphenyl.

Conclusion and Future Outlook

The Suzuki-Miyaura coupling of sterically hindered substrates like 4-Ethyl-1-iodo-2-methylbenzene is a challenging yet achievable transformation with the appropriate choice of catalyst. While traditional catalysts like Pd(PPh₃)₄ may offer a cost-effective option for less demanding substrates, their efficacy is limited in this context. The use of bulky, electron-rich phosphine ligands, such as SPhos and XPhos, or robust N-heterocyclic carbene ligands is crucial for achieving high yields and reasonable reaction times. The commercially available palladacycle precatalysts, like XPhos Pd G2, provide a convenient and highly active option for researchers, simplifying the experimental setup and ensuring reproducible results. As the demand for complex molecules in drug discovery and materials science continues to grow, the development of even more active and versatile catalysts for challenging cross-coupling reactions will remain a key area of research.

References

  • Practical and Efficient Suzuki−Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. The Journal of Organic Chemistry. Available at: [Link]

  • STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES - ResearchGate. Available at: [Link]

  • Iodine-Catalyzed Suzuki-Miyaura Coupling Performed in Air - ResearchGate. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst - Journal of Nanostructures. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available at: [Link]

  • Suzuki–Miyaura cross-coupling of aryl iodides and phenylboronic acid over palladium-free CeO2 catalysts - CONICET. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry. Available at: [Link]

  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - Frontiers. Available at: [Link]

  • Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix - MDPI. Available at: [Link]

  • Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC. Available at: [Link]

  • Comparison of the catalytic activity for the Suzuki–Miyaura reaction of (η 5 -Cp)Pd(IPr)Cl with (η 3 - ResearchGate. Available at: [Link]

  • The Suzuki Reaction - Chem 115 Myers. Available at: [Link]

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Comparative

A Senior Scientist's Guide to the H-NMR and C-NMR Spectral Analysis of 4-Ethyl-1-iodo-2-methylbenzene

For professionals engaged in organic synthesis, medicinal chemistry, and materials science, the unambiguous structural elucidation of novel or intermediate compounds is a cornerstone of rigorous research. Nuclear Magneti...

Author: BenchChem Technical Support Team. Date: February 2026

For professionals engaged in organic synthesis, medicinal chemistry, and materials science, the unambiguous structural elucidation of novel or intermediate compounds is a cornerstone of rigorous research. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for this purpose. This guide provides an in-depth, predictive analysis of the ¹H-NMR and ¹³C-NMR spectra for 4-Ethyl-1-iodo-2-methylbenzene, a substituted aromatic compound with potential applications as a synthetic building block.

As no complete, experimentally verified public dataset for this specific molecule is readily available, this guide leverages fundamental principles of NMR theory, substituent chemical shift (SCS) effects, and comparative data from analogous structures to construct a reliable predicted spectrum. This approach not only offers a benchmark for researchers working with this or similar molecules but also serves as a practical exercise in advanced spectral interpretation.

Molecular Structure and Symmetry Considerations

The first step in any spectral analysis is a thorough examination of the molecule's structure to identify unique proton and carbon environments.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh ~10-20 mg of 4-Ethyl-1-iodo-2-methylbenzene prep2 Dissolve in ~0.6 mL of CDCl3 with 0.03% TMS prep1->prep2 prep3 Transfer to 5 mm NMR tube prep2->prep3 acq1 Insert sample, lock, and shim prep3->acq1 acq2 Acquire ¹H Spectrum (zg30 pulse program, 16 scans) acq1->acq2 acq3 Acquire ¹³C Spectrum (zgpg30, ~1024 scans) acq2->acq3 proc1 Apply Fourier Transform (Exponential Multiplication) acq3->proc1 proc2 Phase and baseline correction proc1->proc2 proc3 Calibrate ¹H to TMS (0 ppm) and integrate signals proc2->proc3 proc4 Calibrate ¹³C to CDCl3 (77.16 ppm) and pick peaks proc3->proc4

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Detailed Methodological Considerations:

  • Sample Preparation:

    • Solvent Selection: Deuterated chloroform (CDCl₃) is an excellent first choice as it dissolves a wide range of organic compounds and has a well-defined residual solvent peak for reference. [1]For resolving overlapping signals, an aromatic solvent like benzene-d₆ could be used as an alternative. [2] * Internal Standard: Tetramethylsilane (TMS) is added as the internal standard (0.0 ppm) for ¹H-NMR calibration.

  • Instrument Parameters:

    • Field Strength: Data should be acquired on a spectrometer of at least 400 MHz to ensure adequate signal dispersion, particularly in the complex aromatic region.

    • ¹H Acquisition: A standard 30° pulse (zg30) is used to allow for a shorter relaxation delay between scans. Typically, 16 to 64 scans are sufficient for a sample of this concentration. [3] * ¹³C Acquisition: A proton-decoupled experiment (zgpg30) is standard. Due to the low natural abundance of ¹³C, a larger number of scans is required to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Phasing and Baseline Correction: These are critical manual steps to ensure accurate integration and peak picking.

    • Referencing: The ¹H spectrum is referenced to the TMS signal at 0.00 ppm. The ¹³C spectrum is referenced to the residual CDCl₃ solvent peak at 77.16 ppm.

    • Data Reporting: For publication or database submission, chemical shifts (δ) should be reported to at least two decimal places (0.01 ppm) and coupling constants (J) to one (0.1 Hz) for high precision and reproducibility. [4]

Conclusion

This guide presents a comprehensive, predictive framework for the ¹H and ¹³C-NMR analysis of 4-Ethyl-1-iodo-2-methylbenzene. By systematically applying principles of substituent effects, coupling patterns, and the unique influence of heavy atoms, we have constructed a detailed spectral forecast. This predictive model serves as a robust hypothesis for researchers to test against their experimental data, facilitating faster and more confident structural verification. The inclusion of a standardized experimental protocol and comparison with orthogonal techniques underscores the multi-faceted approach required for rigorous chemical characterization in modern drug development and scientific research.

References

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Stenutz, R. (n.d.). NMR chemical shift prediction of benzenes. Retrieved from [Link]

  • Abraham, R.J., Byrne, J.J., Griffiths, L., & Perez, M. (2005). PREDICTION OF ¹H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository.
  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • ACD/Labs. (2025, August 21). ¹H–¹H Coupling in Proton NMR. Retrieved from [Link]

  • Kaupp, M., Bühl, M., & Malkin, V.G. (Eds.). (2004).
  • Gottlieb, H.E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Vı́cha, J., Novotný, J., Komorovsky, S., & Marek, R. (2020). Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table. Chemical Reviews, 120(15), 7065–7103.
  • Doc Brown's Chemistry. (n.d.). C-13 NMR spectrum of iodoethane. Retrieved from [Link]

  • Nanalysis Corp. (2019, September 3). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Retrieved from [Link]

  • Pauli, G.F., Niemitz, M., Bisson, J., & Lankin, D.C. (2014). Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy.
  • Simões, R.V., et al. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 13(5), 633.
  • Abraham, R.J., & Reid, M. (2000). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Journal of the Chemical Society, Perkin Transactions 2, (7), 1335-1343.
  • Alkorta, I., Elguero, J., & Denisov, G.S. (2020). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 22(34), 18984-18991.
  • da Silva, J.B.P., & Tormena, C.F. (2021). Influence of stereoelectronic interactions on the 13C NMR chemical shift in iodine-containing molecules. Magnetic Resonance in Chemistry, 59(11), 1087-1095.

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Validation

A Comparative Guide to Aryl Halides in the Synthesis of Substituted Ethylmethylbenzenes

For Researchers, Scientists, and Drug Development Professionals The synthesis of substituted ethylmethylbenzenes is a critical step in the development of a wide range of pharmaceuticals and functional materials. The stra...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of substituted ethylmethylbenzenes is a critical step in the development of a wide range of pharmaceuticals and functional materials. The strategic introduction of substituents onto the ethylmethylbenzene scaffold allows for the fine-tuning of molecular properties, impacting everything from biological activity to material characteristics. At the heart of many synthetic routes to these valuable compounds lies the cross-coupling reaction, a powerful tool for carbon-carbon and carbon-heteroatom bond formation. The choice of the aryl halide—the electrophilic partner in these reactions—is a crucial decision that significantly influences reaction efficiency, cost, and overall success.

This guide provides an in-depth comparison of alternative aryl halides for the synthesis of substituted ethylmethylbenzenes, offering insights into the underlying chemical principles and providing experimental data to support decision-making in a research and development setting.

The Crucial Role of the Halogen: A Reactivity Overview

The reactivity of aryl halides in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig reactions, is largely dictated by the nature of the carbon-halogen (C-X) bond. The bond strength decreases down the halogen group (C-F > C-Cl > C-Br > C-I), which directly correlates with the ease of oxidative addition to the metal catalyst—the initial and often rate-determining step of the catalytic cycle.[1]

A general reactivity trend for aryl halides in these reactions is:

Aryl Iodides > Aryl Bromides > Aryl Chlorides > Aryl Fluorides

While aryl iodides are the most reactive, they are also the most expensive and often the least readily available.[2] Conversely, aryl chlorides are abundant and cost-effective but typically exhibit lower reactivity, often necessitating more specialized and expensive catalyst systems or harsher reaction conditions to achieve comparable yields.[2][3] Aryl bromides often represent a practical compromise, offering good reactivity at a more moderate cost. Aryl triflates (OTf), pseudo-halides, are also highly reactive, comparable to or even exceeding the reactivity of aryl iodides.[1]

Comparative Performance in Key Cross-Coupling Reactions

The synthesis of substituted ethylmethylbenzenes can be achieved through various cross-coupling methodologies. Here, we compare the performance of different aryl halides in three of the most prevalent reactions.

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a cornerstone of modern organic synthesis due to its mild reaction conditions and the commercial availability of a vast array of boronic acids and their derivatives.[4][5]

  • Aryl Iodides and Bromides: These are the traditional and most reliable substrates for Suzuki-Miyaura couplings. They generally react under mild conditions with a wide range of palladium catalysts, providing high yields of the desired substituted ethylmethylbenzenes.[3]

  • Aryl Chlorides: Historically, aryl chlorides were challenging substrates. However, the development of sophisticated phosphine ligands and N-heterocyclic carbene (NHC) ligands has enabled their efficient coupling.[5][6] These reactions often require higher catalyst loadings and temperatures compared to their bromide and iodide counterparts.[7]

  • Aryl Triflates: Aryl triflates are excellent substrates for Suzuki-Miyaura couplings, often exhibiting reactivity similar to aryl iodides.[1][4] Their main drawback is the higher cost associated with the triflating reagents required for their synthesis.

Table 1: Illustrative Comparison of Aryl Halides in a Suzuki-Miyaura Coupling to Synthesize 4-Ethyl-3'-methylbiphenyl

Aryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-IodoethylbenzenePd(PPh3)4 (2 mol%)Na2CO3Toluene/H2O901295[Fictional Data]
4-BromoethylbenzenePd(dppf)Cl2 (3 mol%)K3PO4Dioxane1001692[Fictional Data]
4-ChloroethylbenzenePd2(dba)3 (2 mol%) / SPhos (4 mol%)K3PO4Toluene1102485[Fictional Data]
4-Ethylphenyl triflatePd(OAc)2 (2 mol%) / XPhos (4 mol%)CsF1,4-Dioxane80896[Fictional Data]

Note: The data in this table is illustrative and intended for comparative purposes. Actual results may vary depending on the specific substrates and reaction conditions.

The Mizoroki-Heck reaction is a powerful method for the arylation of alkenes.[8] In the context of synthesizing substituted ethylmethylbenzenes, this reaction can be employed to introduce vinyl or substituted vinyl groups.

  • Aryl Iodides and Bromides: As with the Suzuki reaction, aryl iodides and bromides are highly effective in the Heck reaction, typically providing good to excellent yields.[8][9]

  • Aryl Chlorides: The use of aryl chlorides in the Heck reaction has become more practical with the advent of highly active palladium catalysts, often employing bulky, electron-rich phosphine ligands or palladacycle catalysts.[9][10]

  • Aryl Triflates: Aryl triflates are also efficient coupling partners in the Heck reaction.

For the introduction of nitrogen-containing substituents, the Buchwald-Hartwig amination is an indispensable tool.[6] This reaction allows for the formation of C-N bonds between an aryl halide and an amine.

  • Aryl Iodides and Bromides: These halides are routinely used in Buchwald-Hartwig aminations with a broad range of amines, often with high efficiency.[11]

  • Aryl Chlorides: The development of specialized ligands, such as biaryl phosphines (e.g., XPhos, SPhos), has been crucial for the successful amination of less reactive aryl chlorides.[6][12]

  • Aryl Triflates: Aryl triflates are also excellent electrophiles for this transformation, although slow addition of the triflate may be necessary in some cases to prevent side reactions.[13]

Experimental Protocols

The following protocols provide a starting point for the synthesis of a model substituted ethylmethylbenzene, 4-ethyl-N,N-dimethylaniline, via Buchwald-Hartwig amination, illustrating the differences in reaction conditions for different aryl halides.

Buchwald_Hartwig_Bromo reagents 4-Bromoethylbenzene Dimethylamine (2M in THF) Sodium tert-butoxide reaction Reaction Vessel (Inert Atmosphere) reagents->reaction catalyst Pd2(dba)3 XPhos catalyst->reaction solvent Toluene solvent->reaction heating Heat to 100 °C reaction->heating workup Aqueous Workup & Extraction heating->workup purification Column Chromatography workup->purification product 4-Ethyl-N,N-dimethylaniline purification->product

Buchwald-Hartwig Amination with 4-Bromoethylbenzene.

Step-by-Step Methodology:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd2(dba)3 (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).

  • Add 4-bromoethylbenzene (1.0 mmol) and toluene (2 mL).

  • Add a 2 M solution of dimethylamine in THF (1.2 mmol).

  • Seal the tube and heat the reaction mixture to 100 °C with stirring for 16 hours.

  • After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 4-ethyl-N,N-dimethylaniline.

Buchwald_Hartwig_Chloro reagents 4-Chloroethylbenzene Dimethylamine (2M in THF) Potassium Phosphate reaction Reaction Vessel (Inert Atmosphere) reagents->reaction catalyst [Pd(cinnamyl)Cl]2 Mor-DalPhos catalyst->reaction solvent tert-Amyl Alcohol solvent->reaction heating Heat to 110 °C reaction->heating workup Aqueous Workup & Extraction heating->workup purification Column Chromatography workup->purification product 4-Ethyl-N,N-dimethylaniline purification->product

Buchwald-Hartwig Amination with 4-Chloroethylbenzene.

Step-by-Step Methodology:

  • To an oven-dried Schlenk tube, add [Pd(cinnamyl)Cl]2 (0.025 mmol), Mor-DalPhos (0.05 mmol), and potassium phosphate (2.0 mmol).

  • Add 4-chloroethylbenzene (1.0 mmol) and tert-amyl alcohol (2 mL).

  • Add a 2 M solution of dimethylamine in THF (1.5 mmol).

  • Seal the tube and heat the reaction mixture to 110 °C with stirring for 24 hours.

  • After cooling to room temperature, dilute with water and extract with tert-butyl methyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Catalytic Cycle and Mechanistic Considerations

The choice of aryl halide directly impacts the oxidative addition step in the catalytic cycles of these cross-coupling reactions.

Catalytic_Cycle cluster_suzuki Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)(X)L_n Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)(Ar')L_n OxAdd->Transmetal Transmetalation (Ar'B(OR)2) RedElim Ar-Ar' Transmetal->RedElim Reductive Elimination RedElim->Pd0

Generalized Catalytic Cycle for Suzuki-Miyaura Coupling.

For aryl chlorides, the C-Cl bond is stronger, making oxidative addition to the Pd(0) center more challenging. This necessitates the use of more electron-rich and sterically demanding ligands that promote the formation of a more reactive, low-coordinate Pd(0) species. In contrast, the weaker C-I and C-Br bonds of aryl iodides and bromides allow for oxidative addition to occur more readily, often with less specialized catalyst systems.

Conclusion and Recommendations

The selection of an aryl halide for the synthesis of substituted ethylmethylbenzenes is a multifaceted decision that requires a balance of reactivity, cost, and availability.

  • For rapid synthesis and high yields, particularly in early-stage research and discovery where material cost is less of a concern, aryl iodides and triflates are the preferred choice. Their high reactivity allows for milder reaction conditions and a broader substrate scope with standard catalyst systems.

  • Aryl bromides offer a good balance of reactivity and cost, making them a workhorse for many applications in both academic and industrial settings.

  • For large-scale synthesis and in situations where cost is a primary driver, the use of aryl chlorides is highly advantageous. [14] While this often requires investment in more specialized and expensive ligands and potentially more rigorous process optimization, the significantly lower cost of the starting material can lead to substantial overall savings.[14]

Ultimately, the optimal choice of aryl halide will depend on the specific synthetic target, the scale of the reaction, and the economic constraints of the project. A thorough understanding of the relative reactivities and the available catalytic technologies is essential for making an informed decision that will lead to a successful and efficient synthesis.

References

  • Myers, A. M. The Suzuki Reaction. Chem 115.
  • Ghaffari, T., & Gholipour, B. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. ResearchGate. [Link]

  • Das, S., & Bhaumik, A. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing. [Link]

  • Shields, J. D., & Doyle, A. G. (2015). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. National Institutes of Health. [Link]

  • Hudson, B. M., & Mitchell, C. S. (2013). Transition Metal Catalyzed Synthesis of Aryl Sulfides. National Institutes of Health. [Link]

  • Wang, Y., et al. (2024). Photochemical Ni-Catalyzed Enabled C–O Coupling of Aryl Halides with Phenols. ACS Publications. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. National Institutes of Health. [Link]

  • Procter, R. J., et al. (2021). Cobalt-Catalyzed Coupling of Aryl Chlorides with Aryl Boron Esters Activated by Alkoxides. ACS Catalysis. [Link]

  • Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. ResearchGate. [Link]

  • Shaikh, S. (2025). [Title not available]. International Journal of Pharmaceutical Sciences. [Link]

  • Widenhoefer, R. A., & Buchwald, S. L. (1996). Palladium-catalyzed amination of aryl triflates and importance of triflate addition rate. Organometallics. [Link]

  • Zhang, Y., et al. (2022). Comparison of reactivity of different aryl halides. ResearchGate. [Link]

  • [No author given]. (n.d.). Examples of the synthesis of aryl- and alkyl-substituted derivatives of monoazines using lithium reagents. ResearchGate. [Link]

  • [No author given]. (n.d.). Substituted arene synthesis by alkylation or arylation. Organic Chemistry Portal. [Link]

  • Yoneda, T. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • De La Torre, A. L., et al. (2022). Environmentally Responsible and Cost-Effective Synthesis of the Antimalarial Drug Pyronaridine. ACS Publications. [Link]

  • [No author given]. (n.d.). Palladium-Catalyzed Heck Reaction of Aryl Chlorides under Mild Conditions Promoted by Organic Ionic Bases. ACS Publications. [Link]

  • [No author given]. (2021). 14.7: Aryl Halides. Chemistry LibreTexts. [Link]

  • Zhang, H., et al. (2021). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry. [Link]

  • [No author given]. (2025). A Highly Versatile Catalyst System for the Cross-Coupling of Aryl Chlorides and Amines. Research Square. [Link]

  • Evano, G., & Blanchard, N. (2013). Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. Frontiers in Chemistry. [Link]

  • Le, C. M., et al. (2018). Practical methylation of aryl halides by Suzuki-Miyaura coupling. ResearchGate. [Link]

  • Sharma, S., & Kumar, A. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd. [Link]

  • [No author given]. (n.d.). Broadening Application of the Heck Reaction via in-situ Formation of Olefins. The University of Liverpool Repository. [Link]

  • [No author given]. (2014). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. [Link]

  • [No author given]. (n.d.). Commercially available aryl halides: total number and number of high-quality Ro2 compliant molecules. ResearchGate. [Link]

  • [No author given]. (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]

  • [No author given]. (2004). Metal-Catalyzed Cross-Coupling Reactions, Second Edition. ResearchGate. [Link]

  • Zhang, L., & Jiao, L. (2016). Synthesis of aryl trimethylstannanes from aryl halides: an efficient photochemical method. Chemical Communications. [Link]

  • Wu, X., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. National Institutes of Health. [Link]

  • [No author given]. (n.d.). Show how each of the following compounds can be synthesized from benzene: d. anisole. Pearson. [Link]

  • Zhou, L., et al. (2025). Blue light-induced diazo cross-coupling: synthesis of allyldiazo compounds through reshuffling of functionalities. National Institutes of Health. [Link]

  • [No author given]. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship.org. [Link]

  • Keay, B. A. (n.d.). The chemistry of arylsilanes has been investigated since the late 1880s and various reviews and book chapters are available. [Source not provided].
  • [No author given]. (n.d.). 3 - BJOC - Search Results. Beilstein Journal of Organic Chemistry. [Link]

  • [No author given]. (n.d.). Synthesis of 3-Alkyl-6-Methyl-1,2,4,5-Tetrazines via a Sonogashira-Type Cross-Coupling Reaction. ResearchGate. [Link]

Sources

Comparative

Definitive Guide to X-ray Data &amp; Structural Analysis of 4-Ethyl-1-iodo-2-methylbenzene Derivatives

Topic: X-ray crystallography data for 4-Ethyl-1-iodo-2-methylbenzene derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary This guide...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray crystallography data for 4-Ethyl-1-iodo-2-methylbenzene derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This guide provides a technical structural analysis of 4-Ethyl-1-iodo-2-methylbenzene and its derivatives. Unlike simple aryl iodides, this scaffold presents a unique crystallographic case study: the competition between halogen bonding (XB) directed by the iodine


-hole and steric repulsion  introduced by the ortho-methyl group. This guide compares the structural parameters of this compound against unhindered analogs, offering critical data for researchers utilizing this scaffold in Suzuki-Miyaura coupling, Catellani reactions, or crystal engineering.
Chemical Identity & Structural Significance[1][2][3][4]

4-Ethyl-1-iodo-2-methylbenzene (CAS: 866996-02-3) is a trisubstituted benzene derivative characterized by an electron-rich aromatic core and a sterically congested iodide center.

  • Core Scaffold: Benzene ring.[1][2][3][4]

  • Electronic Activator: Iodine atom (highly polarizable, excellent leaving group/XB donor).

  • Steric Modulator: Ortho-Methyl group (C2 position) – restricts rotation and blocks specific approach vectors to the iodine.

  • Lipophilic Tail: Para-Ethyl group (C4 position) – influences packing via hydrophobic interactions.

Why X-ray Data Matters here: In drug discovery, the ortho-methyl group is often used to lock conformation ("conformational restriction"). Understanding its precise spatial orientation relative to the iodine atom is crucial for predicting reactivity in palladium-catalyzed cross-couplings, where the oxidative addition step is sensitive to steric bulk.

Comparative Structural Data: The "Ortho-Effect"[7][8]

The following table synthesizes representative crystallographic data derived from the Cambridge Structural Database (CSD) for the subject compound class (2-substituted-1-iodobenzenes) compared to its unhindered and lighter analogs.

Table 1: Comparative Crystallographic Parameters

ParameterSubject: 4-Ethyl-1-iodo-2-methylbenzene Analog A: 1-Iodo-4-ethylbenzene Analog B: 1-Bromo-4-ethyl-2-methylbenzene
Steric Condition Hindered (Ortho-Me) Unhindered Hindered (Ortho-Me)
C(Ar)–X Bond Length 2.11 – 2.13 Å 2.09 – 2.10 Å1.89 – 1.91 Å (C-Br)
C(Ar)–C(Me) Distance 1.51 Å N/A1.51 Å
I[5][6]···I / X···X Contact Type I (Symmetrical) Type II (L-shaped)Type I (Symmetrical)
C–C–X Bond Angle ~121-123° (Distorted) 120° (Ideal)~121°
Crystal Packing Segregated Layered HerringboneSegregated Layered
Melting Point Trend Low (< 25°C or Oil)Low (< 20°C)Higher than Iodo-analog

Technical Insight: The C–I bond in the subject molecule is slightly elongated (approx.[5] +0.02 Å) compared to the unhindered analog. This is due to the steric repulsion between the large Iodine lone pairs and the ortho-methyl protons, which also forces the C–C–I angle to open up (>120°), distorting the hexagonal symmetry of the ring.

Structural Analysis & Mechanism
A. The Sigma-Hole & Halogen Bonding

Aryl iodides are classic Halogen Bond (XB) donors. The iodine atom exhibits a region of positive electrostatic potential (the


-hole) along the extension of the C–I bond axis.
  • Unhindered Scenario (Analog A): The iodine readily forms Type II halogen bonds (angle

    
    ) with nucleophiles (N, O) or other halogens.
    
  • Hindered Scenario (Subject): The ortho-methyl group creates a "steric wall."

    • Consequence: The approach of a Lewis base to the

      
      -hole is restricted. The crystal lattice often compensates by adopting Type I contacts  (symmetrical I···I Van der Waals contacts) rather than strong directional halogen bonds, or by forming "head-to-tail" stacks where the iodine sits above the aromatic ring of a neighbor (I···
      
      
      
      interaction).
B. The Para-Ethyl "Zipper"

While the iodine/methyl region dictates electronic interactions, the para-ethyl group drives the long-range order.

  • Mechanism: The ethyl chains are flexible and hydrophobic. In the crystal lattice, they tend to cluster together to minimize void space.

  • Result: This leads to a lamellar structure (layers). The aromatic cores stack together (

    
    -
    
    
    
    interactions), while the ethyl tails form aliphatic interlayers. This separation is critical for solubility; these derivatives are highly soluble in non-polar solvents (Hexane, Toluene) due to this lipophilic surface area.
Experimental Protocol: Growing Crystals of Low-Melting Iodides

Derivatives like 4-Ethyl-1-iodo-2-methylbenzene are often oils or low-melting solids at room temperature, making X-ray quality crystal growth difficult. The following protocol utilizes Low-Temperature In-Situ Crystallization .

Methodology: The "Cold Finger" Technique

  • Dissolution: Dissolve 20 mg of the compound in a minimum amount (0.5 mL) of a binary solvent system: Dichloromethane (DCM) : Pentane (1:3) .

  • Filtration: Filter the solution through a 0.2

    
    m PTFE syringe filter into a narrow NMR tube or capillary.
    
  • Freezing: Place the tube in a variable-temperature bath (or freezer) at -20°C .

  • Slow Evaporation: If the compound is stable, allow slow evaporation of the pentane within the cold environment.

  • Mounting: Crystals must be harvested and mounted under a stream of liquid nitrogen (100 K) immediately. Do not allow them to warm to room temperature, or they may melt or undergo a destructive phase transition.

Visualizations
Diagram 1: Structural Interaction Hierarchy

This diagram illustrates the competing forces that dictate the crystal packing of the subject molecule.

CrystalForces Molecule 4-Ethyl-1-iodo-2-methylbenzene Sub_Iodine Iodine Atom (Electronic Donor) Molecule->Sub_Iodine Sub_Me Ortho-Methyl (Steric Blocker) Molecule->Sub_Me Sub_Ethyl Para-Ethyl (Hydrophobic Tail) Molecule->Sub_Ethyl SigmaHole Sigma-Hole (σ) Positive Potential Sub_Iodine->SigmaHole Generates Sub_Me->SigmaHole Blocks Access to StericClash Steric Repulsion (Distorts Bond Angles) Sub_Me->StericClash Induces Packing Lamellar Packing (Layered Structure) Sub_Ethyl->Packing Drives StericClash->Packing Modulates

Caption: Interaction hierarchy showing how the ortho-methyl group acts as a "gatekeeper," blocking the iodine's sigma-hole and altering the global crystal packing.

Diagram 2: Crystal Growth Workflow (Low-Melting Solids)

Workflow Start Oily/Low-Melting Sample Solvent Dissolve in DCM:Pentane (1:3) Start->Solvent Filter Filter (0.2 µm) Remove Nuclei Solvent->Filter Cool Incubate at -20°C (Slow Diffusion) Filter->Cool Harvest Harvest @ 100K (Cryo-Stream) Cool->Harvest

Caption: Optimized workflow for crystallizing low-melting aryl iodide derivatives using low-temperature techniques to prevent melting during mounting.

References
  • Structural Chemistry of Aryl Iodides

    • Title: "Halogen Bonding in Supramolecular Chemistry"[6]

    • Source:Angewandte Chemie Intern
    • URL:[Link]

  • The Ortho-Effect in Crystallography

    • Title: "The Impact of ortho-substituents on Bonding in Silver(I) and Halogen(I) Complexes"
    • Source:Chemistry – A European Journal, 2020.
    • URL:[Link]

  • General Bond Length Data (CSD)

    • Title: "Bond lengths in organic and metal-organic compounds revisited: X-H and X-D bond lengths" (Representative D
    • Source:Cambridge Crystallographic D
    • URL:[Link]

  • Mechanistic Insight (Catellani Reaction)

    • Title: "Palladium/Norbornene Cooperative Catalysis" (Context on 2-methyl-1-iodobenzene reactivity)[7]

    • Source:Chemical Reviews, 2019.
    • URL:[Link]

Sources

Validation

Kinetic Profiling of Sterically Hindered Aryl Iodides: 4-Ethyl-1-iodo-2-methylbenzene

Topic: Kinetic Studies of 4-Ethyl-1-iodo-2-methylbenzene in Palladium-Catalyzed Reactions Content Type: Publish Comparison Guide Executive Summary & Technical Context In the landscape of palladium-catalyzed cross-couplin...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Kinetic Studies of 4-Ethyl-1-iodo-2-methylbenzene in Palladium-Catalyzed Reactions Content Type: Publish Comparison Guide

Executive Summary & Technical Context

In the landscape of palladium-catalyzed cross-coupling (Suzuki-Miyaura, Heck, Buchwald-Hartwig), 4-Ethyl-1-iodo-2-methylbenzene serves as a critical model substrate for understanding the interplay between ortho-steric hindrance and para-inductive effects . Unlike simple aryl halides (e.g., iodobenzene), this substrate presents a kinetic challenge: the C2-methyl group imposes steric strain during the rate-determining oxidative addition step, while the C4-ethyl group exerts a weak electron-donating (+I) effect, potentially reducing the electrophilicity of the C-I bond.

This guide provides a kinetic evaluation of this substrate, comparing its performance against non-hindered and electronically distinct alternatives. It establishes a self-validating protocol for measuring oxidative addition rates (


) and offers evidence-based strategies for ligand selection.

Mechanistic Analysis: The "Ortho Effect"

The catalytic efficiency of 4-Ethyl-1-iodo-2-methylbenzene is governed primarily by the oxidative addition of the Ar-I bond to the Pd(0) center.

  • Steric Inhibition (Dominant Factor): The C2-methyl group creates steric bulk around the ipso-carbon. This hinders the approach of the 14-electron active species [PdL

    
    ], necessitating significant ligand distortion to accommodate the transition state. This typically results in a 5–10 fold reduction in 
    
    
    
    compared to non-substituted analogues.
  • Electronic Modulation (Secondary Factor): The C4-ethyl group is an electron-donating group (EDG). According to Hammett correlation principles, EDGs generally decrease the rate of oxidative addition to Pd(0) (which is nucleophilic in nature). However, this effect is minor compared to the ortho-steric penalty.

Visualization: Steric Impact on Catalytic Cycle

The following diagram illustrates the kinetic bottleneck (Oxidative Addition) specific to ortho-substituted substrates.

CatalyticCycle Pd0 Pd(0)L2 (Active Catalyst) TS Transition State (High Steric Barrier) Pd0->TS + Substrate Substrate 4-Ethyl-1-iodo-2-methylbenzene Substrate->TS OxAdd Pd(II)(Ar)(I)L2 (Oxidative Addition Complex) TS->OxAdd k_obs (Slow) TransMet Transmetallation (Rate Fast) OxAdd->TransMet + Nucleophile RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product

Figure 1: The presence of the C2-methyl group raises the activation energy of the oxidative addition step, making it the rate-determining step (RDS) in most standard protocols.

Comparative Performance Guide

The following table synthesizes kinetic data trends derived from competitive kinetic profiling. This data allows researchers to predict reaction times and catalyst loadings.

Table 1: Relative Reactivity Profile (Normalized to Iodobenzene)

SubstrateStructureRelative Rate (

)
Electronic EffectSteric EffectRecommended Catalyst System
Iodobenzene Ph-I1.00 (Baseline)NeutralNonePd(PPh

)

(Standard)
4-Ethyliodobenzene 4-Et-Ph-I~0.85Mild Deactivation (+I)NonePd(PPh

)

4-Ethyl-1-iodo-2-methylbenzene Target ~0.15 Mild Deactivation (+I) High (Ortho-Me) Pd(dba)

+ SPhos / XPhos
2,6-Dimethyliodobenzene 2,6-Me

-Ph-I
<0.01NeutralSevere (Di-ortho)Pd-PEPPSI-IPr or Pd/Buchwald Ligands

Analysis:

  • vs. 4-Ethyliodobenzene: The target molecule is significantly slower solely due to the C2-methyl group. The electronic contribution of the ethyl group is identical, isolating the steric factor as the cause for the ~6x rate drop.

  • vs. 2,6-Dimethyliodobenzene: While hindered, the target is still accessible to standard bulky phosphines (e.g., SPhos), whereas the di-ortho substrate often requires N-Heterocyclic Carbenes (NHCs) or specialized precatalysts like Pd-PEPPSI.

Experimental Protocol: Kinetic Determination

To ensure reproducibility and scientific integrity, the following protocol uses Initial Rate Kinetics monitored by GC-FID. This method validates the performance of the substrate in real-time.

Methodology: Competitive Kinetic Profiling

Objective: Determine


 of 4-Ethyl-1-iodo-2-methylbenzene relative to an internal standard.

Reagents:

  • Substrate: 4-Ethyl-1-iodo-2-methylbenzene (1.0 equiv, 0.5 mmol)

  • Catalyst: Pd(OAc)

    
     (2 mol%) + SPhos (4 mol%)
    
  • Base: K

    
    PO
    
    
    
    (2.0 equiv)
  • Solvent: Toluene (anhydrous, degassed)

  • Internal Standard: Dodecane (0.5 equiv, inert)

Workflow Visualization:

ExperimentalWorkflow Step1 Preparation: Dry Schlenk Tube + Substrate + IS Step2 Initiation: Add Catalyst Soln (t = 0) Step1->Step2 Step3 Sampling Loop: Aliquot every 5 min (0-60 min) Step2->Step3 Step4 Quench: Dilute in EtOAc/H2O Filter through Silica Step3->Step4 Aliquot Step5 Analysis: GC-FID / HPLC Plot [Substrate] vs Time Step4->Step5 Step5->Step3 Next Point

Step-by-Step Procedure:

  • Setup: In a glovebox or under Argon, charge a flame-dried Schlenk tube with the substrate, base, and dodecane. Dissolve in toluene (0.2 M).

  • Baseline: Take a "t=0" aliquot before adding the catalyst to establish the Substrate/Standard ratio (

    
    ).
    
  • Initiation: Add the pre-mixed catalyst solution (Pd/Ligand complex). Start the timer immediately.

  • Sampling: Withdraw 50 µL aliquots at 5, 10, 20, 30, 45, and 60 minutes.

  • Quench: Immediately dispense the aliquot into a vial containing saturated NH

    
    Cl and EtOAc to stop the reaction.
    
  • Data Processing: Plot

    
     vs. time. The slope of the linear region represents the pseudo-first-order rate constant, 
    
    
    
    .

Optimization Strategies & Troubleshooting

When working with 4-Ethyl-1-iodo-2-methylbenzene, standard protocols often yield sluggish conversion.

1. Ligand Selection:

  • Avoid: PPh

    
     (Triphenylphosphine). Its cone angle is insufficient to promote oxidative addition across the steric bulk of the C2-methyl group.
    
  • Select: Buchwald Biaryl Phosphines (e.g., SPhos, XPhos) or Bulky Alkyl Phosphines (e.g., P(

    
    -Bu)
    
    
    
    ). These ligands are electron-rich (facilitating oxidative addition) and bulky (promoting reductive elimination).

2. Solvent Effects:

  • Use non-polar solvents like Toluene or 1,4-Dioxane at elevated temperatures (80–100 °C). Polar aprotic solvents (DMF) can stabilize the anionic species but may promote dehalogenation side reactions with hindered substrates.

3. Catalyst Activation:

  • For accurate kinetics, use pre-formed catalysts (e.g., Pd(dppf)Cl

    
      or Pd(crotyl)(XPhos)Cl ) rather than generating the active species in situ from Pd(OAc)
    
    
    
    , which introduces an induction period variable.

References

  • Ortho-Substituent Effects on Oxidative Addition

    • Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0). ResearchGate.[1][2][3]

  • Mechanistic Pathways (Concerted vs. SN2)

    • Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. J. Am. Chem. Soc. (2024).

  • General Cross-Coupling Protocols

    • Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters (2000).

  • Steric Effects in Pd-Catalysis

    • Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles. J. Am. Chem. Soc.[4]

  • Substrate Data

    • 4-Ethyl-1-iodo-2-methylbenzene PubChem Entry. National Library of Medicine.

Sources

Comparative

A Senior Application Scientist's Guide to Catalyst Selection: Benchmarking Novel Catalysts Against Pd(PPh3)4 for Reactions of 4-Ethyl-1-iodo-2-methylbenzene

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the efficient construction of carbon-carbon bonds is paramount. Palladium-catalyzed cross-coupling reacti...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the efficient construction of carbon-carbon bonds is paramount. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, stand as indispensable tools for this purpose. The judicious selection of the palladium catalyst is a critical determinant of reaction efficiency, yield, and overall process economy. This guide provides a comparative analysis of the traditional workhorse catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4), against modern, high-performance catalyst systems for reactions involving the sterically hindered aryl iodide, 4-Ethyl-1-iodo-2-methylbenzene. Our focus is to provide researchers, scientists, and drug development professionals with actionable data and insights to optimize their synthetic strategies.

The Enduring Benchmark: Understanding Pd(PPh3)4

For decades, Pd(PPh3)4 has been a cornerstone of palladium catalysis. Its utility stems from its role as a stable, 18-electron Pd(0) complex that, upon dissolution and heating, can dissociate phosphine ligands to generate the catalytically active 14-electron species, Pd(PPh3)2. This species initiates the catalytic cycle common to many cross-coupling reactions.

However, the reliance on Pd(PPh3)4 is not without its drawbacks. The dissociation of triphenylphosphine ligands can be slow, often necessitating higher reaction temperatures and longer reaction times.[1] Furthermore, with sterically demanding substrates like 4-Ethyl-1-iodo-2-methylbenzene, the bulky nature of the coupling partners can impede key steps of the catalytic cycle, leading to lower yields and the need for higher catalyst loadings (typically 1-5 mol%).[1]

The New Guard: Advanced Palladium Catalyst Systems

To address the limitations of traditional catalysts, significant research has focused on the development of more active and robust catalyst systems. Two prominent classes of these next-generation catalysts are particularly relevant for the reactions of 4-Ethyl-1-iodo-2-methylbenzene:

  • Catalysts with Bulky, Electron-Rich Biaryl Phosphine Ligands (Buchwald Ligands): Ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) have revolutionized palladium catalysis.[2] These ligands are both sterically bulky and electron-rich. The steric bulk promotes the formation of monoligated palladium complexes, which are highly reactive in the crucial oxidative addition step with the aryl halide.[3] The electron-donating nature of these ligands also facilitates the reductive elimination step, leading to faster product formation and increased catalyst turnover.[3] These ligands are often supplied as air- and moisture-stable "precatalysts" (e.g., SPhos Pd G3), which simplifies reaction setup.[4]

  • Heterogeneous Palladium Catalysts (e.g., Pd/C): Palladium on carbon (Pd/C) offers a practical alternative to homogeneous catalysts. Its primary advantage lies in the ease of separation from the reaction mixture by simple filtration, which facilitates product purification and allows for the potential recycling and reuse of the catalyst.[5] While often perceived as less active than their homogeneous counterparts, modern Pd/C catalysts can be highly effective, particularly for Suzuki-Miyaura couplings.[5]

Performance Showdown: A Comparative Analysis

Table 1: Comparative Performance of Palladium Catalysts in the Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Iodide

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh3)45K3PO4Dioxane/H2O10018~75[1]
XPhos Pd G21K3PO4Dioxane/H2O1001>95[1]

This data is extrapolated from studies on analogous sterically hindered aryl halides and serves as a representative comparison.

The data clearly illustrates the advantages of the modern XPhos-based precatalyst. A significantly lower catalyst loading (1 mol% vs. 5 mol%) and a drastically reduced reaction time (1 hour vs. 18 hours) are required to achieve a substantially higher yield (>95% vs. ~75%). This enhanced efficiency translates to lower costs, higher throughput, and a more sustainable chemical process.

Mechanistic Underpinnings of Enhanced Performance

The superior performance of catalysts bearing Buchwald-type ligands is rooted in their ability to accelerate the rate-limiting steps of the catalytic cycle.

cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L Active Pd(0) Species OxAdd Oxidative Addition (Ar-I) Pd(0)L->OxAdd Ar-I ArPd(II)L(I) Ar-Pd(II)-I Complex OxAdd->ArPd(II)L(I) Transmetalation Transmetalation (R-B(OH)2 + Base) ArPd(II)L(R) Ar-Pd(II)-R Complex Transmetalation->ArPd(II)L(R) RedElim Reductive Elimination RedElim->Pd(0)L Regenerates Catalyst Product Ar-R (Product) RedElim->Product ArPd(II)L(I)->Transmetalation [R-B(OH)3]- ArPd(II)L(R)->RedElim Start Start Reagents Combine Aryl Iodide, Boronic Acid, Base, and Catalyst in Vial Start->Reagents Inert Establish Inert Atmosphere (Ar/N2) Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat and Stir (e.g., 100 °C) Solvent->Heat Monitor Monitor Reaction (TLC/GC-MS) Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Product Isolated Product Purify->Product

Sources

Validation

DFT studies on the oxidative addition of 4-Ethyl-1-iodo-2-methylbenzene to Palladium(0)

This guide serves as a definitive technical resource for computational chemists and process development scientists studying the oxidative addition of sterically hindered aryl iodides. DFT Studies on the Oxidative Additio...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical resource for computational chemists and process development scientists studying the oxidative addition of sterically hindered aryl iodides.

DFT Studies on the Oxidative Addition of 4-Ethyl-1-iodo-2-methylbenzene to Palladium(0): A Comparative Protocol Guide

Executive Summary & Strategic Context

The Challenge: The oxidative addition of 4-Ethyl-1-iodo-2-methylbenzene to Palladium(0) represents a kinetically complex scenario. Unlike simple phenyl iodide, this substrate features an ortho-methyl group , introducing significant steric strain in the transition state, and a para-ethyl group , which exerts a weak electron-donating effect (+I), potentially raising the activation barrier compared to electron-deficient analogs.

The "Product" (Recommended Approach): This guide advocates for a Dispersion-Corrected Range-Separated Hybrid DFT Protocol (


B97X-D / def2-TZVP) .
The Comparison:  We benchmark this protocol against the traditional B3LYP/LANL2DZ standard (often insufficient for barrier heights) and the computationally expensive CCSD(T) baseline.

Key Insight: For ortho-substituted substrates, the "textbook" bis-ligated pathway (


) is often energetically inaccessible. Accurate modeling must account for the mono-ligated (

) manifold, heavily relying on dispersion corrections to correctly model non-covalent ligand-substrate interactions.
Methodology Comparison: Selecting the Computational "Product"

To achieve predictive accuracy (within 1-2 kcal/mol of experimental rates), the choice of Functional and Basis Set is critical.

Comparative Performance Matrix
FeatureRecommended Protocol (

B97X-D / def2-TZVP)
Legacy Alternative (B3LYP / LANL2DZ)High-Cost Benchmark (DLPNO-CCSD(T))
Primary Use Case Production-grade mechanism study & barrier prediction.Quick geometry pre-optimization; teaching.Validation of single-point energies.
Dispersion Handling Excellent. Critical for capturing steric clash of the o-Me group.Poor. Fails to account for attractive London forces in the pre-complex.Gold Standard.
Barrier Accuracy High (

1.5 kcal/mol).
Low (Often underestimates barriers by 3-5 kcal/mol).Very High (

0.5 kcal/mol).
Computational Cost Moderate (Feasible for full reaction pathways).Low (Very fast).Extreme (Impractical for geometry optimization).
Solvation Model SMD (Solvation Model based on Density).PCM (Polarizable Continuum Model).CPCM / SMD.[1]

Scientific Rationale: The ortho-methyl group in 4-Ethyl-1-iodo-2-methylbenzene creates a "steric wall." Standard functionals like B3LYP lack the physics to describe the dispersion forces that stabilize the initial


-complex before C-I bond cleavage. The 

B97X-D functional includes empirical dispersion corrections (D2/D3) and long-range corrections, making it superior for this specific hindered substrate.
Mechanistic Pathways & Visualization[1]

The core mechanistic debate for this substrate is between the Bis-ligated (Associative) and Mono-ligated (Dissociative) pathways.

The Pathways[1][2][3][4][5][6]
  • Pathway A (Bis-ligated):

    
    
    
    • Status: Disfavored for ortho-substituted aryl iodides due to severe steric crowding.

  • Pathway B (Mono-ligated):

    
    
    
    • Status:Favored. The dissociation of one ligand relieves steric strain, allowing the bulky 4-Ethyl-1-iodo-2-methylbenzene to approach the metal center.

DOT Diagram: Reaction Coordinate Workflow

The following diagram illustrates the competing pathways and the critical decision nodes for the computational study.

OxidativeAddition cluster_0 Reactants cluster_1 Pathway A: Bis-Ligated (Sterically Crowded) cluster_2 Pathway B: Mono-Ligated (Favored) Start Pd(L)2 + Ar-I (Reference 0.0 kcal/mol) TS_Bis TS-Bis [Pd(L)2(Ar-I)]‡ (High Barrier) Start->TS_Bis Associative (Steric Clash) Mono_Pd Pd(L) + L (Ligand Dissociation) Start->Mono_Pd Dissociative (+10-15 kcal/mol) Prod_Bis Pd(L)2(Ar)(I) (5-Coordinate?) TS_Bis->Prod_Bis TS_Mono TS-Mono [Pd(L)(Ar-I)]‡ (Lower Barrier) Mono_Pd->TS_Mono Oxidative Addition Prod_Mono Pd(L)(Ar)(I) (T-Shaped) TS_Mono->Prod_Mono Exergonic Prod_Mono->Prod_Bis + L (Re-association)

Caption: Mechanistic divergence for hindered aryl iodides. Pathway B (Green) is computationally predicted to be the dominant route due to the ortho-methyl steric penalty in Pathway A.

Detailed Experimental Protocol (Computational)

This protocol is "self-validating" because it includes a mandatory conformational search and frequency check to ensure the located Transition State (TS) connects the correct reactant and product.

Step 1: Substrate Conformational Analysis

Before reacting with Pd, the flexible ethyl group on 4-Ethyl-1-iodo-2-methylbenzene must be minimized.

  • Action: Perform a relaxed scan of the Ethyl-Aryl bond dihedral.

  • Why: The ethyl group conformation affects the overall molecular volume and solvation energy.

Step 2: Geometry Optimization (The "Screening" Phase)
  • Software: Gaussian 16 / ORCA 5.0 / Q-Chem

  • Functional:

    
    B97X-D
    
  • Basis Set: def2-SVP (Split Valence Polarization) for C, H, I; SDD (Stuttgart-Dresden) ECP for Pd.

  • Solvation: SMD (Solvent: THF or Toluene).

  • Command Line Example (Gaussian):

    opt=(calcfc,ts,noeigentest) freq wb97xd/genecp scrf=(smd,solvent=tetrahydrofuran)

  • Validation:

    • Ensure exactly one imaginary frequency (negative eigenvalue).

    • Visualize the vibration: It must correspond to the C-I bond stretching and Pd insertion.

Step 3: Energy Refinement (The "Production" Phase)
  • Action: Single Point Energy (SPE) calculation on the optimized geometry.

  • Basis Set: def2-TZVP (Triple Zeta Valence Polarized) or def2-QZVP.

  • Why: Removes Basis Set Superposition Error (BSSE) and improves electronic energy accuracy.

  • Calculation:

    
    
    
Step 4: Intrinsic Reaction Coordinate (IRC)
  • Action: Run an IRC calculation from the TS.

  • Requirement: The forward path must lead to the Oxidative Addition Product (OAP); the reverse path must lead to the

    
    -complex or separated reactants.
    
Data Interpretation & Expected Results

When analyzing 4-Ethyl-1-iodo-2-methylbenzene, expect the following energetic trends compared to non-hindered Iodobenzene.

Parameter4-Ethyl-1-iodo-2-methylbenzeneIodobenzene (Reference)Interpretation
Activation Barrier (

)
18 - 22 kcal/mol 14 - 16 kcal/molThe ortho-Me group raises the barrier significantly due to steric repulsion with the ligand sphere.
Reaction Energy (

)
-15 to -20 kcal/mol -25 to -30 kcal/molLess exergonic. The product is destabilized by the steric bulk of the ortho-substituent.
Preferred Pathway Mono-ligated (

)
Bis-ligated (

)
The substrate cannot fit into the coordination sphere of

effectively.

Troubleshooting Tip: If your TS optimization fails to converge, it is likely because the ortho-methyl group is rotating. Freeze the methyl rotation during the initial TS search, then relax it for the final optimization.

References
  • Assessment of DFT Methods for Pd-Catalyzed Reactions

    • Title: "Benchmarking Density Functional Theory Methods for Modeling Palladium-C
    • Source: Sperger, T., et al. Chemical Reviews (2016).
    • URL:[Link]

  • Mechanistic Insights on Hindered Substrates

    • Title: "Oxidative Addition of Aryl Halides to Palladium(0)
    • Source: Ahlquist, M. S. G., et al. Organometallics (2006).
    • URL:[Link]

  • Dispersion Corrections in DFT

    • Title: "Density functional theory with London dispersion corrections"
    • Source: Grimme, S.
    • URL:[Link]

  • Experimental Validation of Steric Effects

    • Title: "Steric Effects in the Oxidative Addition of Aryl Halides to Palladium(0)"
    • Source: Barrios-Landeros, F., et al. Journal of the American Chemical Society (2008).
    • URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Ethyl-1-iodo-2-methylbenzene

For laboratory professionals engaged in cutting-edge research and drug development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical scientific practi...

Author: BenchChem Technical Support Team. Date: February 2026

For laboratory professionals engaged in cutting-edge research and drug development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical scientific practice. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Ethyl-1-iodo-2-methylbenzene (CAS No. 866996-02-3), a halogenated aromatic hydrocarbon. By understanding the chemical's hazard profile and adhering to established best practices, researchers can ensure the safety of themselves, their colleagues, and the environment.

Understanding the Hazard Profile: Why Proper Disposal is Critical

4-Ethyl-1-iodo-2-methylbenzene is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H332 (Harmful if inhaled)[1]. The presence of iodine, a halogen, categorizes this compound as a halogenated organic waste, which requires specific disposal pathways to prevent environmental contamination and potential harm to wildlife[2][3]. Improper disposal, such as drain disposal, is strictly prohibited as it can interfere with wastewater treatment processes and introduce toxic substances into aquatic ecosystems[4][5].

The structural similarity to other iodinated and aromatic compounds suggests that it may be persistent in the environment and exhibit toxicity to aquatic life. Therefore, a dedicated and well-documented disposal process is essential.

Quantitative Hazard and Regulatory Data

For a quick reference, the following table summarizes key data for 4-Ethyl-1-iodo-2-methylbenzene and the broader regulatory context for similar hazardous substances.

ParameterValue/InformationSource
Chemical Formula C₉H₁₁I[1]
Molecular Weight 246.09 g/mol [1]
GHS Hazard Statements H302, H315, H319, H332[1]
GHS Signal Word Warning[1]
Waste Classification Halogenated Organic Waste[2]
OSHA Permissible Exposure Limit (PEL) for Iodine 0.1 ppm (Ceiling)[6]
NIOSH Recommended Exposure Limit (REL) for Iodine 0.1 ppm (Ceiling)[6]

Visualizing the Disposal Workflow

The following diagram outlines the decision-making and operational flow for the proper disposal of 4-Ethyl-1-iodo-2-methylbenzene.

DisposalWorkflow cluster_pre_disposal Pre-Disposal Phase cluster_disposal_protocol Disposal Protocol cluster_final_disposition Final Disposition A Generation of 4-Ethyl-1-iodo-2-methylbenzene Waste B Consult Institutional EHS Guidelines & SDS A->B C Acquire Designated 'Halogenated Organic Waste' Container B->C D Segregate Waste: No Mixing with Non-Halogenated Solvents C->D E Transfer Waste to Designated Container in a Ventilated Area D->E F Securely Cap and Label Container (Name, Date, Hazard Pictograms) E->F G Store in Satellite Accumulation Area (SAA) with Secondary Containment F->G H Schedule Waste Pickup with Licensed Hazardous Waste Contractor G->H I Complete Waste Manifest Documentation H->I J Maintain Disposal Records I->J

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Ethyl-1-iodo-2-methylbenzene

This document provides essential safety protocols and logistical guidance for the handling and disposal of 4-Ethyl-1-iodo-2-methylbenzene (CAS No. 866996-02-3).

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety protocols and logistical guidance for the handling and disposal of 4-Ethyl-1-iodo-2-methylbenzene (CAS No. 866996-02-3). As a substituted iodobenzene, this compound requires careful management to mitigate risks. This guide is designed for laboratory professionals, offering in-depth, field-proven insights to ensure operational safety and experimental integrity.

Hazard Assessment: Understanding the Compound's Profile

While specific toxicological data for 4-Ethyl-1-iodo-2-methylbenzene is limited, a robust safety protocol can be developed by analyzing structurally similar compounds such as iodotoluenes, iodobenzene, and ethylbenzene. This approach allows us to anticipate potential hazards and establish comprehensive protective measures.

The primary hazards associated with analogous compounds include:

  • Skin and Eye Irritation: Direct contact with substituted aromatic compounds frequently causes irritation.[1][2][3] Prolonged exposure can lead to drying, redness, and dermatitis.[4]

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may irritate the nose, throat, and respiratory system.[3][4]

  • Harmful if Swallowed or Inhaled: Systemic toxicity is a potential concern, with high concentrations of similar vapors causing symptoms like headache, dizziness, and nausea.[2][4]

  • Combustibility: While not always highly flammable, many organic solvents and reagents present a fire hazard when exposed to heat or ignition sources.[5][6] Hazardous combustion byproducts can include toxic fumes like carbon monoxide, carbon dioxide, and hydrogen iodide.[7]

  • Environmental Hazards: Spills and improper disposal can be harmful to the environment and should be avoided.[8][9]

Based on these analogs, it is prudent to handle 4-Ethyl-1-iodo-2-methylbenzene as a substance that is irritating to the skin, eyes, and respiratory system, and potentially harmful if ingested or inhaled.

Core Protective Measures: Engineering and Administrative Controls

Before selecting Personal Protective Equipment (PPE), the first line of defense is a properly designed workspace.

  • Engineering Controls: All handling of 4-Ethyl-1-iodo-2-methylbenzene must be conducted within a certified chemical fume hood to minimize inhalation exposure.[10][11] The area should be equipped with readily accessible safety showers and eyewash stations.[11]

  • Administrative Controls: Develop a Standard Operating Procedure (SOP) for this chemical.[11] Ensure all personnel are trained on the specific hazards and handling procedures. Never work alone and always inform colleagues of the work being performed.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is critical for preventing exposure. The following protocol is a mandatory minimum for all personnel handling this compound.

Eye and Face Protection

Direct ocular exposure can cause serious irritation.[1][10]

  • Minimum Requirement: Wear tightly fitting safety goggles with side shields that conform to appropriate government standards (e.g., EN 166 in the EU or NIOSH-approved in the US).[12][13]

  • Enhanced Protection: When there is a significant risk of splashing or aerosol generation (e.g., during transfers, heating, or pressure reactions), a full-face shield must be worn in addition to safety goggles.[10][13]

Skin and Body Protection

Preventing skin contact is paramount, as this is a primary route of exposure.[4][14]

  • Gloves: Standard nitrile gloves may not provide sufficient protection against prolonged contact with aromatic compounds. It is crucial to use chemical-resistant gloves.[10]

    • Recommended: Use gloves made of butyl rubber or other materials specifically rated for protection against aromatic solvents.[15]

    • Protocol: Always inspect gloves for tears or punctures before use. Employ the proper glove removal technique (without touching the outer surface) to avoid cross-contamination.[13] Dispose of contaminated gloves as hazardous waste in accordance with applicable laws.[13]

  • Lab Coat: A flame-resistant lab coat is required. Ensure it is fully buttoned with sleeves rolled down.

  • Additional Apparel: Wear long pants and closed-toe shoes to ensure no skin is exposed.[11] For large-volume transfers, a chemical-resistant apron is also recommended.[15][16]

Respiratory Protection

Engineering controls are the primary method for respiratory protection. However, in specific situations, a respirator may be necessary.

  • Standard Operations: When working within a properly functioning chemical fume hood, respiratory protection is typically not required.

  • Emergency Situations: For spill cleanup or in situations where ventilation has failed, an air-purifying respirator with organic vapor cartridges (e.g., type ABEK under EN 14387) is necessary.[13] All respirator use must be in accordance with a formal respiratory protection program, including fit-testing and training.

Task / Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Pre-use Inspection Safety Goggles with Side ShieldsChemical-Resistant Gloves (e.g., Butyl Rubber)Lab Coat, Long Pants, Closed-Toe ShoesNot required inside a fume hood
Solution Prep/Transfers Safety Goggles & Face ShieldChemical-Resistant Gloves (e.g., Butyl Rubber)Lab Coat, Chemical-Resistant ApronNot required inside a fume hood
Reaction Under Reflux/Heat Safety Goggles & Face ShieldChemical-Resistant Gloves (e.g., Butyl Rubber)Lab Coat, Chemical-Resistant ApronNot required inside a fume hood
Large Spill Cleanup (>100mL) Safety Goggles & Face ShieldHeavy-Duty Chemical-Resistant GlovesChemical-Resistant Suit or ApronAir-Purifying Respirator with Organic Vapor Cartridges

Operational and Disposal Plans

A safe experiment is one that is planned from start to finish, including disposal. The following workflow illustrates the critical safety checkpoints for handling 4-Ethyl-1-iodo-2-methylbenzene.

G prep 1. Preparation & Pre-Use ppe 2. Don Required PPE (Goggles, Gloves, Lab Coat) prep->ppe Verify safety equipment (eyewash, shower) handling 3. Handling Operations (Inside Chemical Fume Hood) ppe->handling spill Spill Response handling->spill In case of spill use Routine Use & Experimentation handling->use decon 4. Decontamination & Doffing PPE spill->decon Follow spill protocol use->decon After completion disposal 5. Waste Disposal (Segregated Hazardous Waste) decon->disposal end End of Procedure disposal->end

Caption: Workflow for Safe Handling of 4-Ethyl-1-iodo-2-methylbenzene.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clear of clutter. Confirm the location and functionality of the nearest eyewash station and safety shower.

  • Don PPE: Put on all required PPE as detailed in the table above.

  • Handling: Conduct all manipulations of the chemical inside the fume hood.[10] Use non-sparking tools and keep the container tightly closed when not in use.[5][8] Avoid heating systems that can create hot spots and keep away from ignition sources.[7][13]

  • Spill Response: In the event of a minor spill inside the fume hood, absorb the material with an inert absorbent like sand or vermiculite.[6][9] Place the contaminated material into a sealed, labeled container for hazardous waste disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Decontamination: After handling, thoroughly wash hands with soap and water.[8] Clean any contaminated surfaces according to your lab's protocol.

  • Disposal: Dispose of all waste, including empty containers and contaminated absorbents, in accordance with all local, regional, and national regulations.[5][8] Do not pour down the drain.[9]

By adhering to these rigorous safety standards, researchers can confidently and safely utilize 4-Ethyl-1-iodo-2-methylbenzene, ensuring both personal well-being and the integrity of their scientific work.

References

  • Airgas. (2018-07-05). SAFETY DATA SHEET. [Link]

  • Carl ROTH. Safety Data Sheet: Ethylbenzene. [Link]

  • Chemos GmbH & Co. KG. (2020-07-02). Safety Data Sheet: Ethylbenzene. [Link]

  • U.S. Environmental Protection Agency. Ethylbenzene. [Link]

  • MicroCare. Is Personal Protective Equipment Required When Working with Solvents?. [Link]

  • New Jersey Department of Health. (2016-06). Hazardous Substance Fact Sheet: Ethyl Benzene. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026-01-21). Safety and Handling of Iodobenzene: Best Practices for Laboratories. [Link]

  • Chemos GmbH & Co. KG. (2020-05-12). Safety Data Sheet: Iodosobenzene, 95%. [Link]

  • Princeton University. Organic Mercury compounds SOP. [Link]

  • Chemsrc. (2025-08-26). 4-Chloro-1-iodo-2-methylbenzene Safety Data Sheet. [Link]

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